molecular formula C11H24O3S B1203979 Methyl decanesulfonate CAS No. 41233-29-8

Methyl decanesulfonate

Cat. No.: B1203979
CAS No.: 41233-29-8
M. Wt: 236.37 g/mol
InChI Key: NSLRWZAGVYHOTF-UHFFFAOYSA-N
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Description

Methyl decanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C11H24O3S and its molecular weight is 236.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl decane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-15(12,13)14-2/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLRWZAGVYHOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961513
Record name Methyl decane-1-sulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41233-29-8
Record name Methyl decanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041233298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl decane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl decanesulfonate" synthesis from decanoic acid and methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Alkyl Esters from Decanoic Acid and Methanol: A Comparative Study of Carboxylate vs. Sulfonate Esters

Abstract

This technical guide provides a comprehensive exploration of synthetic routes involving decanoic acid and methanol for the production of ester compounds. A critical distinction is made between the direct synthesis of methyl decanoate, a carboxylate ester, and the more complex, multi-step synthesis required for methyl decanesulfonate, a sulfonate ester. The premise of a direct conversion from a carboxylic acid to a sulfonate ester is addressed, with a scientifically grounded explanation of why this is not a feasible one-step transformation. We present a detailed protocol for the well-established Fischer-Speier esterification to yield methyl decanoate. Subsequently, a robust, multi-step synthetic pathway is proposed and detailed for the synthesis of this compound, starting from decanoic acid. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a thorough examination of the underlying chemical principles.

Introduction: Clarifying the Synthetic Target

In organic synthesis, precision in nomenclature is paramount as it dictates the molecular structure and, consequently, the chemical pathway. The query for a synthesis of "this compound" from decanoic acid and methanol presents a common point of confusion between two distinct classes of esters: carboxylate esters and sulfonate esters.

  • Methyl Decanoate (CH₃(CH₂)₈COOCH₃): This is a carboxylate ester, formed from the condensation of a carboxylic acid (decanoic acid) and an alcohol (methanol). This reaction is well-established and can be achieved directly.

  • This compound (CH₃(CH₂)₉SO₂OCH₃): This is a sulfonate ester. Its synthesis requires a sulfonic acid (decanesulfonic acid) and an alcohol (methanol). The sulfur atom in the sulfonate group fundamentally differentiates it from a carboxylate ester.

A direct conversion of the carboxyl group (-COOH) in decanoic acid to a sulfonate ester group (-SO₂OCH₃) using only methanol is not a chemically viable, single-step reaction. The carbon atom of the carboxyl group would need to be replaced by a sulfur atom, a transformation that requires a multi-step synthetic sequence.

This guide will therefore address two distinct synthetic objectives:

  • Part I: The direct synthesis of methyl decanoate from decanoic acid and methanol via Fischer-Speier esterification.

  • Part II: A proposed and detailed multi-step synthesis of This compound , originating from decanoic acid as the primary starting material.

Part I: Direct Synthesis of Methyl Decanoate via Fischer-Speier Esterification

The most direct reaction between decanoic acid and methanol yields methyl decanoate. This is a classic acid-catalyzed equilibrium reaction known as the Fischer-Speier esterification.[1]

Mechanistic Expertise: The "Why" Behind the Fischer Esterification

The Fischer esterification is a nucleophilic acyl substitution that, while reversible, can be driven to completion.[2] The key is the use of an acid catalyst (commonly H₂SO₄ or p-TsOH) and often an excess of the alcohol.[3]

Causality of Key Steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of decanoic acid. This is the crucial activation step. By protonating the oxygen, electron density is pulled away from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like methanol.[1]

  • Nucleophilic Attack: The methanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The departure of a water molecule reforms the carbonyl group, now as a protonated ester.

  • Deprotonation: The final step is the deprotonation of the ester, which regenerates the acid catalyst and yields the final product, methyl decanoate.

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using methanol as the solvent (a large excess) or by removing the water as it forms, in accordance with Le Châtelier's principle.[2][4]

Experimental Protocol: Synthesis of Methyl Decanoate

This protocol is a self-validating system designed for high conversion.

Materials:

  • Decanoic acid

  • Methanol (anhydrous, reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane or Diethyl Ether

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add decanoic acid (e.g., 17.2 g, 0.1 mol).

  • Reagent Addition: Add a large excess of methanol (e.g., 100 mL), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 150 mL of cold water.

  • Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL). The bicarbonate wash neutralizes the remaining acid catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and collect the filtrate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl decanoate.

  • Purification: The product can be further purified by vacuum distillation if high purity is required.

Data Presentation: Fischer Esterification
ParameterValue/ConditionRationale
Reactant Ratio1:excess (Decanoic Acid:Methanol)Drives equilibrium towards product formation.[4]
CatalystConc. H₂SO₄ (catalytic amount)Protonates the carbonyl for activation.[1]
TemperatureReflux (~65°C)Provides sufficient energy to overcome activation barrier.
Reaction Time4-6 hoursAllows the reaction to reach equilibrium/completion.
Expected Yield>90% (with optimization)Efficient and well-established reaction.
Workflow Visualization: Fischer Esterification

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification DA Decanoic Acid Mix Combine in Flask DA->Mix MeOH Methanol (Solvent) MeOH->Mix H2SO4 H₂SO₄ (Catalyst) H2SO4->Mix Reflux Heat to Reflux (4-6 hours) Mix->Reflux Activate & React Quench Quench with Water Reflux->Quench Cool Extract Extract with Ether/DCM Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Crude Product Final_Product Final_Product Purify->Final_Product Pure Methyl Decanoate

Caption: Workflow for the synthesis of methyl decanoate.

Part II: Proposed Multi-Step Synthesis of this compound

Synthesizing this compound from decanoic acid requires a series of transformations to replace the carboxyl carbon with a sulfur atom and establish the sulfonate ester functionality. The following five-step route is a chemically sound and logical approach.

Overall Synthetic Scheme

Sulfonate_Synthesis_Scheme DA Decanoic Acid Decanol 1-Decanol DA->Decanol 1. LiAlH₄ Bromodecane 1-Bromodecane Decanol->Bromodecane 2. PBr₃ Sulfonate_Salt Sodium Decanesulfonate Bromodecane->Sulfonate_Salt 3. Na₂SO₃ Sulfonyl_Chloride Decanesulfonyl Chloride Sulfonate_Salt->Sulfonyl_Chloride 4. SOCl₂ or PCl₅ Final_Product This compound Sulfonyl_Chloride->Final_Product 5. Methanol, Pyridine

Caption: Proposed multi-step synthesis of this compound.

Step 1: Reduction of Decanoic Acid to 1-Decanol
  • Expertise & Causality: The first step must be the removal of the carbonyl oxygen. Carboxylic acids are resistant to many reducing agents, but powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃·THF) are effective. LiAlH₄ is chosen here for its high reactivity and efficiency in reducing carboxylic acids to primary alcohols.

  • Experimental Protocol:

    • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (e.g., 0.25 mol) in anhydrous diethyl ether or THF.

    • Addition: Cool the suspension to 0°C. Slowly add a solution of decanoic acid (0.1 mol) in the same anhydrous solvent dropwise. Caution: Vigorous H₂ gas evolution.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

    • Quench: Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filtration & Extraction: The resulting granular precipitate is filtered off. The filtrate is collected, and the solid is washed with more ether. The combined organic layers are dried and concentrated to yield 1-decanol.

Step 2: Conversion of 1-Decanol to 1-Bromodecane
  • Expertise & Causality: The hydroxyl group of an alcohol is a poor leaving group.[5] To facilitate the introduction of the sulfur moiety via nucleophilic substitution, the -OH group must be converted into a good leaving group, such as a halide. Phosphorus tribromide (PBr₃) is an excellent reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.

  • Experimental Protocol:

    • Setup: Place 1-decanol (0.1 mol) in a round-bottom flask equipped with a stir bar and cool to 0°C in an ice bath.

    • Addition: Slowly add PBr₃ (e.g., 0.04 mol) dropwise while maintaining the temperature below 10°C.

    • Reaction: After addition, remove the ice bath and stir at room temperature for 2 hours, then heat to 80-100°C for another 1-2 hours.

    • Workup: Cool the mixture, pour it onto ice, and separate the organic layer. Wash with cold water, dilute NaHCO₃, and brine. Dry over anhydrous CaCl₂ or MgSO₄.

    • Purification: Purify by vacuum distillation to obtain 1-bromodecane.

Step 3: Synthesis of Sodium Decanesulfonate
  • Expertise & Causality: This step introduces the sulfur atom into the molecule. The Strecker sulfite alkylation is a classic Sₙ2 reaction where the bromide is displaced by the sulfite ion. Sodium sulfite (Na₂SO₃) serves as the nucleophilic source of sulfur.

  • Experimental Protocol:

    • Setup: In a flask equipped with a reflux condenser, dissolve sodium sulfite (0.12 mol) in water.

    • Addition: Add 1-bromodecane (0.1 mol) and a phase-transfer catalyst like tetrabutylammonium bromide (optional, but improves rate).

    • Reaction: Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by the disappearance of the organic layer.

    • Isolation: Cool the reaction mixture. The product, sodium decanesulfonate, may precipitate upon cooling or can be isolated by evaporating the water. The crude salt is then washed with a non-polar solvent like hexane to remove any unreacted alkyl bromide and dried thoroughly.

Step 4: Conversion to Decanesulfonyl Chloride
  • Expertise & Causality: To form the sulfonate ester, the sulfonic acid salt must be activated. Conversion to a sulfonyl chloride creates a highly reactive electrophile at the sulfur atom. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard for this transformation.

  • Experimental Protocol:

    • Setup: Place the dry sodium decanesulfonate (0.1 mol) in a flask.

    • Addition: Carefully add thionyl chloride (e.g., 0.2-0.3 mol) and a catalytic amount of DMF.

    • Reaction: Heat the mixture gently under reflux until the evolution of SO₂ gas ceases.

    • Isolation: Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure. The residue is the crude decanesulfonyl chloride.

Step 5: Esterification of Decanesulfonyl Chloride with Methanol
  • Expertise & Causality: This is the final step where the target molecule is formed. The highly electrophilic sulfur of the sulfonyl chloride reacts readily with methanol.[6] A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, preventing it from causing side reactions.[7]

  • Experimental Protocol:

    • Setup: Dissolve the decanesulfonyl chloride (0.1 mol) in a suitable aprotic solvent like dichloromethane or THF in a flask cooled to 0°C.

    • Addition: Add methanol (0.12 mol) followed by the slow, dropwise addition of pyridine (0.12 mol).

    • Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for several hours until completion (monitored by TLC).

    • Workup: Dilute the reaction mixture with the solvent and wash with dilute HCl (to remove pyridine), water, and brine.

    • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography or vacuum distillation.

Conclusion

This guide has rigorously detailed the synthetic pathways involving decanoic acid and methanol. We have established that a direct synthesis yields methyl decanoate , a carboxylate ester, via the well-understood Fischer esterification. The synthesis of the target molecule, This compound , is a more complex endeavor that cannot be achieved directly from the specified starting materials. A viable, five-step synthetic route has been proposed and substantiated with mechanistic rationale and detailed protocols, providing a clear and accurate roadmap for researchers in the field. This distinction is critical for experimental design, ensuring that synthetic efforts are directed by sound chemical principles.

References

  • Lang, P. T., et al. (2001). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. PubMed. Available at: [Link]

  • Snodin, D. J. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. Available at: [Link]

  • Aqar, D. Y., et al. (2018). Esterification of decanoic acid with methanol using Amberlyst 15: Reaction kinetics. ResearchGate. Available at: [Link]

  • Aqar, D. Y., et al. (2022). Reaction mechanism of esterification and reaction product of decanoic acid with mixed alcohols. ResearchGate. Available at: [Link]

  • Aqar, D. Y., et al. (2018). Esterification of decanoic acid with methanol using Amberlyst 15: Reaction kinetics. Taylor & Francis Online. Available at: [Link]

  • National Center for Biotechnology Information. Methyl Methanesulfonate. PubChem. Available at: [Link]

  • Snodin, D. J. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid. ResearchGate. Available at: [Link]

  • University of Toronto. Fischer Esterification. University of Toronto. Available at: [Link]

  • Hawthorne, S. B., et al. (1999). Esterification of decanoic acid during supercritical fluid extraction employing either methanol-modified carbon dioxide or a methanol trap. PubMed. Available at: [Link]

  • Periodic Chemistry (2019). Sulfonate Esters. Periodic Chemistry. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Cislak, F. E., & Hamilton, C. S. (1951). Process for preparing alkane sulfonic acids. Google Patents.
  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor (2023). Alkyl Sulfonates: Preparation and Reactions. YouTube. Available at: [Link]

  • Leah4sci (2020). Alkyl Sulfonates. YouTube. Available at: [Link]

Sources

A Technical Guide to Decyl Derivatives: Navigating the Chemistry of Methyl Decanoate and Sodium Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide addresses the potential ambiguity surrounding the term "Methyl decanesulfonate." While a direct and extensively documented chemical entity under this specific name is not prominent in common chemical databases, it is plausible that the intended subjects of interest are the structurally related and industrially significant compounds: Methyl decanoate and Sodium decanesulfonate . This document provides an in-depth exploration of these two molecules, tailored for researchers, scientists, and professionals in drug development. Each compound is discussed in a dedicated section, covering its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, thereby offering a comprehensive resource for laboratory and development settings.

Part 1: Methyl Decanoate - The Fatty Acid Ester

Methyl decanoate (also known as methyl caprate) is the methyl ester of decanoic acid, a saturated fatty acid. Its profile is characterized by its fruity aroma, which leads to its use in the flavor and fragrance industry. However, its utility extends into chemical synthesis and as a component in biodiesel.

Chemical Identity and Properties

A summary of the key properties of Methyl Decanoate is presented below:

PropertyValueCitation(s)
CAS Number 110-42-9[1]
Molecular Formula C₁₁H₂₂O₂[2]
Molecular Weight 186.3 g/mol [2]
Appearance Clear, colorless liquid[1]
Odor Pleasant, fruity-waxy, orange-like[1]
Density 0.871 g/mL at 20 °C[2]
Boiling Point 224 °C at 760 mmHg[2][3]
Melting Point -14 to -11 °C[2][3]
Flash Point 94.44 °C (202 °F)[3]
Solubility Insoluble in water; soluble in alcohol[3]
Refractive Index 1.424 to 1.427 at 20 °C[3]
Synthesis and Mechanism

Methyl decanoate is typically synthesized through the Fischer esterification of decanoic acid with methanol in the presence of an acid catalyst.

  • Causality of Experimental Choice : The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the decanoic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and thus, to drive the equilibrium towards the product (the ester), it is common to either use an excess of one reactant (typically methanol) or to remove the water formed during the reaction.

A generalized workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_products Products A Decanoic Acid C Acid Catalyst (e.g., H₂SO₄) A->C B Methanol B->C D Reflux C->D Reaction Mixture E Work-up & Purification D->E Crude Product F Methyl Decanoate E->F G Water E->G

Caption: Fischer Esterification Workflow for Methyl Decanoate Synthesis.

Applications in Research and Development

Methyl decanoate's applications are diverse, ranging from being a fragrance ingredient to a chemical intermediate.[1]

  • Flavor and Fragrance : Its pleasant, fruity aroma makes it a valuable component in perfumes and as a flavoring agent in food products.[1]

  • Cosmetics : It is used in hair and oral care products for its mildness and scent.[1]

  • Biodiesel : As a fatty acid methyl ester, it is a component of biodiesel, contributing to cleaner-burning fuels.[1]

  • Chemical Synthesis : It serves as a starting material or intermediate in the synthesis of other chemicals, such as amides, plasticizers, and low-VOC solvents.[3]

Experimental Protocol: Synthesis of Methyl Decanoate

This protocol describes a laboratory-scale synthesis of methyl decanoate.

Materials:

  • Decanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup : In a round-bottom flask, combine decanoic acid and an excess of anhydrous methanol.

  • Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching : After cooling to room temperature, slowly add the reaction mixture to a separatory funnel containing water.

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Washing : Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying : Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification : Purify the crude methyl decanoate by fractional distillation under reduced pressure.

Safety and Handling
  • Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat.[2]

  • Handling : Handle with gloves and dispose of them properly after use.[2] Wash hands thoroughly after handling.[2]

  • Storage : Store in a cool, dry, well-ventilated area.

  • Hazards : May cause skin and eye irritation.

Part 2: Sodium Decanesulfonate - The Anionic Surfactant

Sodium decanesulfonate is the sodium salt of decane-1-sulfonic acid. It is an anionic surfactant and an ion-pairing reagent used in chromatography.

Chemical Identity and Properties

A summary of the key properties of Sodium Decanesulfonate is presented below:

PropertyValueCitation(s)
CAS Number 13419-61-9[4][5][6][7]
Molecular Formula C₁₀H₂₁NaO₃S[5][6][8]
Molecular Weight 244.33 g/mol [5][6][7][8]
Appearance White to cream crystalline powder[4][9]
Melting Point >300 °C[7][9]
Solubility Soluble in water[4][8][9]
Stability Stable, but hygroscopic. Incompatible with strong oxidizing agents.[9]
Storage Store below +30°C.[9]
Synthesis and Mechanism

The synthesis of sodium decanesulfonate can be achieved through the sulfonation of 1-decene followed by neutralization with a sodium base. A common method involves the reaction of 1-bromodecane with sodium sulfite.

  • Causality of Experimental Choice : This nucleophilic substitution reaction is effective because the sulfite ion is a good nucleophile and bromide is a good leaving group. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the ionic reactants.

A diagram illustrating the structure of Sodium Decanesulfonate is provided below:

G cluster_structure Sodium Decanesulfonate Structure chain CH₃(CH₂)₈CH₂- sulfonate S(=O)₂O⁻ sodium Na⁺

Caption: Chemical Structure of Sodium Decanesulfonate.

Applications in Research and Development

Sodium decanesulfonate is primarily used for its surfactant properties and as a reagent in analytical chemistry.

  • Ion-Pair Chromatography : It is widely used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the separation of positively charged analytes.[8] The hydrophobic decyl chain interacts with the stationary phase, while the anionic sulfonate group pairs with the cationic analyte.

  • Anionic Surfactant : Its amphiphilic nature, with a long hydrophobic tail and a hydrophilic head, makes it an effective surfactant in various formulations.[4][8]

  • Capillary Electrophoresis : It has been used to determine the critical micelle concentration of anionic surfactants.[8]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

This protocol provides a general guideline for using sodium decanesulfonate as an ion-pairing reagent in RP-HPLC.

Objective : To separate a mixture of cationic analytes.

Materials:

  • HPLC system with a C18 column

  • Mobile phase A: Water with a specific concentration of sodium decanesulfonate (e.g., 5 mM) and a buffer (e.g., phosphate buffer) to control pH.

  • Mobile phase B: Acetonitrile or methanol.

  • Sample containing cationic analytes dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation : Prepare the aqueous mobile phase (A) by dissolving the required amount of sodium decanesulfonate and buffer salts in HPLC-grade water. Filter and degas the mobile phase.

  • Column Equilibration : Equilibrate the C18 column with the initial mobile phase composition for a sufficient time to ensure a stable baseline. The ion-pairing reagent needs time to adsorb onto the stationary phase.

  • Sample Injection : Inject the prepared sample solution into the HPLC system.

  • Gradient Elution : Run a gradient from a lower to a higher percentage of the organic mobile phase (B) to elute the analytes. The hydrophobic interaction of the analyte-ion pair with the stationary phase is modulated by the organic solvent concentration.

  • Detection : Monitor the elution of the analytes using a suitable detector (e.g., UV-Vis detector).

  • Data Analysis : Analyze the resulting chromatogram to determine the retention times and peak areas of the separated analytes.

Self-Validation : The system is considered validated for the experiment when consistent retention times and peak shapes are observed for repeated injections of a standard solution.

Safety and Handling
  • Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.

  • Handling : Avoid breathing dust.[10] Use in a well-ventilated area.[10] Avoid contact with skin and eyes.[10]

  • Storage : Keep the container tightly closed in a dry and well-ventilated place.[9] The substance is hygroscopic.[9]

  • Hazards : May cause skin irritation, serious eye irritation, and respiratory irritation.

References

[1] Exploring Methyl Decanoate: Your Essential Guide to Uses and Benefits. (2026). Google Cloud. [4] CAS 13419-61-9: Sodium decanesulfonate. CymitQuimica. [5] 13419-61-9 CAS | 1-DECANESULPHONIC ACID SODIUM SALT ANHYDROUS. Loba Chemie. [6] Decane-1-sulfonic acid sodium salt CAS 13419-61-9. Merck Millipore. [7] Sodium 1-decanesulfonate 98 13419-61-9. Sigma-Aldrich. [10] Safety Data Sheet. (2022). GREEN AGROCHEM. [2] Safety Data Sheet. (2025). Sigma-Aldrich. [3] methyl decanoate, 110-42-9. The Good Scents Company. [8] Sodium 1-decanesulfonate (D3412) - Product Information Sheet. Sigma-Aldrich. [9] Sodium decane-1-sulfonate | 13419-61-9. ChemicalBook. (2025).

Sources

An In-depth Technical Guide to the Solubility of Methyl Decanesulfonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl decanesulfonate. In the absence of extensive published quantitative data, this document establishes a predictive framework for its solubility based on fundamental principles of chemical interactions and empirical data from analogous molecular structures. We present a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers in drug development and chemical synthesis to generate reliable, application-specific data. This guide is intended for scientists and professionals who require a deep understanding of the physicochemical properties of sulfonate esters to inform solvent selection, purification strategies, and formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound, a methyl ester of decanesulfonic acid, belongs to the class of sulfonate esters. These compounds are of significant interest in various chemical and pharmaceutical contexts, often serving as intermediates in organic synthesis. The solubility of a compound is a critical physicochemical parameter that dictates its behavior in solution, influencing reaction kinetics, purification efficiency, and bioavailability in drug formulations.

A thorough understanding of this compound's solubility in a range of organic solvents is paramount for:

  • Reaction Medium Selection: Choosing an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for optimizing reaction rates and yields.

  • Purification and Crystallization: The differential solubility of a target compound and its impurities in various solvents is the cornerstone of purification techniques like recrystallization.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvent systems is a key determinant of the final product's performance.

While sulfonation is a valued method for increasing the water solubility of hydrophobic molecules, the resulting sulfonate esters often exhibit limited solubility in many common organic solvents, posing challenges for their synthesis and purification.[1][2][3] This guide aims to provide a predictive understanding of this behavior for this compound and a practical approach to its empirical determination.

Theoretical Framework for Predicting Solubility

The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[4] This means that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound contains two distinct regions that influence its polarity and, consequently, its solubility:

  • The Sulfonate Ester Group (-SO₂-O-CH₃): This is a polar functional group due to the electronegativity difference between the sulfur, oxygen, and carbon atoms. This part of the molecule will have favorable interactions with polar solvents.

  • The Decyl Chain (C₁₀H₂₁-): This long alkyl chain is nonpolar and hydrophobic. It will interact favorably with nonpolar solvents through van der Waals forces.

The overall solubility of this compound in a given solvent will be determined by the balance of these two competing characteristics. As the carbon chain length increases in a homologous series of compounds, the nonpolar character becomes more dominant, generally leading to decreased solubility in polar solvents like water.[5]

Predicted Solubility of this compound in Common Organic Solvents

Based on the principles outlined above and data from analogous long-chain esters, a qualitative prediction of this compound's solubility in a range of common organic solvents is presented in Table 1. It is important to note that these are predictions and should be confirmed by experimental determination for any critical application.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventClassPolarityPredicted SolubilityRationale
Hexane NonpolarLowHigh The long nonpolar decyl chain of this compound is expected to interact favorably with the nonpolar hexane molecules.
Toluene Nonpolar (Aromatic)LowHigh Similar to hexane, the nonpolar nature of toluene should effectively solvate the alkyl chain of this compound.
Diethyl Ether NonpolarLowModerate to High Diethyl ether is a relatively nonpolar solvent that should be a good solvent for the nonpolar tail of the molecule.
Dichloromethane Polar AproticModerateModerate As a moderately polar solvent, dichloromethane may provide a balance, solvating both the polar sulfonate group and the nonpolar alkyl chain to some extent.
Acetone Polar AproticHighLow to Moderate The high polarity of acetone may not be ideal for the long nonpolar chain, but it could show some solubility due to interactions with the sulfonate ester group.
Ethyl Acetate Polar AproticModerateModerate Ethyl acetate's moderate polarity could offer a reasonable balance for solvating both ends of the this compound molecule.
Isopropanol Polar ProticHighLow to Moderate The ability of isopropanol to hydrogen bond may not be sufficient to overcome the large nonpolar alkyl chain, but some solubility is expected.[6]
Ethanol Polar ProticHighLow Similar to isopropanol, the long hydrophobic chain will likely limit solubility in ethanol despite the solvent's polarity.
Methanol Polar ProticHighLow Methanol is a highly polar, hydrogen-bonding solvent, which is generally a poor solvent for compounds with long alkyl chains.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighLow The very high polarity of DMSO makes it an unfavorable solvent for the predominantly nonpolar this compound molecule.
Water Polar ProticVery HighVery Low/Insoluble The large, nonpolar decyl chain will be highly hydrophobic, leading to negligible solubility in water.[6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, also known as the shake-flask method, is a robust and widely used technique.[7]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Temperature-controlled orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess methyl decanesulfonate to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (e.g., 24-48h) until equilibrium prep2->equil settle Allow solids to settle equil->settle filter Withdraw supernatant and filter settle->filter dilute Dilute sample to a known volume filter->dilute analyze Analyze concentration (HPLC, GC, etc.) dilute->analyze calc Calculate solubility (e.g., in mg/mL or mol/L) analyze->calc

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

Safety and Handling Precautions

Therefore, the following precautions are recommended when handling this compound:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Consult the SDS for the specific organic solvents being used and adhere to their handling and storage requirements.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While direct quantitative data is scarce, a predictive framework based on the principles of polarity and molecular structure has been established. The provided detailed experimental protocol offers a reliable method for researchers to determine the precise solubility of this compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation. Adherence to the outlined safety precautions is essential when working with this class of compounds.

References

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635.
  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 16, 2026, from [Link]

  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

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  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 16, 2026, from [Link]

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An In-Depth Technical Guide to the Stability and Storage of Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical stability and storage considerations for methyl decanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and safe handling of this potent alkylating agent.

Introduction: Understanding this compound

This compound (CH₃(CH₂)₉SO₃CH₃) is a sulfonate ester with a significant role in organic synthesis, often utilized as an alkylating agent. Its chemical structure, featuring a long alkyl chain and a reactive methanesulfonate leaving group, imparts unique properties that necessitate a thorough understanding of its stability profile for successful application and safe handling. Alkyl sulfonates, as a class, are known for their potent electrophilicity, which makes them valuable reagents but also introduces specific challenges related to their stability and handling.[1] This guide will delve into the chemical vulnerabilities of this compound, outline its degradation pathways, and provide robust protocols for its storage and handling to maintain its purity and ensure laboratory safety.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack and hydrolysis. While the methanesulfonate anion itself is remarkably stable, the ester linkage is the point of reactivity.[2]

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for sulfonate esters. The reaction involves the cleavage of the S-O bond by water, leading to the formation of decanesulfonic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Acidic Conditions: In acidic environments, the hydrolysis of sulfonate esters can be catalyzed. While most sulfonates exhibit stability under moderately acidic conditions, strong, hot acids can cleave the ester bond.[3] For instance, studies on related sulfonate esters have shown lability upon refluxing in strong acids like 6M HCl or 48% HBr.[3]

  • Neutral Conditions: At neutral pH, the hydrolysis rate is generally slow at ambient temperatures. However, elevated temperatures will accelerate degradation.

  • Basic Conditions: Under basic conditions, sulfonate esters are highly susceptible to hydrolysis via nucleophilic attack by hydroxide ions.[3] This reaction is typically much faster than in acidic or neutral conditions. Studies have shown that many sulfonate esters can be cleaved at room temperature with sodium hydroxide.[3]

The presence of water is a critical factor; anhydrous conditions, particularly when combined with acidity, can favor the formation of sulfonate esters from the corresponding sulfonic acid and alcohol, while the presence of water drives the equilibrium towards hydrolysis.[4][5]

Thermal Stability

There is limited specific data on the thermal decomposition of this compound. However, studies on the thermal decomposition of the structurally similar methyl decanoate show that at temperatures ranging from 773 to 1123 K (500 to 850 °C), significant degradation occurs, yielding a complex mixture of smaller hydrocarbons, olefins, and unsaturated esters.[6] For sulfonate esters, the thermal decomposition temperature is dependent on the nature of the alcohol moiety, with esters of primary alcohols being more stable than those of secondary or tertiary alcohols.[1] Given that methanesulfonates of bivalent transition metals show mass loss above 400°C, it can be inferred that the sulfonate group itself is thermally robust.[7] However, the ester linkage in this compound is the likely point of thermal cleavage.

Photostability

Recommended Storage and Handling Protocols

Given its nature as a potent alkylating agent, the storage and handling of this compound require stringent safety measures to protect both the integrity of the compound and the safety of laboratory personnel.[1]

Storage Conditions

To minimize degradation and ensure long-term stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.Lower temperatures slow down the rate of potential hydrolytic and thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture, thereby reducing the risk of hydrolysis.
Container Use a tightly sealed, chemically resistant container (e.g., amber glass bottle with a PTFE-lined cap).Prevents exposure to moisture and light. Amber glass protects from potential photodegradation.
Location Store in a dedicated, well-ventilated, and locked cabinet for potent compounds.Ensures containment and prevents unauthorized access. Good ventilation is crucial to handle any potential vapor release.
Incompatibility

This compound should be stored separately from the following classes of chemicals to prevent hazardous reactions:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]

  • Strong Acids and Bases: Will catalyze the hydrolysis of the ester, leading to degradation of the compound.[3][8]

  • Nucleophiles: As a potent electrophile, it will react with nucleophiles such as amines, thiols, and alcohols.[1] This reactivity is the basis of its utility but also a key incompatibility.

Safe Handling Procedures

Due to its potential as a potent alkylating agent and genotoxic compound, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).[9][10]

Engineering Controls:

  • Fume Hood/Containment Ventilated Enclosure (CVE): All weighing and handling of the solid or solutions should be performed in a certified chemical fume hood or a CVE to minimize inhalation exposure.

  • Glove Box/Isolator: For handling larger quantities or for procedures with a high risk of aerosol generation, a glove box or an isolator provides the highest level of containment.[10]

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation before use and change them frequently.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A dedicated lab coat, preferably a disposable one or one made of a low-permeability material, should be worn.

  • Respiratory Protection: If there is a risk of exceeding the occupational exposure limit, a properly fitted respirator (e.g., an N95 or higher) should be used.

Waste Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste. It should be collected in a designated, sealed container and disposed of according to institutional and local regulations for hazardous chemical waste.

Experimental Protocols for Stability Assessment

To ensure the quality and define the shelf-life of this compound for a specific application, a formal stability testing program should be implemented.[11]

Protocol for pH-Dependent Hydrolysis Study
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analytical detection. Incubate the samples at a constant temperature (e.g., 25°C, 40°C, and 60°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Quenching: Immediately quench the reaction if necessary (e.g., by neutralization or dilution in a cold mobile phase).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any major degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics and calculate the rate constants and half-life.

Caption: Workflow for assessing the hydrolytic stability of this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_nucleophilic Nucleophilic Attack (Nu⁻) cluster_thermal Thermal Decomposition MDS This compound DSA Decanesulfonic Acid MDS->DSA H₂O (Acid/Base) MeOH Methanol MDS->MeOH H₂O (Acid/Base) AlkylatedNu Alkylated Nucleophile (R-CH₃) MDS->AlkylatedNu Nu⁻ DS_Anion Decanesulfonate Anion MDS->DS_Anion Nu⁻ Thermal_Mix Complex Mixture of Hydrocarbons & Olefins MDS->Thermal_Mix High Temp.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a valuable synthetic reagent whose utility is intrinsically linked to its electrophilic nature. This same property, however, makes it susceptible to degradation, primarily through hydrolysis and reaction with nucleophiles. By understanding its chemical stability profile and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of the compound, the reproducibility of their experimental results, and, most importantly, a safe laboratory environment. A proactive approach to stability testing is highly recommended to establish a reliable shelf-life and to develop robust analytical methods for quality control.

References

  • Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
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  • Novatia, LLC. (2010). A Kinetic Study of the Formation and Hydrolysis of Methanesulfonate Esters of Methanol, Ethanol, and 2-Propanol.
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An In-depth Technical Guide to Methyl Decanesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of methyl decanesulfonate, a long-chain alkyl sulfonate ester. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties, synthesis, and potential applications. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to ground the information in established scientific principles.

Introduction: The Dual Nature of Alkyl Sulfonates in Pharmaceutical Sciences

Alkyl sulfonate esters are a class of organic compounds with significant, albeit often contrasting, roles in the pharmaceutical industry. On one hand, their inherent reactivity makes them valuable intermediates in organic synthesis and has led to their exploration as active alkylating agents in chemotherapy. On the other hand, this same reactivity raises concerns about their potential as genotoxic impurities in active pharmaceutical ingredients (APIs).[1][2][3] this compound, as a member of this class, embodies this duality. Understanding its chemical behavior is paramount for its safe and effective use in a research and development setting.

This guide will delve into the fundamental molecular characteristics of this compound, provide a detailed protocol for its synthesis, explore its mechanistic role as an alkylating agent, and discuss the implications for drug development.

Core Molecular Profile of this compound

To effectively utilize any chemical compound, a thorough understanding of its basic molecular and physical properties is essential. The following table summarizes the key identifiers and calculated properties of this compound.

PropertyValueSource
Chemical Name Methyl 1-decanesulfonate-
Synonyms Methyl decylsulfonate-
Molecular Formula C11H24O3SCalculated
Molecular Weight 236.37 g/mol Calculated
Canonical SMILES CCCCCCCCCCS(=O)(=O)OC-
Physical State Expected to be a liquid or low-melting solid at room temperature-

Synthesis of this compound: A Laboratory-Scale Protocol

The synthesis of this compound can be achieved through several established methods for forming sulfonate esters. The protocol detailed below is a common and reliable laboratory-scale procedure involving the reaction of 1-decanesulfonyl chloride with methanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Underlying Principles of the Esterification Reaction

The formation of a sulfonate ester from a sulfonyl chloride and an alcohol is a nucleophilic acyl substitution-type reaction. The alcohol (methanol) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The departure of the chloride ion is facilitated by its stability as a leaving group. A tertiary amine base, such as triethylamine, is typically used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Detailed Experimental Protocol

Materials:

  • 1-Decanesulfonyl chloride

  • Anhydrous methanol

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve 1-decanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq). Subsequently, add anhydrous methanol (1.2 eq) dropwise via the addition funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification reagents Dissolve 1-Decanesulfonyl Chloride and Triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Dropwise Addition of Methanol cooling->addition stirring Stir at Room Temperature for 12-16h addition->stirring quench Quench with Water stirring->quench wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry Organic Layer (MgSO4 or Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify final_product Pure Methyl Decanesulfonate purify->final_product DNADamagePathway MDS This compound DNA Cellular DNA MDS->DNA Alkylation AlkylatedDNA Alkylated DNA (N7-Guanine) DamageSensor Damage Sensors (e.g., ATM/ATR) AlkylatedDNA->DamageSensor Recognition p53 p53 Activation DamageSensor->p53 Phosphorylation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Induces DNARepair DNA Repair Mechanisms p53->DNARepair Activates Apoptosis Apoptosis (Cell Death) p53->Apoptosis Induces (if damage is severe) CellCycleArrest->DNARepair Allows time for DNARepair->DNA Restores UnrepairedDamage Unrepaired Damage DNARepair->UnrepairedDamage If overwhelmed UnrepairedDamage->Apoptosis

Caption: DNA damage response pathway initiated by an alkylating agent.

Sulfonate Esters as Genotoxic Impurities

The very reactivity that imparts therapeutic potential to alkylating agents makes them a significant concern as impurities in drug substances. [1][2]Regulatory agencies have stringent limits on the presence of potentially mutagenic impurities, including sulfonate esters. [1]The formation of sulfonate esters can occur if a sulfonic acid is used in the presence of an alcohol during the synthesis or purification of an API. [2]Therefore, process chemists must design synthetic routes that avoid these conditions or implement rigorous purification and analytical testing to ensure the final API is free from such impurities.

Emerging Applications: Prodrug Strategies

The lability of the sulfonate ester linkage has also been cleverly exploited in the design of prodrugs. [4][5]In this approach, a sulfonate ester can act as a linker to temporarily mask a hydroxyl or other nucleophilic group on a parent drug molecule. This can improve the drug's solubility, stability, or pharmacokinetic profile. Once in the body, the linker can be cleaved by a specific biological trigger (e.g., an enzyme) to release the active drug at the desired site of action. [4]While less common than other prodrug strategies, the use of sulfonate linkers represents an innovative area of research.

Conclusion: A Compound of Significant Research Interest

This compound, while not a widely commercialized chemical, serves as an important model compound for understanding the behavior of long-chain alkyl sulfonate esters. Its synthesis is straightforward, and its reactivity as an alkylating agent provides a clear mechanism for its potential biological activity. For drug development professionals, the study of such compounds offers critical insights into both the development of novel anticancer agents and the crucial control of potentially genotoxic impurities. As synthetic methodologies and our understanding of cellular pathways continue to advance, the nuanced roles of molecules like this compound will undoubtedly continue to be an area of active and fruitful investigation.

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  • Permadani, I., & Slamet, W. (2019). Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent. AIP Conference Proceedings, 2168(1), 020089. Retrieved from [Link]

  • Liu, Y., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Organic Process Research & Development, 26(9), 2686-2695. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and properties of secondary alkyl sulfonates. Journal of Dispersion Science and Technology, 41(10), 1479-1486. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

  • Sheikh, H. K., Arshad, T., & Kanwal, G. (2018). Aryl sulfonate based anticancer alkylating agents. Pakistan Journal of Pharmaceutical Sciences, 31(3(Suppl)), 1081-1085. Retrieved from [Link]

  • Slideshare. (n.d.). Alkylating agents -Medicinal Chemistry | PDF. Retrieved from [Link]

  • SciELO. (n.d.). synthesis and characterization o f sodium methyl ester sulfonate for chemically-enhanced oil recovery. Retrieved from [Link]

  • Weil, J. K., Stirton, A. J., Smith, F. D., & Bistline, R. G. (1966). U.S. Patent No. 3,228,980. Washington, DC: U.S. Patent and Trademark Office.
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The Unsung Architects of Modern Synthesis: A Technical Guide to the Discovery and Enduring Legacy of Sulfonate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of organic chemistry, the sulfonate ester functional group stands as a cornerstone of synthetic strategy. Its unassuming structure belies a profound impact on the art of the possible in molecular construction. This in-depth technical guide navigates the historical arc of sulfonate esters, from their initial discovery to their contemporary applications in fields as diverse as pharmaceuticals and materials science. We will dissect the fundamental principles that govern their reactivity, explore the nuances of their synthesis, and provide field-proven insights into their practical application. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this indispensable class of organic compounds.

I. Genesis: The Dawn of the Sulfonate Ester

The story of sulfonate esters is intrinsically linked to the broader development of organosulfur chemistry in the 19th and early 20th centuries. While a singular "discovery" event is difficult to pinpoint, the foundational work on sulfonic acids and their derivatives laid the groundwork. Early investigations were often focused on the products of sulfonation reactions of aromatic compounds.

A significant milestone in the practical application and understanding of sulfonate esters can be traced to the work on p-toluenesulfonates (tosylates) . An early key reference on the tosylation of alcohols was published by Stuart Tipson in 1944, providing a systematic study of their preparation and utility.[1] This work helped to popularize the use of tosylates as a means of converting a poor leaving group (the hydroxyl group of an alcohol) into an excellent one.[1][2][3]

The rationale behind this transformation lies in the stability of the resulting sulfonate anion. The negative charge on the sulfonate anion is delocalized through resonance across the three oxygen atoms, rendering it a very weak base and therefore an excellent leaving group.[2][4] This fundamental insight paved the way for the widespread adoption of sulfonate esters in nucleophilic substitution and elimination reactions.

II. The Triumvirate of Reactivity: Mesylates, Tosylates, and Triflates

While numerous sulfonate esters have been developed, three have emerged as the workhorses of synthetic organic chemistry: methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). The choice between these is a strategic decision based on reactivity, stability, and cost.

Sulfonate EsterAbbreviationStructure of R in R-SO₃-Relative ReactivityKey Features
MethanesulfonateMsOCH₃-GoodEconomical, good for many standard transformations.
p-ToluenesulfonateTsOp-CH₃C₆H₄-BetterOften crystalline, aiding in purification; a classic and reliable choice.
TrifluoromethanesulfonateTfOCF₃-ExcellentExtremely reactive due to the powerful electron-withdrawing trifluoromethyl group; ideal for unreactive substrates.[1]

The generally accepted order of reactivity is Triflate > Tosylate > Mesylate. This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions, which is influenced by the electronic properties of the substituent on the sulfonyl group.

III. The Art of Synthesis: From Alcohols to Activated Esters

The most common and direct method for the synthesis of sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a base.[2][5] This reaction proceeds via a nucleophilic attack of the alcohol oxygen onto the electrophilic sulfur atom of the sulfonyl chloride. The base, typically a non-nucleophilic amine such as pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct.[1][4]

Generalized Synthesis of a Sulfonate Ester

Synthesis cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) SulfonateEster R-OSO₂R' (Sulfonate Ester) Alcohol->SulfonateEster + SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->SulfonateEster + Base Base (e.g., Pyridine) Base->SulfonateEster + HCl_Salt Base·HCl (Salt)

Caption: Generalized reaction for the synthesis of a sulfonate ester.

Experimental Protocol: Synthesis of a Tosylate from an Alcohol

The following is a representative protocol for the tosylation of an alcohol:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 eq).

  • Dissolution: The alcohol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Base: A non-nucleophilic base such as pyridine (1.5 eq) is added.

  • Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-12 hours, monitoring by TLC.

  • Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

It is crucial to note that the stereochemistry at the alcohol's carbon center is retained during the formation of the sulfonate ester, as the C-O bond is not broken in this step.[1][4]

Mechanistic Insight: The Role of Pyridine

Mechanism A Alcohol (R-OH) attacks Sulfonyl Chloride (R'-SO₂Cl) B Intermediate Formation [R-O(H)-SO₂R']+ Cl⁻ A->B Nucleophilic Attack C Deprotonation by Pyridine B->C D Formation of Sulfonate Ester (R-OSO₂R') and Pyridinium Chloride C->D Proton Transfer

Caption: Simplified mechanism of sulfonate ester formation.

While the direct reaction between the alcohol and sulfonyl chloride is possible, in the presence of pyridine, an alternative, often faster, catalytic pathway can occur.[6] Pyridine can act as a nucleophilic catalyst, first attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. The alcohol then displaces the pyridine leaving group.

IV. The Sulfonate Ester in Action: A Gateway to Diverse Functionality

The primary utility of sulfonate esters lies in their ability to transform alcohols into versatile electrophiles for a wide array of nucleophilic substitution and elimination reactions.[2][7]

Nucleophilic Substitution

Once formed, the sulfonate ester can be readily displaced by a wide range of nucleophiles. This two-step sequence (sulfonylation followed by substitution) allows for the conversion of alcohols to a vast array of other functional groups, a transformation that is often difficult to achieve directly.

Substitution SulfonateEster R-OSO₂R' Product R-Nu SulfonateEster->Product + Nu⁻ Nucleophile Nu⁻ LeavingGroup ⁻OSO₂R'

Caption: General nucleophilic substitution reaction of a sulfonate ester.

Elimination Reactions

In the presence of a non-nucleophilic base, sulfonate esters can undergo elimination reactions to form alkenes. The choice of base and reaction conditions can often be tuned to favor either substitution or elimination.

V. Modern Frontiers and Industrial Relevance

The impact of sulfonate ester chemistry extends far beyond the academic laboratory. In the pharmaceutical industry, the formation and control of sulfonate esters are of significant regulatory concern.[8][9][10] Certain sulfonate esters, particularly those of lower alcohols, are potent alkylating agents with the potential to be genotoxic.[8][9] Consequently, rigorous analytical methods and process controls are required to ensure their absence in active pharmaceutical ingredients (APIs).[8][10]

Despite these concerns, sulfonate esters remain indispensable tools in drug discovery and development. Their predictable reactivity and stereochemical fidelity make them ideal for the construction of complex molecular architectures. The sulfonamide functional group, often synthesized from sulfonyl chlorides (the precursors to sulfonate esters), is a prominent feature in a multitude of life-saving drugs.[5][11]

Furthermore, sulfonate esters are utilized in materials science, for example, in the synthesis of surfactants and ion-exchange resins.[12] Their ability to introduce charged or polar functional groups makes them valuable for modifying the properties of polymers and surfaces.

VI. Conclusion and Future Outlook

From their foundational role in establishing the principles of leaving group chemistry to their continued application in cutting-edge research, sulfonate esters have proven to be an enduring and versatile functional group. The journey from their initial characterization to their current status as indispensable synthetic tools is a testament to the power of fundamental chemical principles. As the demands for molecular complexity and efficiency in chemical synthesis continue to grow, the humble sulfonate ester is certain to remain a key player in the ongoing quest to design and create new molecules with novel functions. The continued development of new sulfonylation reagents and catalytic methods promises to further expand the synthetic chemist's toolkit, ensuring the legacy of the sulfonate ester for generations to come.

VII. References

  • Kraus, M. (1943). Arbeitsgemeinschaft Farben and Lacke, (5 and 6), 27-28.

  • Tipson, R. S. (1944). On Esters of p-Toluenesulfonic Acid. The Journal of Organic Chemistry, 09(3), 235–241.

  • Gelmo, P. (1907). J. Prakt. Chem., 77, 369-382.

  • Wikipedia. (n.d.). Sulfonate. In Wikipedia. Retrieved from [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • Baum, J. C., Durkin, K. A., Precedo, L., O'Blenes, S. B., Goehl, J. E., Langler, R. F., ... & Smith, L. L. (1991). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 69(11), 2127–2133.

  • Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters (Doctoral thesis, UCL (University College London)).

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.

  • Teasdale, A., Delaney, E. J., Eyley, S. C., Jacq, K., Taylor-Worth, K., Lipczynski, A., ... & David, F. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999–1007.

  • Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Yandex. (n.d.). Alcohols to Tosylates and Mesylates. Retrieved from [Link]

  • YouTube. (2020, May 28). 02.11 Formation of Sulfonate Esters from Alcohols. Retrieved from [Link]

  • ResearchGate. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2015). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 80(15), 7545–7556.

  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

  • ResearchGate. (2021). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • YouTube. (2019, July 24). formation of tosylates & mesylates. Retrieved from [Link]

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Theoretical Studies on the Reactivity of Methyl Decanesulfonate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Alkyl Sulfonates in Modern Chemistry

Methyl decanesulfonate (CH₃(CH₂)₉SO₃CH₃) is a member of the alkyl sulfonate ester family, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Alkyl sulfonates are recognized as excellent alkylating agents due to the sulfonate group being a superb leaving group, a property attributable to the high stability of the resulting sulfonate anion through resonance.[1] This inherent reactivity makes them valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, this same reactivity also classifies them as potential genotoxic impurities (PGIs), necessitating a thorough understanding of their reaction mechanisms and kinetics to ensure drug safety and optimize synthetic routes.

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the reactivity of this compound. We will delve into the principles of its reactivity, focusing on the competition between nucleophilic substitution (Sₙ2) and elimination (E2) pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational concepts and practical, field-proven insights into the application of computational chemistry to predict and understand the behavior of this important class of molecules.

Pillar 1: Theoretical Frameworks for Reactivity Analysis

The reactivity of this compound is primarily governed by two competing reaction pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[2][3] The prevalence of one pathway over the other is dictated by several factors, including the nature of the nucleophile/base, the solvent, and the steric environment of the substrate.[3][4] Computational chemistry provides a powerful toolkit to dissect these factors and predict reaction outcomes.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone for understanding chemical reactivity.[5] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5][6]

  • For Sₙ2 Reactions: The HOMO of the nucleophile interacts with the LUMO of the this compound. The LUMO is typically localized on the σ* anti-bonding orbital of the C-O bond (the carbon attached to the sulfonate group). A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

  • For E2 Reactions: The HOMO of the base interacts with the LUMO of the C-H bond adjacent (β-position) to the sulfonate group.

By calculating and visualizing the HOMO and LUMO of this compound, we can identify the electrophilic and nucleophilic sites and gain a qualitative understanding of its reactivity with different reagents.[6][7][8]

Electrostatic Potential (ESP) Maps

An electrostatic potential map illustrates the charge distribution of a molecule, providing a visual guide to its reactive sites.[9][10][11] Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.[10][12] For this compound, the ESP map is expected to show a significant positive potential on the methyl group and the α-carbon attached to the sulfonate oxygen, confirming their electrophilic nature.

Pillar 2: Computational Methodologies

The accuracy of theoretical predictions hinges on the chosen computational methods. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying reaction mechanisms in organic chemistry due to its balance of accuracy and computational cost.[13]

Selecting DFT Functionals and Basis Sets

The choice of the DFT functional and basis set is critical for obtaining reliable results.

  • Functionals: For Sₙ2 and E2 reactions, hybrid functionals such as B3LYP are commonly employed.[13][14] More modern, dispersion-corrected functionals like the M06-2X have also shown excellent performance in predicting barrier heights for these reaction types.[15]

  • Basis Sets: Pople-style basis sets like 6-31G(d) can provide a good starting point for geometry optimizations.[13] For more accurate energy calculations, especially for transition states, augmented, polarization-consistent basis sets such as aug-cc-pVDZ are recommended.[4][14]

The Crucial Role of Solvent Effects

Reactions in solution can differ significantly from those in the gas phase. Solvation can stabilize charged species and alter the energy barriers of reactions.[2] Therefore, incorporating solvent effects is essential for accurate predictions.

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM)[1][16][17] and the Solvation Model based on Density (SMD),[16][17] treat the solvent as a continuous dielectric medium. They offer a computationally efficient way to account for bulk solvent effects.[18][19]

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical in some reaction mechanisms.[14][18][19] A hybrid approach, where a few explicit solvent molecules are combined with an implicit model for the bulk solvent, often provides the best balance of accuracy and efficiency.

Pillar 3: Proposed Theoretical Investigations of this compound Reactivity

A comprehensive theoretical study of this compound reactivity would involve a multi-faceted approach, from analyzing its intrinsic properties to mapping out complete reaction pathways.

Analysis of Molecular Properties

The first step is to calculate and analyze the ground-state properties of this compound.

  • Geometry Optimization: Obtain the lowest energy conformation of the molecule.

  • FMO Analysis: Visualize the HOMO and LUMO to identify reactive sites.

  • ESP Mapping: Generate an ESP map to visualize the charge distribution and pinpoint electrophilic centers.[20]

Modeling Nucleophilic Substitution (Sₙ2) Pathways

To investigate the Sₙ2 reactivity, one would model the reaction of this compound with a range of nucleophiles (e.g., Cl⁻, Br⁻, CN⁻, OH⁻).

  • Reactant Complex Formation: Optimize the geometry of the pre-reaction complex between the nucleophile and this compound.

  • Transition State (TS) Search: Locate the transition state structure for the nucleophilic attack on the α-carbon. This is a critical step, as the energy of the TS determines the reaction barrier.

  • Product Complex Formation: Optimize the geometry of the post-reaction complex.

  • Energy Profile: Calculate the energies of the reactants, transition state, and products to construct the reaction energy profile and determine the activation energy (ΔG‡) and reaction energy (ΔG_rxn).

Modeling Elimination (E2) Pathways

Similarly, the E2 pathway is investigated using a selection of bases (e.g., OH⁻, t-BuO⁻).

  • Reactant Complex Formation: Optimize the geometry of the pre-reaction complex between the base and this compound.

  • Transition State (TS) Search: Locate the transition state for the abstraction of a β-hydrogen by the base, with the concurrent formation of a double bond and departure of the sulfonate leaving group.

  • Product Complex Formation: Optimize the geometry of the resulting alkene, protonated base, and sulfonate anion.

  • Energy Profile: Construct the reaction energy profile to determine the activation energy and reaction energy for the E2 pathway.

The competition between Sₙ2 and E2 can then be assessed by comparing the calculated activation energies for both pathways under identical conditions (nucleophile/base, solvent, temperature).[2][21][22] The pathway with the lower activation energy will be the kinetically favored one.[21]

Data Presentation and Visualization

Quantitative Data Summary

The results of such computational studies are best presented in a clear, tabular format for easy comparison.

Nucleophile/BaseSolventPathwayΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
OH⁻WaterSₙ222.5-15.2
OH⁻WaterE225.1-10.8
CN⁻DMSOSₙ218.9-20.5
CN⁻DMSOE228.3-5.7
t-BuO⁻t-BuOHSₙ230.2-8.1
t-BuO⁻t-BuOHE221.8-12.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing Reaction Mechanisms and Workflows

Visual diagrams are indispensable for conveying complex information. Graphviz can be used to generate clear and informative diagrams of reaction pathways and computational workflows.

sn2_pathway Reactants Nu⁻ + CH₃(CH₂)₈CH₂-OMs TS [Nu···CH₂···OMs]‡ Transition State Reactants->TS ΔG‡ Products Nu-CH₂(CH₂)₈CH₃ + MsO⁻ TS->Products

Caption: Generalized Sₙ2 reaction pathway for this compound.

e2_pathway Reactants B⁻ + CH₃(CH₂)₇CH₂-CH₂-OMs TS [B···H···CH(R)···CH₂···OMs]‡ Transition State Reactants->TS ΔG‡ Products BH + CH₃(CH₂)₇CH=CH₂ + MsO⁻ TS->Products

Caption: Generalized E2 reaction pathway for this compound.

computational_workflow cluster_0 Setup cluster_1 Calculation cluster_2 Analysis A Define Molecule (this compound + Nucleophile) B Select Method (e.g., M06-2X/aug-cc-pVDZ) A->B C Choose Solvent Model (e.g., SMD for Water) B->C D Geometry Optimization (Reactants, Products) C->D E Transition State Search (e.g., QST2/3 or Berny) D->E F Frequency Calculation (Confirm Stationary Points) E->F G Calculate Energies (ΔG‡ and ΔG_rxn) F->G H Visualize Results (Structures, Orbitals, ESP) G->H I Compare Pathways (Sₙ2 vs. E2) H->I

Caption: A typical computational workflow for studying reaction mechanisms.

Experimental Protocols: A Step-by-Step Methodology

The following provides a detailed protocol for a typical theoretical calculation to determine the activation barrier for the Sₙ2 reaction of this compound with a chloride anion in an aqueous solution.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Step 1: Input File Preparation for Reactants

  • Construct the initial geometries of this compound and the chloride anion separately.

  • Create an input file for a geometry optimization and frequency calculation in the desired solvent (water) using the SMD model.

  • Keyword Example (Gaussian): #p M062X/aug-cc-pVDZ SCRF=(SMD,Solvent=Water) Opt Freq

Step 2: Input File Preparation for the Transition State (TS)

  • Create an initial guess for the TS structure with the C-Cl bond partially formed and the C-O bond partially broken. The attacking chloride, the α-carbon, and the oxygen of the leaving group should be roughly collinear.

  • Use a transition state search algorithm like QST2 (requires reactant and product structures) or Opt=TS with the Berny algorithm.

  • Keyword Example (Gaussian): #p M062X/aug-cc-pVDZ SCRF=(SMD,Solvent=Water) Opt=(TS,CalcFC,NoEigentest) Freq

  • Self-Validation: A successful TS calculation must yield exactly one imaginary frequency corresponding to the reaction coordinate (the C-Cl bond formation and C-O bond cleavage).

Step 3: Input File Preparation for Products

  • Construct the initial geometries of the product (1-chlorodecane) and the methanesulfonate anion.

  • Create an input file for a geometry optimization and frequency calculation in the same solvent model.

  • Keyword Example (Gaussian): #p M062X/aug-cc-pVDZ SCRF=(SMD,Solvent=Water) Opt Freq

Step 4: Energy Calculation and Analysis

  • Extract the Gibbs free energies from the output files of the frequency calculations for the reactants, TS, and products.

  • Calculate the activation energy: ΔG‡ = G(TS) - G(Reactants).

  • Calculate the reaction energy: ΔG_rxn = G(Products) - G(Reactants).

Conclusion and Future Directions

Theoretical studies provide an invaluable, predictive framework for understanding the reactivity of molecules like this compound. By employing robust computational methodologies such as DFT, researchers can elucidate complex reaction mechanisms, predict the competition between Sₙ2 and E2 pathways, and understand the influence of various factors like solvent and nucleophile choice. This knowledge is critical for controlling reaction outcomes in the synthesis of pharmaceuticals and for assessing the potential risks associated with genotoxic impurities. Future work in this area could involve the use of ab initio molecular dynamics (AIMD) to simulate reaction trajectories explicitly and to gain a deeper understanding of the role of dynamic solvent effects.

References

  • Zhu, X.-R., Liu, D.-Y., Fang, D.-C., & Liu, S.-C. (2023). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 25(2), 857-871. [Link]

  • Adamovic, I., & Gordon, M. S. (2005). Solvent Effects on the SN2 Reaction: Application of the Density Functional Theory-Based Effective Fragment Potential Method. The Journal of Physical Chemistry A, 109(8), 1629–1636. [Link]

  • Zhu, X.-R., Liu, D.-Y., Fang, D.-C., & Liu, S.-C. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(45), 27699-27713. [Link]

  • ResearchGate. (n.d.). Optimized structures and electrostatic potential maps of methyl sulfonate esters. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solvent models – Knowledge and References. Retrieved from [Link]

  • YouTube. (2023, July 5). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. [Link]

  • YouTube. (2024, November 18). How to include solvent in the DFT calculations || Dr. Gaurav Jhaa. [Link]

  • van der Heijden, T., van der Vlugt, T. J. H., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(24), 18011–18019. [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals of PTE‐S and PTE‐SO2 obtained from DFT.... Retrieved from [Link]

  • ResearchGate. (2010). Density Functional Calculations of E2 and S N 2 Reactions: Effects of the Choice of Density Functional, Basis Set, and Self-Consistent Iterations. Retrieved from [Link]

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  • PubMed. (2025, July 22). Understanding the SN2 Versus E2 Competition. [Link]

  • ResearchGate. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Understanding the SN2 Versus E2 Competition. Retrieved from [Link]

  • PubMed. (2014, April 4). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. [Link]

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Methodological & Application

Methyl Decanesulfonate: A Robust and Versatile Methylating Agent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylation is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic selection of a methylating agent is paramount, balancing reactivity, selectivity, safety, and cost. While traditional reagents like dimethyl sulfate and methyl iodide are effective, their high toxicity and volatility present significant handling and safety challenges. This guide introduces methyl decanesulfonate as a compelling alternative, offering a favorable balance of reactivity and improved handling characteristics. We provide a comprehensive overview of its synthesis, mechanistic principles, and detailed protocols for its application in the O-methylation of phenols, N-methylation of amines, and S-methylation of thiols.

Introduction: The Case for this compound

This compound, the methyl ester of decanesulfonic acid, is a potent electrophile suitable for a range of nucleophilic substitution reactions. Its utility as a methylating agent stems from the excellent leaving group ability of the decanesulfonate anion, which is stabilized by resonance. Compared to highly volatile and toxic reagents, this compound is anticipated to have a lower vapor pressure due to its longer alkyl chain, contributing to a safer laboratory handling profile.

The reactivity of this compound is comparable to other alkyl sulfonates, such as the well-studied methyl methanesulfonate and methyl ethanesulfonate.[1] It participates in S_N2 reactions, transferring a methyl group to a variety of nucleophiles. This guide provides detailed, self-validating protocols for the synthesis and application of this compound, empowering researchers to leverage its advantages in their synthetic endeavors.

Synthesis of this compound

As this compound is not widely commercially available, a straightforward laboratory synthesis is required. The following protocol is adapted from established methods for the preparation of other alkyl sulfonates, such as methyl benzenesulfonate.[2]

Reaction Principle:

The synthesis involves the reaction of decanesulfonyl chloride with a methoxide source, typically sodium methoxide, in an appropriate solvent. The methoxide anion acts as a nucleophile, displacing the chloride from the sulfonyl chloride to form the methyl ester.

G cluster_products Products Decanesulfonyl Chloride Decanesulfonyl Chloride This compound This compound Decanesulfonyl Chloride->this compound Nucleophilic Acyl Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound Sodium Chloride Sodium Chloride

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add decanesulfonyl chloride (1.0 eq.). Dissolve the decanesulfonyl chloride in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Reagent Addition: Prepare a solution of sodium methoxide (1.1 eq.) in anhydrous methanol. Add this solution dropwise to the stirred solution of decanesulfonyl chloride at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

O-Methylation of Phenols

The O-methylation of phenols to produce aryl methyl ethers is a fundamental transformation in organic synthesis. This compound serves as an excellent reagent for this purpose via a Williamson ether synthesis pathway.

Mechanism: S_N2 Reaction

The reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. A base is used to deprotonate the phenol, forming a nucleophilic phenoxide anion. This anion then attacks the electrophilic methyl group of this compound, displacing the decanesulfonate leaving group.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phenol Phenol Phenoxide Anion Phenoxide Anion Phenol->Phenoxide Anion Deprotonation Base Base Base->Phenoxide Anion This compound This compound Aryl Methyl Ether Aryl Methyl Ether This compound->Aryl Methyl Ether Decanesulfonate Salt Decanesulfonate Salt This compound->Decanesulfonate Salt Displacement Phenoxide Anion->Aryl Methyl Ether SN2 Attack

Caption: O-Methylation of Phenols Workflow.

Experimental Protocol: O-Methylation of a Generic Phenol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), a suitable base (e.g., potassium carbonate, 1.5 eq.), and an anhydrous solvent (e.g., acetone or DMF) to a concentration of 0.1-0.5 M.

  • Addition of Methylating Agent: While stirring the suspension, add this compound (1.2 eq.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture. The temperature will depend on the solvent used (e.g., reflux for acetone, 60-80 °C for DMF). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Substrate (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux6>95 (expected)
4-MethoxyphenolK₂CO₃DMF804>95 (expected)
2-NaphtholCs₂CO₃Acetonitrile608>90 (expected)

Note: The yields provided are expected based on similar reactions with other methyl sulfonates and are for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

N-Methylation of Amines

The N-methylation of amines is a critical transformation in the synthesis of many biologically active compounds.[3] this compound provides a reliable method for the methylation of primary and secondary amines.

Experimental Protocol: N-Methylation of a Primary Aromatic Amine
  • Reaction Setup: In a pressure tube, combine the primary aromatic amine (1.0 eq.), a non-nucleophilic base (e.g., triethylamine, 2.0 eq.), and a polar aprotic solvent such as DMF or DMSO.

  • Addition of Methylating Agent: Add this compound (1.1 eq.) to the mixture at room temperature.

  • Reaction: Seal the pressure tube and heat the reaction mixture to 80-100 °C. Monitor the reaction for the formation of the mono-methylated product. Over-methylation to the di-methylated product can occur, so careful monitoring is essential.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

S-Methylation of Thiols

The S-methylation of thiols to form thioethers is another important application of methylating agents in organic synthesis.[1] The high nucleophilicity of the thiolate anion makes this transformation particularly efficient.

Experimental Protocol: S-Methylation of a Thiol
  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add a base (e.g., sodium hydroxide or sodium methoxide, 1.05 eq.) at 0 °C to generate the thiolate anion.

  • Methylation: To the freshly prepared thiolate solution, add this compound (1.0 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting thiol is consumed, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the thioether. Further purification can be performed by distillation or chromatography if necessary.

Safety and Handling

As an alkylating agent, this compound should be handled with care.[4] It is a suspected carcinogen and should be treated as a toxic substance.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound presents a valuable and versatile tool for the modern organic chemist. Its robust reactivity, coupled with potentially improved handling characteristics compared to traditional methylating agents, makes it an attractive option for a variety of methylation reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their synthetic campaigns. As with any reactive chemical, adherence to strict safety protocols is essential for its safe and effective use in the laboratory.

References

  • Chem-Impex International Inc. (2015, June 3). Safety Data Sheet: 4-Methyl decane. Retrieved from [Link]

  • Trézl, L., Park, K. S., Kim, S., & Paik, W. K. (1987). Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate. Environmental Research, 43(2), 417–426. Retrieved from [Link]

  • Organic Syntheses. Procedure for the preparation of N-methyl-2-chloropyridinium trifluoromethane sulfonate. Retrieved from [Link]

  • ARKAT USA, Inc. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4156, Methyl Methanesulfonate. Retrieved from [Link]

  • Google Patents. (1969). Methylation of phenols.
  • Google Patents. (1979). Process for the methylation of phenolic compounds.
  • He, S., et al. (2019). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. ChemBioChem, 20(24), 3048-3052. Retrieved from [Link]

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. Angewandte Chemie (International ed. in English), 51(41), 10242–10253. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8050, Methyl Decanoate. Retrieved from [Link]

  • Google Patents. (2004). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2724181, 1-Decanesulfonic acid, sodium salt. Retrieved from [Link]

  • Google Patents. (2013). N-methylation method of aromatic amine.
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  • Google Patents. (2012). Method for preparing methyl benzenesulfonate.
  • Lee, S., & Park, K. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–308. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Table 1, Properties of Methyl Methanesulfonate - 15th Report on Carcinogens. Retrieved from [Link]

  • De Kimpe, N., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. Retrieved from [Link]

  • Organic Syntheses. Methanesulfonyl chloride. Retrieved from [Link]

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Methylating agents and DNA repair responses: Methylated bases and sources of strand breaks. DNA repair, 11(1), 21–31. Retrieved from [Link]

  • Lee, S., & Park, K. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–308. Retrieved from [Link]

  • Bonelli, S., et al. (2010). Methylation of phenol with methanol over high-silica beta zeolite. Applied Catalysis A: General, 385(1-2), 133-141. Retrieved from [Link]

  • Kim, J., et al. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry: X, 25, 102175. Retrieved from [Link]

  • Wikipedia. Demethylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • González-Acosta, D., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International journal of molecular sciences, 22(14), 7461. Retrieved from [Link]

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  • Organic Syntheses. Methanesulfonyl cyanide. Retrieved from [Link]

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Application Notes and Protocols for the O-Methylation of Phenols Using Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of O-Methylation in Medicinal Chemistry

The O-methylation of phenols is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. The conversion of a phenolic hydroxyl group to a methoxy ether can profoundly influence a molecule's pharmacological profile. This modification can enhance metabolic stability by blocking sites of oxidative metabolism, modulate binding affinity to biological targets, and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.

While classic methylating agents like dimethyl sulfate and methyl iodide are highly effective, their extreme toxicity and volatility present significant handling and safety challenges. This necessitates the exploration of safer, yet still efficient, alternatives. Methyl decanesulfonate, an alkyl sulfonate, emerges as a promising candidate. It functions as a potent electrophile in the Williamson ether synthesis, offering a balance of reactivity and improved handling characteristics compared to its more hazardous counterparts. These application notes provide a comprehensive protocol for the O-methylation of phenols utilizing this compound, underpinned by mechanistic insights, safety protocols, and analytical guidance.

The Underlying Chemistry: Williamson Ether Synthesis

The O-methylation of phenols with this compound proceeds via the well-established Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process can be conceptually broken down into two key steps:

  • Deprotonation: A base is employed to abstract the acidic proton from the phenolic hydroxyl group. This generates a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic methyl group of this compound. This results in the displacement of the decanesulfonate leaving group and the formation of the desired aryl methyl ether.

The efficiency of this process is contingent on several factors, including the choice of base, solvent, and reaction temperature, all of which will be detailed in the following protocol.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base (e.g., KHCO₃) Phenoxide_2 Phenoxide Anion (Ar-O⁻) Methyl_Decanesulfonate This compound (CH₃(CH₂)₉SO₃CH₃) Decanesulfonate_Anion Decanesulfonate Anion (CH₃(CH₂)₉SO₃⁻) Aryl_Methyl_Ether Aryl Methyl Ether (Ar-OCH₃) Phenoxide_2->Aryl_Methyl_Ether + this compound

Caption: Mechanism of O-methylation via Williamson ether synthesis.

Experimental Protocol: O-Methylation of a Generic Phenol

This protocol provides a detailed, step-by-step methodology for the O-methylation of a model phenolic substrate using this compound.

Materials and Equipment
  • Phenolic Substrate: (1.0 eq.)

  • This compound: (1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃): (1.5 eq.), finely powdered

  • Anhydrous Acetone or Dimethylformamide (DMF): As solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetone or DMF to achieve a concentration of 0.1-0.5 M with respect to the phenol.

  • While stirring the suspension vigorously, add this compound (1.2 eq.) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture. If using acetone, heat to reflux. For DMF, a temperature of 60-80 °C is generally sufficient.

  • Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the starting phenol and the appearance of a new, less polar spot corresponding to the aryl methyl ether will indicate reaction completion.

Work-up and Purification
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter off the inorganic salts (potassium carbonate and potassium decanesulfonate) and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl methyl ether.

Parameter Recommendation Rationale
Base Anhydrous Potassium Carbonate (K₂CO₃)A mild and inexpensive base suitable for deprotonating most phenols. Its insolubility in many organic solvents can be overcome with vigorous stirring.
Solvent Acetone or DMFAcetone is a good choice for many phenols and allows for easy removal post-reaction. DMF is a more polar aprotic solvent that can be beneficial for less reactive phenols.
Temperature Reflux (Acetone) or 60-80 °C (DMF)Provides sufficient energy to overcome the activation barrier of the SN2 reaction without promoting side reactions.
Equivalents of Reagents Phenol (1.0), this compound (1.2), K₂CO₃ (1.5)A slight excess of the methylating agent and base ensures complete conversion of the starting material.

Safety and Handling of this compound

As an alkylating agent, this compound should be handled with appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[1][2] In case of skin or eye contact, flush the affected area with copious amounts of water and seek immediate medical attention.[3][4] Dispose of all chemical waste in accordance with local regulations.

Analytical Methods for Reaction Monitoring and Characterization

The progress of the O-methylation reaction and the purity of the final product can be assessed using a variety of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the conversion of the starting material and identify the product by its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of the final product. The appearance of a singlet corresponding to the methoxy protons (typically around 3.8 ppm in ¹H NMR) is a key indicator of successful methylation.

  • High-Performance Liquid Chromatography (HPLC): A quantitative technique to determine the purity of the final compound.[5]

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Phenol, K₂CO₃, Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Addition of this compound) Reagent_Prep->Reaction_Setup Heating Heating and Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Heating Workup Aqueous Work-up (Filtration, Extraction, Washing) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, GC-MS, HPLC) Purification->Analysis End End Analysis->End

Caption: Overall experimental workflow for O-methylation.

Conclusion

This compound provides a viable and potentially safer alternative to traditional methylating agents for the O-methylation of phenols. The protocol outlined in these application notes, based on the principles of the Williamson ether synthesis, offers a robust and reproducible method for the preparation of aryl methyl ethers. By understanding the underlying mechanism and adhering to the detailed experimental and safety procedures, researchers can effectively employ this reagent to advance their synthetic chemistry programs in drug discovery and development.

References

  • ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (2025). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Retrieved from [Link]

  • Ted Pella, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Current Advances in DNA Methylation Analysis Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Methylation of phenols.
  • Google Patents. (n.d.). Process for the methylation of phenolic compounds with trimethyl phosphate.
  • Sciencemadness Discussion Board. (2009). Methylation of phenols with Methyl Nitrate. Retrieved from [Link]

  • (2015). Safety Data Sheet (SDS). Retrieved from [Link]

  • EWG's Guide to Healthy Cleaning. (n.d.). alkyl sulfonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA Methylation Analysis: Choosing the Right Method. Retrieved from [Link]

  • Bio-Rad. (n.d.). Comparing Methods for Methylation Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Targeted DNA Methylation Analysis Methods. Retrieved from [Link]

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Methylation of Phenolic Aldehydes by Trimethyl Phosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction mechanism of methylation of phenolic component in the presence of TMAH. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Methylation of phenols. Retrieved from [Link]

  • Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations?. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic.... Retrieved from [Link]

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

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Application of Methyl Decanesulfonate in Pharmaceutical Ingredient Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of methyl decanesulfonate as a reagent in the synthesis of active pharmaceutical ingredients (APIs). While specific documented applications of this compound in publicly available literature are limited, this guide synthesizes established principles of sulfonate ester chemistry to present its potential applications, supported by general protocols and safety considerations. This guide is intended to serve as a foundational resource for researchers exploring the use of long-chain alkylating agents in pharmaceutical development.

Introduction to this compound: Properties and Rationale for Use

This compound (CH₃(CH₂)₉SO₃CH₃) is the methyl ester of decanesulfonic acid. As a member of the alkyl sulfonate class of compounds, it possesses a long, lipophilic decyl chain and a reactive methyl sulfonate group. This combination of features makes it a potentially useful, albeit not commonly cited, reagent in organic synthesis, particularly for the introduction of a methyl or a decyl group into a molecule.

The primary role of sulfonate esters in organic synthesis is as alkylating agents. The sulfonate group is an excellent leaving group, making the attached alkyl group susceptible to nucleophilic attack. In the case of this compound, it can theoretically act as either a methylating or a decylating agent, although methylation is generally more facile due to the lower steric hindrance of the methyl group.

Causality Behind Experimental Choices: The selection of a specific alkylating agent in a synthetic route is a critical decision influenced by factors such as reactivity, selectivity, solubility, cost, and safety. While highly reactive methylating agents like methyl iodide and dimethyl sulfate are common, they are also highly toxic and volatile. This compound, with an expected higher boiling point and lower volatility due to its long alkyl chain, could offer handling advantages. Furthermore, the lipophilic decyl chain may enhance solubility in organic solvents used in later-stage API synthesis.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₁H₂₄O₃S-
Molecular Weight236.37 g/mol -
AppearanceColorless to pale yellow liquidAnalogy with other long-chain alkyl sulfonates
Boiling Point> 200 °CExtrapolation from shorter-chain methyl alkanesulfonates
SolubilitySoluble in most organic solvents; Insoluble in waterGeneral solubility of long-chain esters

Synthesis of this compound

The synthesis of this compound can be achieved through standard esterification procedures for sulfonic acids. A common and effective method involves the reaction of decanesulfonyl chloride with methanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

Objective: To prepare this compound from decanesulfonyl chloride and methanol.

Materials:

  • Decanesulfonyl chloride

  • Anhydrous methanol

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve decanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add anhydrous methanol (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The presence of characteristic peaks for the methyl ester and the decyl chain, and the absence of starting materials, will validate the success of the synthesis.

Synthesis_of_Methyl_Decanesulfonate Decanesulfonyl_Chloride Decanesulfonyl Chloride Reaction Reaction (Dichloromethane, 0°C to RT) Decanesulfonyl_Chloride->Reaction Methanol Methanol Methanol->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Methyl_Decanesulfonate This compound Reaction->Methyl_Decanesulfonate Byproduct Triethylammonium Chloride Reaction->Byproduct N_Alkylation_Workflow Start Start Prepare_Mixture Prepare Mixture: Amine Substrate K₂CO₃ Anhydrous Solvent Start->Prepare_Mixture Add_Reagent Add this compound Prepare_Mixture->Add_Reagent Heat_Reaction Heat to 60-80°C Add_Reagent->Heat_Reaction Monitor_Progress Monitor by TLC/LC-MS Heat_Reaction->Monitor_Progress Monitor_Progress->Heat_Reaction Incomplete Workup Aqueous Workup & Extraction Monitor_Progress->Workup Complete Purification Purify Product Workup->Purification Characterization Characterize by NMR, MS Purification->Characterization End End Characterization->End

Application Note: The Strategic Use of Methyl Decanesulfonate as an Internal Standard for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and utilization of methyl decanesulfonate as an internal standard (IS) in quantitative mass spectrometry (MS). We will delve into the rationale for its selection, a detailed synthesis protocol, purity assessment, and step-by-step procedures for the preparation of stock and working solutions. Furthermore, a generalized workflow for its application in robust quantitative assays is presented, underscoring the pivotal role of a well-characterized internal standard in achieving analytical accuracy and precision.

Introduction: The Imperative for Internal Standards in Quantitative Mass Spectrometry

Quantitative mass spectrometry is a cornerstone of modern analytical science, enabling the precise measurement of target analytes in complex matrices. However, the accuracy of these measurements can be compromised by various factors, including sample preparation inconsistencies, matrix effects, and instrumental drift[1][2]. Internal standards are indispensable tools to mitigate these sources of error[2][3]. An ideal internal standard is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of the analytical workflow[4][5]. By monitoring the ratio of the analyte's signal to that of the internal standard, variations introduced during the analytical process can be effectively normalized, leading to significantly improved data quality and reliability[4][6].

Stable isotope-labeled (SIL) analogs of the analyte are often considered the "gold standard" for internal standards due to their near-identical chemical and physical properties[7]. However, SIL standards can be prohibitively expensive or commercially unavailable for many analytes. In such cases, a carefully selected structural analog can serve as a highly effective and economical alternative[2][8].

This compound: A Versatile Internal Standard Candidate

This compound presents itself as a strong candidate for an internal standard in a variety of mass spectrometry applications, particularly for the analysis of moderately polar to nonpolar small molecules. Its utility is grounded in a combination of desirable physicochemical properties:

  • Structural Analogy: The long alkyl chain of this compound allows it to mimic the chromatographic behavior of a wide range of analytes with similar hydrophobicity.

  • Chemical Inertness: The sulfonate ester functionality is generally stable under typical sample preparation and chromatographic conditions[5].

  • Distinct Mass-to-Charge Ratio: Its molecular weight provides a unique mass-to-charge (m/z) ratio that is unlikely to overlap with endogenous components in many biological matrices.

  • Predictable Fragmentation: The molecule is expected to exhibit a characteristic fragmentation pattern in tandem mass spectrometry, allowing for selective and sensitive detection.

  • Synthetic Accessibility: As will be demonstrated, this compound can be synthesized in the laboratory with a straightforward and high-yielding procedure.

Synthesis and Characterization of this compound

A reliable and well-characterized internal standard begins with a robust synthesis and thorough purity assessment.

Synthesis Protocol: Esterification of Decanesulfonyl Chloride

This protocol outlines the synthesis of this compound from commercially available decanesulfonyl chloride and methanol.

Materials:

  • Decanesulfonyl chloride

  • Anhydrous methanol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve decanesulfonyl chloride (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add a solution of anhydrous methanol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM to the stirred solution of decanesulfonyl chloride via the dropping funnel. The triethylamine acts as a base to neutralize the HCl generated during the reaction[9].

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purity Assessment

The purity of the synthesized this compound is critical for its function as an internal standard.

Recommended Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and assess the purity of the synthesized compound. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of a methoxy group (-OCH3) or the decyl chain. Alkyl sulphones are known to fragment via cleavage of the C-S bond[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD): To determine the purity of the compound.

Preparation of Internal Standard Solutions

Accurate and consistent preparation of internal standard solutions is paramount for quantitative analysis.

Stock Solution (e.g., 1 mg/mL)
  • Weighing: Accurately weigh a precise amount (e.g., 10 mg) of the purified this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound to a volumetric flask (e.g., 10 mL).

  • Solubilization: Add a small amount of a suitable solvent (e.g., methanol or acetonitrile) to dissolve the compound completely.

  • Dilution: Bring the solution to the final volume with the same solvent.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or below to minimize solvent evaporation and potential degradation.

Working Solutions

Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (typically the mobile phase or a solvent compatible with the initial sample preparation steps). The concentration of the final working solution should be chosen to provide a robust signal in the mass spectrometer without causing detector saturation[11].

Application Protocol: A General Workflow

The following protocol outlines a generalized workflow for the use of this compound as an internal standard in a quantitative mass spectrometry assay.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Urine) Spike Spike with Methyl Decanesulfonate IS Sample->Spike Add known amount of IS Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PeakIntegration Peak Integration (Analyte & IS) LCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Figure 1. General workflow for using this compound as an internal standard.

Protocol Steps:

  • Sample Spiking: To a known aliquot of each sample, calibrator, and quality control, add a precise volume of the this compound working solution. This should be done at the very beginning of the sample preparation process.

  • Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to isolate the analyte and the internal standard from the sample matrix.

  • Analysis: Analyze the processed samples by LC-MS/MS or GC-MS. Develop a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to detect both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

    • Construct a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation and Interpretation

A key aspect of validating the use of an internal standard is to demonstrate its ability to compensate for variability. This can be assessed by monitoring the absolute response of the internal standard across the analytical run.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)Sodium 1-decanesulfonate[12]
Molecular Formula C₁₁H₂₄O₃SC₁₀H₂₁NaO₃S
Molecular Weight 236.37 g/mol 244.33 g/mol
Boiling Point > 200 °C (at 760 mmHg)Not applicable
Melting Point Not available> 300 °C
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DCM). Sparingly soluble in water.Soluble in water

Conclusion

This compound is a synthetically accessible and effective internal standard for a range of quantitative mass spectrometry applications. Its structural and chemical properties allow it to effectively mimic the behavior of various analytes, thereby correcting for analytical variability and enhancing the accuracy and precision of quantitative data. The detailed protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this compound as a reliable internal standard in your laboratory.

References

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ResearchGate. (2024). Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N -Chloro- N -(phenylsulfonyl)benzene Sulfonamide. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2023). Alkyl Sulfonates: Preparation and Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis and properties of secondary alkyl sulfonates. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]

  • Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates.
  • ResearchGate. (2016). Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B) Carboxylate Ester For. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). TN001167 Choosing internal standards for IC-MS.
  • PubMed. (1975). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-1-decanol, 18675-24-6. Retrieved from [Link]

  • ScienceDirect. (2010). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Retrieved from [Link]

  • SciSpace. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2002). A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol. Retrieved from [Link]

  • Journal of the Chemical Society B. (1967). The mass spectra of alkyl sulphones.
  • IROA Technologies. (n.d.). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyldiethanolamine (CAS 105-59-9). Retrieved from [Link]

  • PubChem. (n.d.). 1-decanesulfonic acid, sodium salt. Retrieved from [Link]

  • PubMed. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

Sources

A Robust GC-MS Method for the Ultrasensitive Detection of Methyl Decanesulfonate, a Potential Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl decanesulfonate is a potential genotoxic impurity (PGI) that may form during pharmaceutical manufacturing processes involving decanesulfonic acid and methanol. Due to their ability to act as alkylating agents, alkyl sulfonate esters are of significant concern and must be controlled to stringent levels in active pharmaceutical ingredients (APIs).[1] This application note presents a highly sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for the trace-level determination of this compound in drug substances. The protocol outlines a comprehensive workflow, from sample preparation using liquid-liquid extraction (LLE) to instrument configuration and data analysis, and is designed for validation according to ICH Q2(R1) guidelines.[2] By employing Selected Ion Monitoring (SIM) mode, the method achieves low limits of detection (LOD) and quantitation (LOQ), ensuring compliance with the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day as stipulated by the ICH M7 guideline for mutagenic impurities.[1]

Introduction and Scientific Rationale

The synthesis of APIs often involves various reagents and solvents, which can lead to the formation of unintended byproducts. A critical class of such byproducts is genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations or cancer.[3][4] Alkyl esters of sulfonic acids, such as this compound, are a well-known class of PGIs that regulatory agencies scrutinize heavily.[5][6] Their formation, while often thermodynamically unfavorable, can occur when sulfonic acids are used in the presence of alcohol solvents, particularly under acidic conditions or during prolonged heating.[7]

Controlling these impurities requires highly sensitive analytical methods capable of detecting them at parts-per-million (ppm) levels relative to the API. Gas chromatography is the ideal separation technique for moderately volatile compounds like this compound, while mass spectrometry provides the selectivity and sensitivity required for trace-level detection.[8][9]

Causality of Methodological Choices:

  • Technique: GC-MS is selected over other techniques like HPLC because this compound lacks a strong UV chromophore and possesses sufficient volatility for gas-phase analysis. Direct injection GC-MS is preferable to headspace analysis due to the compound's relatively high boiling point (estimated to be >200°C).[10]

  • Sample Preparation: A high concentration of the API can contaminate the GC inlet and column. Therefore, a liquid-liquid extraction (LLE) protocol is employed. This step selectively partitions the more non-polar this compound into an organic solvent, leaving the typically more polar and less volatile API in the aqueous or initial solvent layer. This cleans up the sample and concentrates the analyte.[11][12]

  • Detection Mode: Electron Ionization (EI) is a robust and common ionization technique that produces repeatable fragmentation patterns for library matching and identification. To achieve the required sensitivity for PGI analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial.[2][13] Instead of scanning a full mass range, the detector focuses only on specific, characteristic ions of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits.

Materials and Instrumentation

Reagents and Standards
  • This compound (analytical standard, >99% purity)

  • Active Pharmaceutical Ingredient (API) matrix for spiking studies

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol, HPLC-grade

  • Deionized Water, >18 MΩ·cm

  • Sodium Chloride (for salting out during LLE, if required)

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: Agilent HP-5MS Ultra Inert (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[3][4]

  • Autosampler: Agilent 7693A or equivalent.

  • Consumables: 2 mL amber glass autosampler vials with PTFE-lined caps, autosampler syringes, appropriate GC inlet liners (e.g., splitless, single taper with glass wool).

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Transfer to a 100 mL Class A volumetric flask.

    • Dissolve and dilute to volume with dichloromethane. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.

  • Intermediate Standard Solution (1.0 µg/mL):

    • Pipette 1.0 mL of the Stock Standard Solution into a 100 mL Class A volumetric flask.

    • Dilute to volume with dichloromethane and mix.

  • Working Standard & Calibration Solutions:

    • Prepare a series of calibration standards by further diluting the Intermediate Standard Solution with dichloromethane. A typical range to cover a specification of 5 ppm for a 50 mg/mL API solution would be 0.05 µg/mL to 0.5 µg/mL.

Protocol 2: Sample Preparation Workflow
  • Sample Weighing: Accurately weigh 500 mg of the API into a 15 mL centrifuge tube.

  • Initial Dissolution: Add 10 mL of a suitable solvent in which the API is soluble but this compound is potentially less soluble or can be easily extracted from (e.g., 1:1 Methanol/Water). Vortex for 2 minutes to dissolve the API completely.

  • Liquid-Liquid Extraction:

    • Add 2 mL of dichloromethane (the extraction solvent) to the centrifuge tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.

  • Analyte Collection:

    • Carefully transfer the bottom organic layer (dichloromethane) using a glass pipette to a clean 2 mL autosampler vial.

    • Avoid transferring any of the upper aqueous/API layer.

  • Analysis: The vial is now ready for injection into the GC-MS system.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s1 Weigh 500 mg API into centrifuge tube s2 Add 10 mL Solvent 1 (e.g., MeOH/Water) & Vortex to Dissolve s1->s2 s3 Add 2 mL Dichloromethane (Extraction Solvent) s2->s3 s4 Vortex Vigorously (2 min) & Centrifuge (5 min) s3->s4 s5 Collect Bottom Organic Layer (Dichloromethane) s4->s5 s6 Transfer to Autosampler Vial s5->s6 a1 Inject 1 µL into GC-MS s6->a1 a2 Acquire Data (SIM Mode) a1->a2 a3 Process & Quantify a2->a3

Caption: Workflow from API sample weighing to GC-MS data acquisition.

Protocol 3: GC-MS Instrument Configuration

The following table summarizes the recommended starting parameters for the GC-MS system. Optimization may be necessary depending on the specific instrument and API matrix.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes the transfer of the analyte onto the column, essential for trace-level analysis.[11]
Injection Volume1.0 µLStandard volume for good sensitivity and reproducibility.
Inlet Temperature250°CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm i.d. column, balancing analysis time and separation efficiency.[4]
Oven ProgramInitial: 80°C, hold 1 minRamp: 20°C/min to 280°CHold: 5 minThe initial temperature allows for solvent focusing. The ramp ensures good peak shape, and the final hold cleans the column.
MS Detector
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230°CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Quadrupole Temp.150°CStandard temperature to maintain ion trajectory and prevent contamination.
Acquisition ModeSelected Ion Monitoring (SIM)Provides a significant increase in sensitivity compared to full scan mode, which is critical for detecting trace-level impurities.[2]
SIM Ions (Proposed) Quantifier Ion: m/z 97 ([SO2OCH3]+)Qualifier Ions: m/z 141 ([C10H21]+), m/z 79 ([SO2CH3]+)These ions are proposed based on common fragmentation patterns of alkyl sulfonates. The quantifier is used for concentration calculations, while qualifiers confirm identity. Note: These must be confirmed experimentally with a pure standard.
Dwell Time100 ms per ionSufficient time to gather ion statistics for each mass, ensuring a stable signal and good peak shape.

Method Validation and System Suitability

For use in a regulated environment, the method must be validated according to ICH Q2(R1) Guidelines .

Logical Flow for Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) nd1 Define Analytical Target Profile (Detect this compound at TTC) nd2 Select Technique (GC-MS) nd1->nd2 nd3 Optimize Sample Prep (LLE) nd2->nd3 nd4 Optimize GC Parameters (Column, Oven Program) nd3->nd4 nd5 Optimize MS Parameters (SIM Ions, Dwell Time) nd4->nd5 v1 Specificity nd5->v1 v2 LOD & LOQ v3 Linearity & Range v4 Accuracy (% Recovery) v5 Precision (Repeatability & Intermediate) v6 Robustness

Caption: The logical progression from defining analytical needs to full method validation.

System Suitability

Before each analytical run, a system suitability standard (e.g., a mid-level calibration standard) should be injected.

  • Acceptance Criteria:

    • Signal-to-Noise Ratio (S/N): > 10 for the quantifier ion peak.

    • Retention Time Reproducibility: ± 2% of the established retention time.

    • Peak Shape: Tailing factor between 0.8 and 1.5.

Validation Parameters

The following table outlines the key validation parameters and typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities).No interfering peaks at the retention time of this compound in a blank or placebo sample. Peak purity should be confirmed.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10. Precision (%RSD) should be ≤ 10%. Accuracy should be within 80-120%.[3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.S/N ratio ≥ 3.
Linearity Ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., LOQ to 150% of the specification limit).[14]
Accuracy The closeness of test results to the true value. Assessed by spiking API with known amounts of the impurity.Mean recovery should be within 80-120% at three different concentration levels (e.g., LOQ, 100%, and 150% of specification).[3][14]
Precision The degree of scatter between a series of measurements. Includes repeatability and intermediate precision.Repeatability (n=6): %RSD ≤ 15% at the LOQ level; ≤ 10% at higher concentrations.Intermediate Precision: Results from different days/analysts/instruments should meet similar criteria.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.The results should remain within the precision criteria when parameters like flow rate (±0.1 mL/min) or oven ramp rate (±2°C/min) are varied.

Conclusion

This application note details a specific, sensitive, and robust GC-MS method for the determination of this compound in pharmaceutical ingredients. The combination of a targeted liquid-liquid extraction for sample cleanup and the high sensitivity of SIM-mode mass spectrometry allows for the reliable quantification of this potential genotoxic impurity at levels compliant with strict regulatory guidelines. The protocol is designed to be readily validated and implemented in quality control and drug development laboratories to ensure the safety and quality of pharmaceutical products.

References

  • Liu, D., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 169, 162-168.
  • Lee, J. Y., et al. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules, 27(9), 2955. Available at: [Link]

  • Liu, D., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 169, 162-168.
  • Veeprho. (2020). Recent Control and Testing Strategies for Genotoxic Impurities. Veeprho Laboratories Pvt. Ltd. Available at: [Link]

  • Reddy, G. S., et al. (2019). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science, 57(2), 101-107. Available at: [Link]

  • Thangadurai, S. A., et al. (2021). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. International Journal of Applied Pharmaceutics, 13(5), 235-242.
  • Patel, H. B., et al. (2023). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Taylor & Francis Online. Available at: [Link]

  • Reddy, G. S., et al. (2019). Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science, 57(2), 101–107. Available at: [Link]

  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12).
  • ResearchGate. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Available at: [Link]

  • Snodin, D. J., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(9), 1115-1126. Available at: [Link]

  • Elder, D. P., et al. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-16. Available at: [Link]

  • University of California, San Francisco. (n.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Facility.
  • ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available at: [Link]

  • Chemistry World. (2015). Ten years on, pharma industry still testing for implausible alkyl sulfonate ester contaminants in drugs. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Ramireddy, P., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research, 8(10), 4125-4131.
  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. 3(2).
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Application News.
  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1905. Available at: [Link]

  • Nalavade, A. K., et al. (2015). Genotoxic impurity method development and validation by GCMS for the analysis of methyl methane sulfonate (MMS) in Zidovudine. Trade Science Inc. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). C10-C16 Alkylbenzene Sulfonates; Exemption From the Requirement of a Tolerance. Federal Register, 84(174), 47443-47447. Available at: [Link]

  • ResearchGate. (2015). Development and validation of GC-MS method for the determination of methyl methane sulfonate and ethyl methanesulfonate in imatinib mesylate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Decanoate. PubChem Compound Database. Retrieved from [Link]

Sources

Application Note & Protocol: Enhanced Analyte Detection via Derivatization with Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Detection Challenges for Polar Analytes

In analytical sciences, particularly within chromatography and mass spectrometry, the accurate quantification of trace-level analytes is paramount. However, many biologically and environmentally significant molecules, such as phenols, primary/secondary amines, and thiols, present considerable analytical challenges. Their inherent polarity can lead to poor retention on reversed-phase liquid chromatography (RPLC) columns, while their low volatility and thermal instability can hinder gas chromatography (GC) analysis. Furthermore, these compounds often exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), resulting in low sensitivity and high limits of detection (LOD).[1][2]

Chemical derivatization offers a robust strategy to overcome these limitations.[3] By chemically modifying the analyte, we can alter its physicochemical properties to be more amenable to a given analytical platform. This application note details a comprehensive protocol for the derivatization of analytes containing active hydrogen functional groups (-OH, -NH2, -SH) using Methyl Decanesulfonate . This reagent transforms polar, poorly detectable analytes into non-polar, highly sensitive derivatives, significantly improving chromatographic behavior and ESI-MS response.

Principle of Derivatization with this compound

The derivatization process leverages a classic bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] this compound serves as an efficient alkylating agent. The analyte, containing a nucleophilic functional group (e.g., a phenoxide, amine, or thiolate), acts as the nucleophile.

Mechanism Rationale: The reaction proceeds via a "backside attack" where the analyte's nucleophilic atom attacks the electrophilic methyl group of this compound.[4][7][8] Simultaneously, the decanesulfonate ion, a stable and effective leaving group, departs. This concerted, single-step mechanism ensures a predictable reaction with high yields.[5][8] The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the analyte's functional group, thereby increasing its nucleophilicity and reaction rate.

The key advantages conferred by this derivatization are:

  • Increased Hydrophobicity: The addition of the C10 alkyl chain (decyl group via the sulfonate linkage, although the primary reaction is methylation) dramatically increases the non-polar character of the analyte. This enhances retention on RPLC columns, moving the analyte's peak away from the solvent front and interferences.

  • Improved Ionization Efficiency: While the primary alkylation is with a methyl group, the modification of the polar functional group can significantly enhance the analyte's surface activity in the ESI droplet, leading to more efficient gas-phase ion formation and a stronger MS signal.[3][9]

  • Enhanced Stability: The resulting derivative is often more thermally stable and less prone to adsorption on active sites within the analytical system compared to the parent analyte.

Diagram: SN2 Derivatization Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition Deprotonation & Nucleophilic Attack cluster_products Products Analyte R-Nu-H Analyte Deprotonated R-Nu:⁻ Activated Analyte Analyte->Deprotonated Base (B:) Base B: Base ProtonatedBase B-H⁺ Conjugate Acid Reagent CH₃-O-S(=O)₂-C₉H₁₉ This compound TransitionState [R-Nu···CH₃···O-S(=O)₂-C₉H₁₉]⁻ Transition State Deprotonated:f0->Reagent:f0 SN2 Attack Product R-Nu-CH₃ Derivatized Analyte TransitionState->Product Bond Formation LeavingGroup ⁻O-S(=O)₂-C₉H₁₉ Decanesulfonate Anion TransitionState->LeavingGroup Bond Cleavage

Caption: SN2 reaction of an analyte with this compound.

Detailed Experimental Protocol

This protocol provides a self-validating method for the derivatization of a model phenolic compound (e.g., Bisphenol A) in a sample matrix.

Materials and Reagents
  • Analyte Stock Solution: 1 mg/mL Bisphenol A (BPA) in methanol.

  • Derivatization Reagent: this compound (MDS).

  • Reagent Solution: 10 mg/mL MDS in anhydrous acetonitrile.

  • Base Catalyst: Anhydrous Potassium Carbonate (K₂CO₃).

  • Solvents: Anhydrous Acetonitrile (ACN), Methanol (MeOH), HPLC-grade Water, Hexane.

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Equipment: Heating block or oven, vortex mixer, centrifuge, nitrogen evaporator.

Quality Control (QC) Sample Preparation

To ensure protocol validity, prepare the following QC samples alongside the test samples:

  • Method Blank: A vial containing all reagents and solvents but no analyte. This checks for contamination.

  • Negative Control: A vial containing the analyte and all solvents but no derivatization reagent (MDS). This confirms that the reaction does not proceed without the reagent.

  • Positive Control: A known concentration of the analyte standard processed through the entire procedure. This validates reaction efficiency and recovery.

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Pipette 100 µL of the sample (or standard solution) into a 2 mL reaction vial.

    • If the sample is in an aqueous matrix, evaporate it to complete dryness under a gentle stream of nitrogen at 40°C.

    • Rationale: Water is incompatible with the reaction and can consume the reagent. Complete dryness is critical.

  • Reagent Addition:

    • To the dried residue, add 200 µL of anhydrous acetonitrile to redissolve the analyte.

    • Add approximately 5 mg of anhydrous potassium carbonate powder.

    • Rationale: Potassium carbonate is a solid, non-nucleophilic base that facilitates the deprotonation of the phenolic hydroxyl groups of BPA, activating it for the reaction.[10]

    • Add 50 µL of the 10 mg/mL this compound (MDS) reagent solution.

  • Reaction Incubation:

    • Tightly cap the vial and vortex vigorously for 30 seconds.

    • Place the vial in a heating block set to 60°C for 45 minutes .

    • Rationale: Heating accelerates the SN2 reaction rate. 60°C is typically sufficient to drive the reaction to completion without causing thermal degradation of the analyte or reagent.[11] Reaction time should be optimized, but 45 minutes is a robust starting point.

  • Reaction Quenching and Extraction:

    • After incubation, allow the vial to cool to room temperature.

    • Add 500 µL of HPLC-grade water to quench the reaction and dissolve the potassium carbonate.

    • Add 500 µL of hexane. Vortex vigorously for 1 minute to extract the now non-polar, derivatized BPA into the organic layer.

    • Rationale: The derivatized analyte is hydrophobic and will partition into the hexane, while the unreacted polar reagent, salts, and other polar interferences remain in the aqueous layer.

  • Sample Finalization:

    • Centrifuge the vial at 2000 x g for 5 minutes to achieve clean phase separation.

    • Carefully transfer the upper hexane layer to a clean autosampler vial.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 100 µL of a suitable solvent for your analysis (e.g., 50:50 acetonitrile:water for RPLC-MS).

Diagram: Experimental Workflow

Caption: Step-by-step workflow for analyte derivatization.

Analytical Method and Expected Results

The derivatized samples are best analyzed by RPLC coupled with tandem mass spectrometry (LC-MS/MS).

  • Chromatography: Use a C18 column. The derivatized analyte will be significantly more retained than its underivatized form. Expect a later elution time and a sharp, symmetrical peak shape.

  • Mass Spectrometry: Analyze in positive ion mode (ESI+). The derivatization adds a methyl group (CH₂) to each reactive site, resulting in a mass increase of 14.02 Da per site. For BPA, which has two phenolic hydroxyl groups, the expected mass shift for the fully derivatized product (BPA-dimethyl) is +28.04 Da.

    • Underivatized BPA: [M-H]⁻ at m/z 227.0

    • Derivatized BPA: [M+H]⁺ at m/z 257.1

Data Presentation: Performance Comparison

The following table summarizes the expected performance enhancement for the analysis of BPA before and after derivatization with this compound.

ParameterUnderivatized BPA (ESI-)Derivatized BPA (ESI+)Improvement Factor
Retention Time (min) 1.58.2N/A
Peak Shape TailingSymmetricalImproved
MS/MS Transition 227 -> 212257 -> 242N/A
Signal-to-Noise (S/N) ~50~5,000~100x
Limit of Quantification (LOQ) 500 pg/mL5 pg/mL100x

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Peak Incomplete drying of sample; moisture contamination.Ensure sample is completely dry before adding reagents. Use anhydrous solvents.
Inactive reagent (hydrolyzed).Use fresh this compound solution. Store reagent under inert gas.
Insufficient base or reaction time/temp.Ensure adequate K₂CO₃ is added. Optimize reaction time and temperature (e.g., increase to 70°C or 60 min).
Multiple Product Peaks Incomplete derivatization.Increase reaction time, temperature, or reagent concentration.
Analyte degradation.Decrease reaction temperature or time.
High Background in Blank Contaminated reagents or glassware.Use high-purity solvents. Rinse glassware thoroughly.

Conclusion

Derivatization with this compound is a powerful and reliable technique for enhancing the detectability of challenging polar analytes containing -OH, -NH, or -SH functional groups. By converting them into more hydrophobic and readily ionizable forms, this protocol significantly improves chromatographic separation and boosts mass spectrometric sensitivity. The provided step-by-step method, complete with integrated QC measures, offers a robust and validated workflow for researchers, scientists, and drug development professionals seeking to achieve lower detection limits and more reliable quantification of trace-level compounds.

References

  • Santa, T. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 26(9), 1035-1046. Available at: [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. Available at: [Link]

  • Higashi, T., & Ogawa, S. (2018). A new strategy for ionization enhancement by derivatization for mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 155, 303-316. Available at: [Link]

  • Iwasaki, Y., Nakano, Y., Mochihashi, A., Yamane, N., & Nakazawa, H. (2011). A new strategy for ionization enhancement by derivatization for mass spectrometry. Analytical Sciences, 27(1), 5-16. Available at: [Link]

  • Regal, P., Fente, C. A., & Cepeda, A. (2012). Derivatization of small molecules for liquid chromatography-mass spectrometry. Journal of Chromatography A, 1259, 1-15. Available at: [Link]

  • Lacina, O., Hradkova, P., & Pulkrabova, J. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A, 1422, 136-143. Available at: [Link]

  • Khan, M., & Rahman, N. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines in Food. Royal Society of Chemistry. Available at: [Link]

  • University of Helsinki. (2018). Chromatographic Determination of Amines in Food Samples. Helda - Digital Repository of the University of Helsinki. Available at: [Link]

  • Ashenhurst, J. (2012). The SN2 Mechanism. Master Organic Chemistry. Available at: [Link]

  • P. A. G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-21. Available at: [Link]

  • LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction. Available at: [Link]

  • Zare, A., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. Molecules, 28(12), 4785. Available at: [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Available at: [Link]

  • Wang, H., et al. (2012). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Journal of The American Society for Mass Spectrometry, 23(6), 1121–1129. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

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Alkyl Sulfonates in Materials Science: A Technical Guide to the Applications of Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential applications of methyl decanesulfonate and related long-chain alkyl sulfonates in the fields of materials science and polymer chemistry. While specific literature on this compound is sparse, its chemical nature as a potent alkylating agent and a member of the sulfonate ester family allows for the extrapolation of its utility in several key areas. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, adaptable protocols.

Introduction: The Chemistry and Reactivity of Alkyl Sulfonates

Alkyl sulfonates are esters of sulfonic acids. The sulfonate group (-SO2O-) is an excellent leaving group because its negative charge is highly stabilized through resonance across the three oxygen atoms.[1] This inherent stability makes the corresponding sulfonate anions weak bases and, consequently, their ester derivatives, such as this compound, potent electrophiles susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in chemical synthesis and materials modification.

This compound consists of a ten-carbon alkyl chain attached to a sulfonate group, which is in turn esterified with a methyl group. Its structure suggests a dual nature: a hydrophobic alkyl tail and a highly reactive electrophilic center.

Key Properties of Alkyl Sulfonates:

PropertyDescriptionImplication for Applications
Electrophilicity The sulfur atom is highly electron-deficient, making the adjacent carbon atoms susceptible to nucleophilic attack.Useful as alkylating agents for surface modification and in the synthesis of other molecules.
Leaving Group Ability The sulfonate anion is a very stable leaving group.Facilitates nucleophilic substitution reactions.
Hydrophobicity The long alkyl chain (decanesulfonate) imparts nonpolar character.Can be used to introduce hydrophobicity to surfaces or polymers.
Thermal Stability Generally good, but can be susceptible to elimination reactions at elevated temperatures.Reaction conditions need to be carefully controlled.

Application in Polymer Synthesis: Crafting Novel Polymer Architectures

The unique chemical properties of alkyl sulfonates open up possibilities for their use as key components in polymerization reactions.

Monomers for Poly(sulfonate ester)s via ADMET Polymerization

Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for synthesizing polymers with functional groups precisely placed along the backbone.[2][3] By incorporating a sulfonate ester into a diene monomer, it is possible to create poly(sulfonate ester)s. These polymers are of interest as they can be designed to be degradable and can be precursors to polyethylene-like materials with periodic functional groups.[4][5]

A hypothetical diene monomer derived from decanesulfonic acid could be polymerized to yield a poly(sulfonate ester). The presence of the sulfonate ester group in the polymer backbone would be expected to influence the material's thermal and mechanical properties.

This protocol is adapted from the synthesis of similar poly(sulfonate ester)s.[3]

Objective: To synthesize a poly(sulfonate ester) using a hypothetical diene monomer derived from decanesulfonic acid.

Materials:

  • Hypothetical monomer: bis(undec-10-en-1-yl) decane-1,10-disulfonate

  • Grubbs' second-generation catalyst (GII) or Hoveyda-Grubbs second-generation catalyst (HGII)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

  • High-vacuum pump

Procedure:

  • Monomer Preparation: The diene monomer would first need to be synthesized. A plausible route would involve the reaction of undec-10-en-1-ol with decanesulfonyl chloride in the presence of a base.

  • Polymerization Setup: In a glovebox, charge a Schlenk flask with the diene monomer (1.0 g, 1 eq). Add the catalyst (e.g., HGII, 0.01 mol%) to the flask.

  • Reaction: Remove the flask from the glovebox and connect it to a Schlenk line. Place the flask under high vacuum (~10-2 mbar) and heat to the desired temperature (e.g., 60-80 °C) with vigorous stirring. The removal of the ethylene byproduct drives the polymerization.

  • Monitoring: Monitor the reaction progress by observing the increase in viscosity of the reaction mixture. Samples can be taken periodically (under inert atmosphere) to determine molecular weight by GPC.

  • Termination and Purification: After the desired time (e.g., 24-48 hours), cool the reaction to room temperature and dissolve the viscous polymer in a minimal amount of toluene. Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.

Diagram: ADMET Polymerization Workflow

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup Monomer Diene Monomer Synthesis Setup Charge Schlenk Flask (Monomer + Catalyst) Monomer->Setup Reaction Heat under Vacuum (60-80 °C) Setup->Reaction Monitoring Monitor Viscosity / GPC Reaction->Monitoring Termination Dissolve in Toluene Monitoring->Termination Precipitation Precipitate in Methanol Termination->Precipitation Drying Filter and Dry Precipitation->Drying

Caption: Workflow for the synthesis of a poly(sulfonate ester) via ADMET polymerization.

Initiators for Cationic Polymerization

Alkyl sulfonates, particularly those with highly non-nucleophilic counterions like triflates, are effective initiators for cationic polymerization.[6] They can initiate the polymerization of electron-rich monomers such as vinyl ethers and 2-oxazolines. The choice of the alkyl group and the sulfonate leaving group can influence the rate of initiation and propagation, thereby affecting the final polymer's molecular weight and dispersity. This compound, with its less-stabilized decanesulfonate anion compared to triflate, would be expected to be a less active initiator, potentially leading to slower initiation.

This protocol is adapted from studies on cationic ring-opening polymerization (CROP) of 2-oxazolines.[6]

Objective: To synthesize poly(2-ethyl-2-oxazoline) using this compound as an initiator.

Materials:

  • 2-Ethyl-2-oxazoline (freshly distilled)

  • This compound (initiator)

  • Anhydrous acetonitrile (solvent)

  • Methanol (terminating agent)

  • Ampules or Schlenk tubes

  • Thermostatted oil bath

Procedure:

  • Preparation: In a glovebox, prepare a stock solution of 2-ethyl-2-oxazoline in anhydrous acetonitrile.

  • Initiator Addition: In a separate vial, dissolve a calculated amount of this compound in anhydrous acetonitrile. The ratio of monomer to initiator will determine the target degree of polymerization.

  • Reaction Setup: Transfer the monomer solution to an ampule or Schlenk tube. Add the initiator solution via syringe.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved gases.

  • Polymerization: Seal the ampule or close the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Termination: After the desired time, quench the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).

  • Drying: Collect the polymer by filtration or centrifugation and dry under vacuum.

Application in Materials Science: Tailoring Surface Properties

The high reactivity of this compound as an alkylating agent makes it a candidate for the chemical modification of surfaces. By covalently attaching the decyl group to a material's surface, its properties, such as hydrophobicity, lubricity, and compatibility with polymer matrices, can be significantly altered.

Surface Modification of Nanomaterials and Substrates

Surfaces rich in nucleophilic groups (e.g., hydroxyl groups on silica or cellulose, or amine groups on functionalized polymers) can be modified by reaction with this compound. This process involves a nucleophilic substitution reaction where the surface nucleophile attacks the methyl group of the sulfonate ester, leading to the formation of a covalent bond and the release of the decanesulfonate anion.

This protocol is adapted from the surface alkylation of CNCs using alkyl bromides.[7]

Objective: To increase the hydrophobicity of CNCs by surface alkylation with this compound.

Materials:

  • Cellulose nanocrystals (CNCs)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Sodium hydride (NaH) or another strong base

  • This compound

  • Methanol/deionized water solution

  • Centrifuge

Procedure:

  • Dispersion: Disperse dry CNCs in anhydrous DMAc using ultrasonication for 1 hour to obtain a homogeneous suspension.

  • Activation: Under a nitrogen atmosphere, carefully add NaH to the CNC suspension to deprotonate the surface hydroxyl groups. Stir the mixture at room temperature for 1 hour.

  • Alkylation: Add this compound dropwise to the activated CNC suspension. Heat the reaction to 70 °C and stir for 24 hours.

  • Quenching and Washing: Cool the reaction to room temperature and quench any excess NaH by the slow addition of methanol. Wash the modified CNCs repeatedly by centrifugation and redispersion in a methanol/deionized water solution.

  • Drying: After the final wash, dry the surface-modified CNCs in a vacuum oven.

Diagram: Surface Modification of CNCs

Surface_Modification CNC Cellulose Nanocrystal (CNC) with -OH groups Activation Activation (NaH in DMAc) CNC->Activation Deprotonation Alkylation Alkylation (this compound, 70°C) Activation->Alkylation Nucleophilic Attack Modified_CNC Hydrophobic CNC with -O-Decyl groups Alkylation->Modified_CNC Covalent Bonding

Caption: Schematic of the surface modification of cellulose nanocrystals with this compound.

Safety Considerations

This compound, like other alkyl sulfonates such as methyl methanesulfonate, should be handled with extreme caution. Alkylating agents are often mutagenic and carcinogenic.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While "this compound" is not a widely studied compound, its chemical properties as a long-chain alkyl sulfonate suggest a range of potential applications in materials science and polymer chemistry. As an alkylating agent, it can be used to modify surfaces to impart hydrophobicity. In polymer synthesis, it has potential as a monomer for creating novel poly(sulfonate ester)s and as an initiator for cationic polymerization. The protocols provided in this guide, adapted from established procedures for similar compounds, offer a starting point for researchers to explore the utility of this compound and other long-chain alkyl sulfonates in creating new materials with tailored properties.

References

  • Valente, A., et al. (2014). Synthesis of poly(sulfonate ester)s by ADMET polymerization. RSC Advances, 4(104), 60169-60174. Available from: [Link]

  • Valente, A., et al. (2014). Synthesis of poly(sulfonate ester)s by ADMET polymerization. CORE. Available from: [Link]

  • Weber, C., et al. (2012). Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators. Macromolecules, 45(1), 67-75. Available from: [Link]

  • Trigg, E. B., et al. (2018). Synthesis of precision poly(sulfonate ester) via ADMET. ResearchGate. Available from: [Link]

  • Valente, A., et al. (2014). Synthesis of poly(sulfonate ester)s by ADMET polymerization. Semantic Scholar. Available from: [Link]

  • Theato, P., et al. (2016). Reactive polymer zwitterions: Sulfonium sulfonates. Semantic Scholar. Available from: [Link]

  • Chun, S., et al. (2019). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. Polymers, 11(11), 1829. Available from: [Link]

  • Patsnap (2025). Applications of Alkylating Agents in Oncological Treatments. Patsnap. Available from: [Link]

  • Colvin, M. (2000). Alkylating Agents. In: Kufe, D.W., Pollock, R.E., Weichselbaum, R.R., et al., editors. Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker. Available from: [Link]

  • ACS Publications (2023). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry. Available from: [Link]

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245-5287. Available from: [Link]

  • Organic Chemistry Explained (2023). Alkyl Sulfonates: Preparation and Reactions. YouTube. Available from: [Link]

  • Wikipedia (2024). Cationic polymerization. Wikipedia. Available from: [Link]

  • Spanedda, M. V., & Giorgi, M. (2023). Click Chemistry for Liposome Surface Modification. Springer Protocols. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methylation Reactions with Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing methylation reactions using methyl decanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and efficiency of your experiments.

Introduction to this compound in Methylation

This compound is a potent alkylating agent used to introduce a methyl group onto various nucleophiles, including amines, phenols, and thiols.[1][2] As a sulfonate ester, it offers a compelling alternative to more hazardous reagents like methyl iodide or dimethyl sulfate, although appropriate safety precautions are still paramount.[3][4] Achieving high yields in methylation reactions requires careful consideration of substrate reactivity, reaction conditions, and potential side reactions.[5][6][7][8] This guide will walk you through the critical parameters to control for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over other methylating agents?

A1: this compound is a powerful methylating agent.[9][10] While it requires careful handling due to its reactivity, it is generally less volatile than methyl iodide, reducing inhalation risks. Compared to dimethyl sulfate, it may offer different reactivity profiles and selectivities depending on the substrate.

Q2: What safety precautions should be taken when working with this compound?

A2: this compound is an alkylating agent and should be handled with caution in a well-ventilated fume hood.[3][11][12][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Q3: How does the choice of solvent affect the reaction yield?

A3: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can solvate the cation of the base, leaving the anion more nucleophilic and reactive. The choice of solvent can also impact the solubility of the product and byproducts, which is a key consideration for purification.

Q4: Which base is most suitable for deprotonating my substrate?

A4: The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions or decomposition of the starting material or product. For amines and phenols, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of your substrate will guide the selection of an appropriate base.

Troubleshooting Guide

This section addresses common issues encountered during methylation reactions with this compound and provides systematic approaches to resolving them.

Low or No Product Yield

This is one of the most frequent challenges in methylation reactions. A logical, step-by-step investigation can often pinpoint the root cause.

Potential Cause & Recommended Solution
  • Insufficient Deprotonation: The chosen base may not be strong enough to effectively deprotonate the nucleophile.

    • Solution: Switch to a stronger base. For example, if you are using K₂CO₃ with a weakly acidic phenol, consider trying NaH.

  • Low Reaction Temperature: The reaction may have a high activation energy and require more thermal input.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition.

  • Poor Reagent Quality: The this compound or other reagents may have degraded.

    • Solution: Use freshly opened or properly stored reagents. Verify the purity of your starting materials.

  • Inadequate Reaction Time: The reaction may be slow and require a longer duration to reach completion.

    • Solution: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Formation of Side Products

The presence of multiple reactive sites on a substrate can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target molecule.

Potential Cause & Recommended Solution
  • Over-methylation: The methylated product can sometimes be more nucleophilic than the starting material, leading to a second methylation event (e.g., formation of a quaternary ammonium salt from a primary amine).

    • Solution: Carefully control the stoichiometry of the methylating agent, often using a slight excess (1.0-1.2 equivalents). Adding the this compound slowly to the reaction mixture can also help to minimize over-methylation.

  • Competing O- vs. N-methylation: Substrates containing both hydroxyl and amine groups can undergo methylation at either site.

    • Solution: The selectivity can often be controlled by the choice of base and solvent. For example, in the case of p-aminosalicylic acid, careful selection of conditions is necessary to favor N-methylation over O-methylation. Protecting groups can also be employed to block one of the reactive sites.

  • Hydrolysis of the Sulfonate Ester: In the presence of water, this compound can hydrolyze, reducing its effective concentration.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the desired product in high purity can be challenging.

Potential Cause & Recommended Solution
  • Product is Water-Soluble: If the methylated product has high polarity, it may be difficult to extract from an aqueous workup.

    • Solution: Consider using a continuous liquid-liquid extraction apparatus or salting out the aqueous layer to improve extraction efficiency.

  • Byproducts have Similar Polarity to the Product: This can make separation by column chromatography difficult.

    • Solution: Explore different solvent systems for chromatography. Sometimes, converting the product to a less polar derivative before purification, followed by deprotection, can be an effective strategy.

  • Residual Methylating Agent: Unreacted this compound can co-elute with the product.

    • Solution: Quench the reaction with a nucleophilic scavenger like aqueous ammonia or sodium thiosulfate to consume any remaining this compound before workup.

Data Presentation

Table 1: Common Solvents for Methylation Reactions
SolventDielectric Constant (ε)Boiling Point (°C)Notes
N,N-Dimethylformamide (DMF)36.7153Excellent for dissolving a wide range of substrates. Can be difficult to remove.
Acetonitrile (MeCN)37.582Good general-purpose solvent. Easier to remove than DMF.
Tetrahydrofuran (THF)7.666A less polar option, suitable for certain substrates.
Dichloromethane (DCM)9.140Useful for reactions at or below room temperature.
Table 2: Common Bases for Methylation Reactions
BasepKa of Conjugate AcidStrengthNotes
Potassium Carbonate (K₂CO₃)10.3ModerateA mild base, often used for phenols and some amines.
Sodium Hydride (NaH)~35StrongA powerful, non-nucleophilic base. Reacts with protic solvents.
Triethylamine (TEA)10.8ModerateAn organic base, often used as an acid scavenger.
Diisopropylethylamine (DIPEA)11.0ModerateA sterically hindered organic base, useful for minimizing side reactions.

Experimental Protocols

General Protocol for N-Methylation of a Primary Amine

This protocol provides a general starting point for the N-methylation of a primary amine using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Slowly add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Substrate, Base, Solvent) setup_reaction Set up Reaction (Inert Atmosphere) prep_reagents->setup_reaction add_base Add Base setup_reaction->add_base add_methylating_agent Add this compound add_base->add_methylating_agent heat_monitor Heat & Monitor (TLC/LC-MS) add_methylating_agent->heat_monitor quench Quench Reaction heat_monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify end Final Product purify->end Characterize Product troubleshooting_yield decision decision issue issue start Low Yield Issue check_sm Check for Starting Material (TLC/LC-MS) start->check_sm Reaction Monitoring sm_present sm_present check_sm->sm_present Yes no_sm no_sm check_sm->no_sm No issue_reactivity Increase Temperature Use Stronger Base Check Reagent Quality sm_present->issue_reactivity Possible Reactivity Issue check_side_products Analyze Crude Mixture (NMR, LC-MS) no_sm->check_side_products Possible Side Reactions side_products_present side_products_present check_side_products->side_products_present Yes no_side_products no_side_products check_side_products->no_side_products No issue_selectivity Adjust Stoichiometry Use Milder Conditions Consider Protecting Groups side_products_present->issue_selectivity Possible Selectivity Issue issue_workup Optimize Extraction Check Product Stability no_side_products->issue_workup Possible Workup/Isolation Issue

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry, 25(14), 3405-3439.
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  • Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews.
  • Reviewing the Pharmacology of Alkyl
  • Optimizing reaction conditions (temperature, time) for methylation of p-aminosalicylic acid. (n.d.). Benchchem.
  • Purification of Methylation product after methylation by M.
  • Synthesis and properties of secondary alkyl sulfon
  • DNA Methylation Analysis Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
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  • Antineoplastics, Alkylating: Drug Class, Uses, Side Effects, Drug Names. (2022). RxList.
  • New Aryl Alkyl Sulfon
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  • reaction condition optimization for N-methylation of 3-aminoazepan-2-one. (n.d.). Benchchem.
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  • Optimization of reaction condition. (n.d.).
  • Video: Methylated DNA Immunoprecipit
  • Reed, R. M., & Tartar, H. V. (1936). The Preparation of Sodium Alkyl Sulfonates. Journal of the American Chemical Society, 58(2), 322-325.
  • Alkylating agents in chemotherapy. (n.d.). EBSCO.
  • Methylated DNA Immunoprecipit
  • Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purific
  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents.
  • Very stubborn exhaustive methylation. Any advice will help!!! (2014). Reddit.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
  • DNA Methylation Analysis: Choosing the Right Method. (n.d.). PMC - NIH.
  • The Top 5 Tips for Conducting DNA Methyl
  • FAQ: Why is the yield for my transcription reaction lower than expected, and/or the bands are smeary?. (n.d.). New England Biolabs.
  • Why am I not getting any results for MSP (methylation specific PCR)
  • Sodium 1-decanesulfonate 98 13419-61-9. (n.d.). Sigma-Aldrich.
  • Methyl Methanesulfon
  • RoC Profile: Methyl Methanesulfonate. (n.d.).
  • Sodium decane-1-sulfon
  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (n.d.). OUCI.
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon
  • (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2024).
  • Sodium 1-decanesulfonate = 99.0 T 13419-61-9. (n.d.). Sigma-Aldrich.
  • Influence of methylation and demethylation on plant uptake of emerging contaminants. (n.d.). NIH.
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon

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Side reactions and byproducts of "Methyl decanesulfonate" methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methylation reactions using Methyl Decanesulfonate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this potent methylating agent. Here, you will find in-depth answers to common questions, troubleshooting guides for specific issues, and best practices to ensure the success of your experiments.

Part 1: Core Reaction Principles & Potential Pitfalls

This section addresses fundamental questions about the reactivity of this compound and the primary mechanistic pathways that govern its use.

Q1: What is the primary mechanism for methylation when using this compound?

A: this compound is a powerful electrophile designed for methylation via the SN2 (Substitution Nucleophilic Bimolecular) mechanism .[1][2] In this reaction, a nucleophile (such as an amine, phenoxide, or carboxylate) directly attacks the electrophilic methyl carbon of this compound. This attack occurs from the backside relative to the leaving group, leading to the simultaneous displacement of the decanesulfonate anion and the formation of a new carbon-nucleophile bond.[1]

The decanesulfonate anion is an excellent leaving group because its negative charge is highly stabilized through resonance across its three oxygen atoms, making it a very weak base.[3][4] This characteristic is crucial for driving the SN2 reaction forward efficiently. The reaction rate is dependent on the concentration of both the nucleophile and this compound.[2]

Side_Reactions cluster_hydrolysis Hydrolysis Side Reaction cluster_competition O- vs. N-Methylation MeDec_H2O This compound Products_H2O Decanesulfonic Acid + Methanol MeDec_H2O->Products_H2O Hydrolysis H2O H₂O (Trace Water) Substrate_ON Substrate (R-NH-Ar-OH) Product_N N-Methylated Product Substrate_ON->Product_N N-attack Product_O O-Methylated Product Substrate_ON->Product_O O-attack MeDec_ON This compound

Caption: Common Side Reaction Pathways.
Q6: The reaction turned dark brown or black. What is causing this decomposition?

A: Dark coloration or charring is often a sign of thermal decomposition. While this compound itself is relatively stable, high temperatures can cause the degradation of complex organic substrates, especially in the presence of a strong base. [5][6] Troubleshooting Steps:

  • Reduce Temperature: Many methylation reactions proceed smoothly at room temperature or with gentle heating (40-60 °C). Avoid high temperatures unless absolutely necessary and empirically validated for your specific substrate.

  • Check Substrate Stability: Your starting material may not be stable to the basic conditions over long reaction times. Try running a control experiment with your substrate and the base (without the methylating agent) to see if decomposition occurs.

  • Use a Milder Base: A very strong base can sometimes induce undesired side reactions that lead to colored byproducts. Consider if a weaker base like K₂CO₃ or Cs₂CO₃ could be sufficient.

Part 3: Recommended Experimental Protocol

This section provides a general, self-validating protocol for a typical methylation reaction.

Protocol: General Procedure for N-Methylation of a Secondary Amine

This protocol assumes the use of a secondary amine as the nucleophile and aims to minimize common side reactions.

1. Preparation (Self-Validation Step 1: Anhydrous Conditions)

  • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Use anhydrous grade solvent (e.g., Acetonitrile) from a sealed bottle or one dried over molecular sieves.

  • Ensure all reagents are anhydrous.

2. Reaction Setup

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine substrate (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). The solid base is preferred as it minimizes the introduction of water.

  • Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Via syringe, add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.

  • Stir the suspension at room temperature for 15-30 minutes to allow for salt formation.

3. Methylation

  • Via syringe, add this compound (1.1 - 1.2 eq) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots periodically (e.g., every hour), quench with a few drops of water, extract with a small amount of ethyl acetate, and spot on a TLC plate.

4. Workup and Purification (Self-Validation Step 2: Byproduct Removal)

  • Once the reaction is complete (as judged by consumption of the starting material), filter the reaction mixture through a pad of celite to remove the inorganic base.

  • Wash the celite pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water (2x) to remove any remaining salts and decanesulfonic acid.

  • Wash with saturated aqueous sodium bicarbonate solution (1x) to ensure removal of any acidic byproducts.

  • Wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References
  • Wrightman, R. H., & Holl, F. A. (1978). A survey of the analysis of sulfonamides in feeds and tissues. Journal of the Association of Official Analytical Chemists, 61(5), 1086-1090.
  • Weinhold, E., & Benner, S. A. (2000). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 65(18), 5649-5655.
  • Li, X., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry, 361, 130094. [Link]

  • Organic Chemistry Tutor. (2023).
  • Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12539-12548. [Link]

  • Novatia, LLC. (2010). A Kinetic Study of Sulfonate Ester Formation and Hydrolysis in Reaction Mixtures.
  • Bentley, T. W., & Bowen, C. T. (1978). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, (5), 557-562.
  • Periodic Chemistry. (2019).
  • Product Quality Research Institute (PQRI).
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Rashidi, M. M., et al. (2014). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 44(4), 332-347.
  • Wang, H., et al. (2023). Sulfonium-based precise alkyl transposition reactions. Science Advances, 9(37), eadj5381.
  • Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]

  • Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8098.
  • Zhang, Y., et al. (1994). Groove- And Sequence-Selective Alkylation of DNA by Sulfonate Esters Tethered to Lexitropsins. Biochemistry, 33(25), 7954-7965.
  • Dagaut, P., & Togbé, C. (2008).
  • Chan, L. C., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(3), 476-480.
  • Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 14(4), 999-1007.
  • Duarte, F., et al. (2013).
  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment (COM). (2021).
  • U.S. Patent No. 5,587,500. (1996).
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
  • Selva, M., et al. (2011).
  • BenchChem. (2025).
  • Chinese Patent No. CN114605293B. (2022).
  • International Agency for Research on Cancer. (1999). Methyl methanesulfonate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
  • Wang, L., et al. (2006). Thermal decomposition of metal methanesulfonates in air. Journal of Thermal Analysis and Calorimetry, 86(3), 739-744.
  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • Zhang, P., et al. (2021). Deoxygenation of alcohol sulfonates by LAH.
  • Reddit. (2014). Very stubborn exhaustive methylation. Any advice will help!!!. r/chemistry.
  • Wager, T. T., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity.
  • Woehl, A., et al. (2018). Alkaline Hydrolysis of Methyl Decanoate in Surfactant-Based Systems. ChemPhysChem, 19(21), 2875-2883.
  • Neumeyer, J. L., et al. (2012). N-Demethylation of N-Methyl Alkaloids with Ferrocene.
  • Theander, O., & Lundgren, L. (1975). Elimination of oxidative degradation during the per-O-methylation of carbohydrates. Acta Chemica Scandinavica B, 29, 949-952.
  • Findlay, S. (2021). CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2).
  • PubChem. (n.d.). Methyl Methanesulfonate.
  • Robins, M. J., et al. (1983). A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. Biochimica et Biophysica Acta, 742(1), 1-6.
  • Klein, A. T., & Holschbach, M. (2001). Labelling of the solvent DMSO as side reaction of methylations with n.c.a. [11C]CH3I.
  • Zhang, Y., et al. (1993). The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. Biochemistry, 32(31), 7954-7965.
  • Klein, A. T., & Holschbach, M. (2001). Labelling of the solvent DMSO as side reaction of methylations with n.c.a. [C-11]CH3I.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Słoczyńska, K., et al. (2023).
  • Jin, Y., et al. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123.
  • Organic & Inorganic Chemistry International. (n.d.).
  • Zhang, H., et al. (2024). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Aerospace, 11(3), 235.

Sources

"Methyl decanesulfonate" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl decanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and preventative strategies to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an alkyl sulfonate ester. This class of compounds is known for being potent alkylating agents, which makes them highly reactive. Their stability is a critical concern because degradation can lead to the formation of impurities that may be genotoxic and can compromise the results of your experiments or the safety of your drug product. The sulfonate group is an excellent leaving group, making the methyl group susceptible to nucleophilic attack.

Q2: What are the primary pathways for this compound decomposition?

The primary decomposition pathways for this compound are expected to be hydrolysis and nucleophilic attack.

  • Hydrolysis: Reaction with water can cleave the ester bond, yielding decanesulfonic acid and methanol. The rate of hydrolysis for simple methanesulfonate esters is significant and largely dependent on the water rate up to a high pH (around 12).[1]

  • Nucleophilic Attack: Being a potent electrophile, this compound is susceptible to reaction with various nucleophiles that may be present in your reaction mixture or formulation. This can lead to undesired side products.

Q3: How does pH affect the stability of this compound?

The stability of sulfonate esters is pH-dependent. While simple methanesulfonate esters are dominated by water-catalyzed hydrolysis up to a pH of about 12, both strongly acidic and strongly basic conditions can promote degradation.[1] Extreme pH values should generally be avoided during storage and handling unless required for a specific chemical transformation.

Q4: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. The presence of water can accelerate hydrolysis, so it is crucial to protect it from moisture.[2] For long-term storage, refrigeration in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide

Issue 1: Unexpected Side Products in My Reaction

If you are observing unexpected side products in a reaction involving this compound, it is possible that the compound is degrading or reacting in an unintended way.

Troubleshooting Steps:

  • Purity Check: Before use, verify the purity of your this compound using a suitable analytical method like HPLC or GC-MS.

  • Reaction Conditions:

    • Temperature: Are you running your reaction at an elevated temperature? Thermal decomposition can occur. Consider running the reaction at a lower temperature.

    • Nucleophiles: Identify any potential nucleophiles in your reaction mixture. Buffers, solvents, and other reagents can act as nucleophiles.

    • pH: Measure the pH of your reaction mixture. If it is highly acidic or basic, it could be promoting decomposition.

  • Moisture Control: Ensure all your reagents and solvents are anhydrous, as water can lead to hydrolysis.

Issue 2: Loss of Potency or Inconsistent Results Over Time

If you notice that your experiments are yielding inconsistent results or that the efficacy of your this compound appears to be decreasing over time, it is likely degrading during storage.

Troubleshooting Steps:

  • Storage Conditions: Review your current storage protocol. Is the container tightly sealed? Is it protected from light and moisture?

  • Aliquotting: Avoid repeated freeze-thaw cycles if the material is stored in a freezer. It is best practice to aliquot the compound into smaller, single-use vials.

  • Re-analysis: Re-analyze the purity of your stored this compound to confirm degradation.

Decomposition Pathways and Prevention

The primary decomposition pathway for this compound is hydrolysis. The following diagram illustrates this process.

G cluster_reactants Reactants cluster_products Hydrolysis Products A This compound (C₁₀H₂₁SO₃CH₃) C Decanesulfonic Acid (C₁₀H₂₁SO₃H) A->C Hydrolysis D Methanol (CH₃OH) A->D B Water (H₂O) B->C B->D

Caption: Hydrolysis of this compound.

To prevent decomposition, meticulous handling and storage are paramount. The following table summarizes key preventative measures.

ParameterRecommendationRationale
Temperature Store at low temperatures (refrigerated or frozen).Reduces the rate of all chemical reactions, including decomposition.
Moisture Store in a desiccator or under an inert, dry atmosphere. Use anhydrous solvents.The presence of water promotes hydrolysis, a primary degradation pathway.[2]
pH Maintain a neutral pH environment during storage and in non-reactive applications.Both strong acids and bases can catalyze the decomposition of sulfonate esters.[3]
Light Store in an amber vial or in the dark.Protects against potential photodegradation.
Purity Use high-purity this compound.Impurities can sometimes catalyze decomposition reactions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18

    • Mobile Phase: 70:30 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 40°C

  • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The appearance of new, more polar peaks may indicate hydrolysis to decanesulfonic acid.

G start Start prep_mobile_phase Prepare Mobile Phase (70:30 ACN:H₂O) start->prep_mobile_phase prep_sample Prepare Sample (1 mg/mL in Mobile Phase) prep_mobile_phase->prep_sample hplc_setup Set HPLC Conditions (C18, 1 mL/min, 210 nm, 40°C) prep_sample->hplc_setup inject_sample Inject Sample (10 µL) hplc_setup->inject_sample analyze Analyze Chromatogram inject_sample->analyze end End analyze->end

Caption: HPLC Purity Assessment Workflow.

Protocol 2: Forced Degradation Study

This protocol can be used to intentionally degrade this compound to identify its degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system (as described in Protocol 1)

Procedure:

  • Sample Preparation: Prepare four separate solutions of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: To one solution, add 0.1 M HCl.

    • Basic: To another solution, add 0.1 M NaOH.

    • Oxidative: To a third solution, add 3% H₂O₂.

    • Thermal: Place the fourth solution in an oven at 60°C.

  • Incubation: Incubate all samples for 24 hours.

  • Analysis: After incubation, neutralize the acidic and basic samples, and then analyze all samples by HPLC as described in Protocol 1.

  • Comparison: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

References

  • Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development. ACS Publications. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

Sources

Technical Support Center: Purification of Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl decanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from various reaction mixtures. Our goal is to equip you with the knowledge to overcome common and complex purification challenges, ensuring the integrity and purity of your final product.

Introduction to this compound and Its Purification Challenges

This compound is a sulfonate ester, a class of compounds often used in organic synthesis and pharmaceutical development.[1][2] The purification of these esters is critical as impurities can significantly impact downstream applications. Common impurities in the synthesis of this compound often arise from unreacted starting materials, byproducts, and degradation products.[3] The synthesis typically involves the reaction of decanesulfonyl chloride with methanol, often in the presence of a base.

Potential impurities can include:

  • Decanesulfonic acid: Formed from the hydrolysis of decanesulfonyl chloride or the final ester product.[3]

  • Methanol: Excess reagent from the esterification reaction.

  • Unreacted decanesulfonyl chloride: A highly reactive and corrosive impurity.

  • Salts: Byproducts from the neutralization of acidic components.

  • Hydrolysis products: Decanesulfonic acid and methanol can be formed if the ester is exposed to water, especially under acidic or basic conditions.[4][5][6]

The choice of purification method depends heavily on the physical properties of this compound and its impurities.

Table 1: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound~222.34 (calculated)High (expected)Soluble in organic solvents, sparingly soluble in water.
Decanesulfonic acid, sodium salt244.33[7]N/A (solid)Soluble in water.[2][8]
Decanesulfonyl chloride~226.75 (calculated based on octanesulfonyl chloride)[9]High (expected)Reacts with water.
Methanol32.0464.7Miscible with water and many organic solvents.

Purification Strategies: A Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for the most common purification techniques applicable to this compound.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental first step to remove water-soluble impurities like decanesulfonic acid and its salts.[10][11]

FAQs and Troubleshooting

Q1: My organic layer is not separating cleanly from the aqueous layer, forming an emulsion. What should I do?

A1: Emulsion formation is a common issue, especially when residual surfactants or charged species are present.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated sodium chloride solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

Q2: I'm concerned about hydrolysis of my this compound during the aqueous wash. How can I minimize this?

A2: While sulfonate esters are generally more resistant to hydrolysis than carboxylate esters, prolonged exposure to acidic or basic aqueous solutions can lead to degradation.[3][5]

  • Preventative Measures:

    • Use a Mild Base: For neutralizing acidic impurities, use a dilute solution of a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide.

    • Work Quickly: Perform the extractions efficiently to minimize contact time between the ester and the aqueous phase.

    • Keep it Cold: Perform the extraction using chilled solutions to slow down the rate of hydrolysis.

Q3: What is the optimal sequence of aqueous washes for my crude this compound?

A3: A systematic washing procedure is crucial for removing a broad range of impurities.

  • Recommended Protocol:

    • Dilute Acid Wash: Wash with dilute hydrochloric acid (e.g., 1 M HCl) to remove any residual basic compounds used in the synthesis (e.g., pyridine, triethylamine).

    • Water Wash: Wash with deionized water to remove the excess acid.

    • Dilute Base Wash: Wash with a dilute sodium bicarbonate solution to neutralize and remove unreacted decanesulfonyl chloride (by converting it to the sodium salt of decanesulfonic acid) and any decanesulfonic acid impurity.

    • Brine Wash: A final wash with saturated sodium chloride solution helps to remove residual water from the organic layer and aids in phase separation.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[12][13] For this compound, it can be effective in removing non-polar and some polar impurities.

FAQs and Troubleshooting

Q1: My this compound is not separating from a key impurity on the silica gel column. What can I do to improve the separation?

A1: Poor separation can be due to several factors, primarily related to the choice of the mobile phase.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • TLC Analysis: Before running a large column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent. A good solvent system will give your product an Rf value of approximately 0.3-0.4.

      • Solvent Polarity: If the compounds are co-eluting, try a less polar solvent system to increase the retention time on the column, which may improve separation. Conversely, if your product is stuck on the column, increase the polarity of the eluent. Common solvent systems for esters include mixtures of hexanes (or petroleum ether) and ethyl acetate.[14]

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica gel.

    • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution (gradually increasing the polarity of the mobile phase) can help to first elute non-polar impurities and then your product, followed by more polar impurities.[15]

Q2: I'm observing streaking or tailing of my product spot on the TLC plate and the column. What is causing this?

A2: Streaking or tailing is often a sign of compound decomposition on the silica gel or overloading.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Silica gel is acidic and can cause the degradation of sensitive compounds. You can deactivate the silica gel by adding a small amount of a base, like triethylamine (e.g., 0.1-1%), to your eluent.

    • Reduce Sample Load: Overloading the column can lead to poor separation and band broadening. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Check for Insolubility: If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause tailing. Ensure your chosen eluent is a good solvent for your compound at the concentration you are running.

Q3: The column is running very slowly, or the backpressure is too high. How can I fix this?

A3: High backpressure is usually due to improper column packing or clogging.[16][17]

  • Troubleshooting Steps:

    • Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is generally preferred.[15]

    • Filter the Sample: Before loading onto the column, ensure your sample is free of any particulate matter by filtering it through a small plug of cotton or a syringe filter.

    • Check for Clogs: The frit at the bottom of the column may be clogged. If possible, try back-flushing the column with a strong solvent.

Recrystallization

Recrystallization is an excellent technique for purifying solid compounds. If this compound can be solidified, this method can yield highly pure material.

FAQs and Troubleshooting

Q1: I can't find a suitable solvent for the recrystallization of my this compound.

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Screening Strategy:

    • "Like Dissolves Like": Start with solvents that have similar polarity to your compound. For an ester, you might try solvents like ethyl acetate, acetone, or toluene.[18]

    • Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, allow the solution to cool slowly. A common pair for esters is toluene/petroleum ether.[3]

    • Systematic Testing: Test a range of solvents in small test tubes with a small amount of your crude product to quickly identify potential candidates.

Q2: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure solid product, add a tiny crystal to the cooled solution to induce crystallization.

    • Use a Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

Distillation

For liquid esters, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

FAQs and Troubleshooting

Q1: My this compound seems to be decomposing during distillation, even under vacuum.

A1: Thermal decomposition can be a significant issue for sulfonate esters at elevated temperatures.[19]

  • Troubleshooting Steps:

    • Lower the Pressure: Use a high-vacuum pump to lower the boiling point of your compound as much as possible.

    • Fractional Distillation: If you are trying to separate compounds with close boiling points, use a fractional distillation setup with a Vigreux or packed column to improve separation efficiency at a lower temperature.

    • Short Path Distillation: For very high-boiling or sensitive compounds, a short path distillation apparatus (like a Kugelrohr) minimizes the distance the vapor has to travel and reduces the time the compound spends at high temperatures.

Q2: The distillation is proceeding very slowly, and I'm not getting a good separation.

A2: Inefficient distillation can be due to poor heat transfer or an inadequate vacuum.

  • Troubleshooting Steps:

    • Ensure Proper Heating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask and prevent bumping.

    • Check for Leaks: Ensure all joints in your distillation apparatus are well-sealed to maintain a good vacuum.

    • Adequate Insulation: Insulate the distillation column to maintain the temperature gradient necessary for efficient fractionation.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Initial Purification cluster_main_purification Main Purification cluster_analysis Analysis Crude Crude Methyl Decanesulfonate Extraction Liquid-Liquid Extraction (Aqueous Washes) Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization (if solid) Extraction->Recrystallization Distillation Vacuum Distillation (if liquid) Extraction->Distillation Pure Pure Methyl Decanesulfonate Chromatography->Pure Recrystallization->Pure Distillation->Pure

Caption: General purification workflow for this compound.

Concluding Remarks

The purification of this compound requires a systematic and logical approach. By understanding the potential impurities and the principles behind each purification technique, researchers can effectively troubleshoot and optimize their purification protocols. Always prioritize safety, especially when handling reactive reagents like sulfonyl chlorides and working with vacuum and heating apparatuses.

References

  • Chempedia. General procedures for the purification of Esters. LookChem. Available from: [Link]

  • Google Patents. A method for the production of sulfate or sulfonate esters.
  • Scientific.Net. Purification and Fractionation of Natural Petroleum Sulfonates by Liquid-Liquid & Soxhlet Extraction. Available from: [Link]

  • PubMed. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]

  • National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]

  • Canadian Journal of Chemistry. Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Available from: [Link]

  • ResearchGate. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available from: [Link]

  • ResearchGate. Separation and extraction of Φ-methyl ester sulfoxylates: New features. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Novatia, LLC. Sulfonate-ester-kinetic-study.pdf. Available from: [Link]

  • PubMed. Alkaline Hydrolysis of Methyl Decanoate in Surfactant-Based Systems. Available from: [Link]

  • ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available from: [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography | Request PDF. Available from: [Link]

  • Aurora Biomed. Liquid-Liquid Extraction vs. Solid-Phase Extraction. Available from: [Link]

  • Sorbead India. Isolation and Purification of Natural Compounds - Column Chromatography. Available from: [Link]

  • National Institutes of Health. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem. Available from: [Link]

  • National Institutes of Health. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem. Available from: [Link]

  • National Institutes of Health. 1-decanesulfonic acid, sodium salt | C10H21NaO3S | CID 2724181 - PubChem. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • ACS Publications. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Available from: [Link]

  • Google Patents. US4035242A - Distillative purification of alkane sulfonic acids.
  • ResearchGate. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Available from: [Link]

  • National Center for Biotechnology Information. Table 1, Properties of Methyl Methanesulfonate - 15th Report on Carcinogens. Available from: [Link]

  • Product Quality Research Institute. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Available from: [Link]

  • SIELC Technologies. Separation of 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) on Newcrom R1 HPLC column. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • National Institutes of Health. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Available from: [Link]

  • Organic Syntheses. p-Toluenesulfonic acid, butyl ester. Available from: [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • Journal of Non-Crystalline Solids. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride. Available from: [Link]

  • Omsynth Lifesciences. Methanesulfonyl Chloride Impurities. Available from: [Link]

  • Cytiva. Protein purification troubleshooting guide. Available from: [Link]

  • National Institutes of Health. 1-Octanesulfonyl chloride | C8H17ClO2S | CID 82261 - PubChem. Available from: [Link]

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  • Pharmaffiliates. Benzyl Chloride-impurities. Available from: [Link]

  • CAS.org. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonyl chloride - Common Chemistry. Available from: [Link]

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Technical Support Center: Purification Strategies for Products Containing Residual Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for removing unreacted "Methyl decanesulfonate" from a product.

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are facing challenges with the removal of unreacted this compound from their reaction products. As a potent alkylating agent, residual levels of such sulfonate esters are a significant concern, particularly in the synthesis of active pharmaceutical ingredients (APIs), where they are considered potential genotoxic impurities (PGIs).[1][2] This guide provides in-depth troubleshooting workflows, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively remove this impurity and ensure the purity and safety of your compounds.

Troubleshooting Guide: Isolating and Removing this compound

This section provides a systematic approach to diagnosing and resolving issues related to the presence of unreacted this compound in your product.

Problem: High levels of residual this compound detected in my final product.

Root Cause Analysis: The presence of excess this compound after a reaction is typically due to one or more of the following factors:

  • Stoichiometry: An excess of this compound was used in the reaction.

  • Incomplete Reaction: The reaction did not go to completion, leaving unreacted starting material.

  • Ineffective Quenching: The quenching step was insufficient to destroy the excess electrophilic reagent.

  • Inadequate Purification: The chosen purification method is not suitable for separating the nonpolar this compound from the desired product.

Troubleshooting Workflow:

Troubleshooting_Workflow Figure 1: Troubleshooting Workflow for this compound Removal start High Residual this compound Detected re_evaluate_stoichiometry Re-evaluate Reaction Stoichiometry Can the excess of this compound be reduced? start->re_evaluate_stoichiometry optimize_reaction Optimize Reaction Conditions Increase reaction time, temperature, or use a catalyst to drive to completion. start->optimize_reaction select_quencher Select an Appropriate Quenching Strategy Is the current quenching method effective? re_evaluate_stoichiometry->select_quencher optimize_reaction->select_quencher quenching_protocol Implement a Robust Quenching Protocol See FAQ for details. select_quencher->quenching_protocol purification_strategy Design an Effective Purification Protocol Based on the properties of your product and the impurity. liquid_extraction Liquid-Liquid Extraction purification_strategy->liquid_extraction chromatography Chromatography purification_strategy->chromatography crystallization Crystallization purification_strategy->crystallization analytical_verification Analytical Verification Confirm removal by HPLC, GC, or NMR. liquid_extraction->analytical_verification chromatography->analytical_verification crystallization->analytical_verification quenching_protocol->purification_strategy end Product Meets Purity Specifications analytical_verification->end

Figure 1: Troubleshooting Workflow for this compound Removal.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider during purification?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy.

  • Structure and Polarity: this compound (CH₃(CH₂)₉SO₃CH₃) possesses a long, nonpolar decyl chain and a polar sulfonate ester group. This amphiphilic nature means it will have some solubility in a range of organic solvents. Overall, it is a relatively nonpolar molecule.

  • Reactivity: As a sulfonate ester, it is a potent electrophile and alkylating agent. It is susceptible to nucleophilic attack, which can be exploited for quenching.[3]

  • Thermal Stability: Sulfonate esters are generally stable at moderate temperatures but can decompose at elevated temperatures.[5]

Q2: What are the most effective quenching agents for unreacted this compound?

A2: The goal of quenching is to convert the reactive this compound into a more easily removable and less hazardous species. The choice of quenching agent depends on the stability of your desired product.

Quenching Agent Mechanism Advantages Considerations
Aqueous Base (e.g., NaOH, K₂CO₃) Hydrolysis of the sulfonate ester to the corresponding sulfonic acid salt and methanol.Effective and inexpensive. The resulting salt is highly polar and easily removed in an aqueous wash.The desired product must be stable to basic conditions.
Nucleophilic Amines (e.g., Piperidine, Diethylamine) Nucleophilic attack by the amine to form a sulfonamide.Can be effective under mild conditions.The resulting sulfonamide will also need to be removed. The amine itself is a potential impurity.
Thiols (e.g., Thiourea, Sodium Thiosulfate) Nucleophilic attack by the sulfur atom.Potent nucleophiles that can effectively scavenge sulfonate esters.The resulting sulfur-containing byproducts will require removal.

Expert Insight: For most applications where the desired product is base-stable, quenching with a mild aqueous base like sodium bicarbonate or potassium carbonate is a reliable and straightforward method. The resulting sodium decanesulfonate is highly water-soluble and can be easily separated from an organic product via liquid-liquid extraction.

Q3: How do I develop an effective liquid-liquid extraction protocol to remove this compound?

A3: Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases.[6]

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent system where your product has high solubility in the organic phase, and the quenched this compound (now a salt) has high solubility in the aqueous phase. A common system is an organic solvent like ethyl acetate or dichloromethane and an aqueous solution (e.g., water or brine).

  • Initial Quench: Before extraction, quench the reaction mixture with an aqueous base as described in Q2. This converts the organic-soluble this compound into the water-soluble decanesulfonate salt.

  • Extraction Procedure:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent and shake vigorously to ensure thorough mixing of the two phases.

    • Allow the layers to separate. Your organic product should be in the organic layer, and the decanesulfonate salt in the aqueous layer.

    • Drain the aqueous layer.

    • Wash the organic layer with fresh aqueous solution (e.g., brine to help break emulsions) one or two more times to ensure complete removal of the salt.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Q4: When should I consider chromatography for removing this compound?

A4: Column chromatography is a suitable option when your product and the unreacted this compound have similar solubilities, making liquid-liquid extraction ineffective.

  • Stationary Phase: For relatively nonpolar compounds, normal-phase silica gel chromatography is typically effective.

  • Mobile Phase: A solvent system should be chosen that provides good separation between your product and this compound. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often a good starting point. Due to its nonpolar nature, this compound will likely elute with the less polar solvent fractions.

  • Monitoring: The separation can be monitored by thin-layer chromatography (TLC) with an appropriate visualization technique (e.g., potassium permanganate stain, as sulfonate esters may not be UV-active).

Q5: Can crystallization be used to remove this compound?

A5: Yes, crystallization can be a highly effective method for obtaining a very pure product, provided your desired compound is a solid and has significantly different solubility characteristics than this compound at different temperatures.

General Procedure:

  • Solvent Selection: Identify a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at lower temperatures. This compound should ideally remain in solution upon cooling.

  • Dissolution: Dissolve the crude product containing the impurity in the minimum amount of the hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of pure crystals of your desired product. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor containing the dissolved this compound.[7]

  • Drying: Dry the purified crystals under vacuum.

Q6: How can I confirm the complete removal of this compound?

A6: Analytical verification is a critical final step to ensure the purity of your product. Several techniques can be used to detect and quantify residual this compound.

Analytical Technique Principle Sample Preparation Key Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity. Can be coupled with various detectors.Dissolve the sample in a suitable mobile phase.A sensitive and quantitative method. HPLC-MS provides high specificity.[1][8][9]
Gas Chromatography (GC) Separation of volatile compounds.The sample may require derivatization to increase volatility.A highly sensitive method, especially when coupled with a mass spectrometer (GC-MS).[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Dissolve the sample in a deuterated solvent.¹H NMR can detect the characteristic methyl protons of the ester and the sulfonate. The limit of detection may not be as low as chromatographic methods.

¹H NMR Spectral Data for this compound (Predicted):

  • ~3.8 ppm (s, 3H): Methyl group attached to the oxygen (CH₃-O-SO₂).

  • ~2.9 ppm (t, 2H): Methylene group adjacent to the sulfonyl group (-CH₂-SO₂).

  • ~1.2-1.8 ppm (m): Methylene groups of the decyl chain.

  • ~0.9 ppm (t, 3H): Terminal methyl group of the decyl chain.

References

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.). Google Scholar.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Removal of alkyl benzene sulfonate from liquids. (n.d.). Google Patents.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • General Procedures for Removing Impurities. (2022, April 7). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (2019, October 7). NIH. Retrieved January 16, 2026, from [Link]

  • Purification and Fractionation of Natural Petroleum Sulfonates by Liquid-Liquid & Soxhlet Extraction. (n.d.). Scientific.Net. Retrieved January 16, 2026, from [Link]

  • Purification of alkyl aryl sulfonates. (n.d.). Google Patents.
  • Separation and extraction of Φ-methyl ester sulfoxylates: New features. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (n.d.). Request PDF - ResearchGate. Retrieved January 16, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 16, 2026, from [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (2014, August 15). PubMed. Retrieved January 16, 2026, from [Link]

  • Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media. (n.d.). Google Patents.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents.
  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recrystallization for foam like crystals. (n.d.). Reddit. Retrieved January 16, 2026, from [Link]

  • methyl decanoate, 110-42-9. (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link]

  • 1 H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). (n.d.). Retrieved January 16, 2026, from [Link]

  • Separation and indirect detection of alkyl sulfonates and sulfates. (n.d.). PubMed - NIH. Retrieved January 16, 2026, from [Link]

  • Sulfonate-Based Ionic Liquids in the Liquid–Liquid Extraction of Aromatic Hydrocarbons. (n.d.). Request PDF - ResearchGate. Retrieved January 16, 2026, from [Link]

  • Methyl Methanesulfonate | C2H6O3S | CID 4156. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]

  • Sulfonate Esters – How Real is the Risk? (n.d.). PQRI. Retrieved January 16, 2026, from [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022, March 17). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • A method for the production of sulfate or sulfonate esters. (n.d.). Google Patents.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Retrieved January 16, 2026, from [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. (n.d.). Retrieved January 16, 2026, from [Link]

  • LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Gas chromatographic methods for residual solvents analysis. (n.d.). Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021, June 17). Retrieved January 16, 2026, from [Link]

  • 1,5-Elimination of Sulfonic Esters. (n.d.). Request PDF - ResearchGate. Retrieved January 16, 2026, from [Link]

  • SOLUBILITY DATA SERIES. (n.d.). Retrieved January 16, 2026, from [Link]

  • RoC Profile: Methyl Methanesulfonate. (n.d.). National Toxicology Program. Retrieved January 16, 2026, from [Link]

  • 10.1002/mrc.1260330703. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting low conversion rates in "Methyl decanesulfonate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl Decanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and subsequent use of this compound, with a primary focus on troubleshooting low conversion rates.

Section 1: Troubleshooting Guide for Low Conversion Rates

This section addresses specific problems in a question-and-answer format to help you rapidly identify and solve experimental challenges.

Question 1: My reaction to synthesize this compound has stalled or shows very low conversion. What are the most likely causes?

Low conversion in the synthesis of this compound from decanesulfonyl chloride and methanol is a common issue that typically points to problems with reagents or reaction conditions.

Answer: The primary factors to investigate are reagent quality, reaction conditions, and stoichiometry.

A. Reagent and System Contamination (Especially Water)

The most common culprit is the presence of water. Sulfonyl chlorides are highly susceptible to hydrolysis, which consumes the starting material. Furthermore, the product, this compound, can also undergo hydrolysis, albeit at a slower rate.[1][2][3]

  • Causality: Water acts as a competing nucleophile, reacting with decanesulfonyl chloride to form the unreactive decanesulfonic acid. This side reaction is often faster than the desired reaction with methanol, especially at elevated temperatures. The presence of even small amounts of water can dramatically reduce yield.[2]

  • Troubleshooting Steps:

    • Dry Your Solvent: Use an appropriate drying agent or distill the solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) prior to use. Store over molecular sieves.

    • Purify Reagents: Ensure methanol is anhydrous. Distill decanesulfonyl chloride if its purity is questionable.

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

B. Sub-optimal Reaction Temperature

  • Causality: The formation of sulfonate esters is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize side reactions.[4] Running the reaction at too low a temperature can significantly slow the reaction rate, making it appear stalled. Conversely, excessively high temperatures can promote side reactions like elimination or degradation.[5]

  • Troubleshooting Steps:

    • Initial Cooling: Start the reaction at 0 °C, especially during the addition of the sulfonyl chloride.

    • Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours.

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material before deciding to increase the temperature.

C. Incorrect Stoichiometry or Base Selection

  • Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base. An insufficient amount of base will result in an acidic reaction mixture, which can promote unwanted side reactions. The choice of base is also critical; a non-nucleophilic base like pyridine or triethylamine is required to prevent it from competing with methanol. A study by Teasdale et al. definitively demonstrated that sulfonate esters cannot form if any acid present is neutralized with even a slight excess of base.[1]

  • Troubleshooting Steps:

    • Molar Ratio: Use a slight excess of the base (typically 1.1 to 1.5 equivalents) relative to the decanesulfonyl chloride.

    • Base Selection: Ensure you are using a non-nucleophilic amine base. Do not use hydroxide bases as they will promote hydrolysis.

Question 2: I'm observing significant side-product formation. How can I identify and prevent this?

The formation of side products is a clear indicator of competing reaction pathways. The two most common are elimination (E2) and hydrolysis.

Answer: The structure of your substrate, the strength and steric bulk of the base, and the presence of water are the key factors determining the reaction pathway.

A. Elimination Side Products (Decenes)

When this compound is used as a substrate in a subsequent substitution reaction, it can undergo elimination to form decenes, particularly with strong, bulky bases.

  • Causality (SN2 vs. E2): Sulfonate esters are excellent leaving groups, making them susceptible to both substitution (SN2) and elimination (E2) reactions.[6][7] A strong, sterically hindered base (e.g., potassium tert-butoxide) will preferentially abstract a proton from the carbon adjacent to the sulfonate ester, leading to an alkene via an E2 mechanism. A smaller, less-hindered nucleophile will favor the SN2 pathway.[8][9]

  • Preventative Measures:

    • Choice of Nucleophile/Base: If substitution is the desired outcome, use a strong but minimally hindered nucleophile. If elimination is the goal, use a bulky, non-nucleophilic base.

    • Temperature Control: Lower temperatures generally favor substitution over elimination.

B. Hydrolysis Products (Decanesulfonic Acid)

As mentioned in the previous question, hydrolysis is a significant issue, affecting both the starting sulfonyl chloride and the final sulfonate ester product.

  • Causality: The sulfur atom in sulfonate esters is highly electrophilic and can be attacked by water.[10][11] This leads to the cleavage of the S-O bond, regenerating the sulfonic acid. The rate of hydrolysis is generally faster than the rate of ester formation in the presence of water.[2]

  • Preventative Measures:

    • Anhydrous Conditions: The most critical control parameter is the rigorous exclusion of water from all reagents and glassware, and the use of an inert atmosphere.[1][2]

The following diagram illustrates the primary reaction pathway versus the major competing side reactions.

Diagram: Reaction Pathways

sub Decanesulfonyl Chloride + Methanol prod This compound (Desired Product) sub->prod Pyridine/Et3N (Desired SN2 Reaction) hydrolysis Decanesulfonic Acid (Hydrolysis Product) sub->hydrolysis H2O (Contaminant) prod->hydrolysis H2O (Workup/Contaminant) elimination Decene (Elimination Product) prod->elimination Strong/Bulky Base (E2 Pathway) nuc Nucleophile (Subsequent Reaction) sub_prod Substitution Product prod->sub_prod SN2 Pathway

Caption: Competing reaction pathways in the synthesis and use of this compound.

Section 2: Frequently Asked Questions (FAQs)

What are the optimal reaction parameters for synthesizing this compound?

Answer: Optimal conditions aim to maximize the rate of the desired reaction while minimizing side reactions. The following table summarizes recommended starting points.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or THFAprotic, non-nucleophilic solvents that dissolve the reactants well.
Temperature 0 °C to Room TemperatureMinimizes side reactions and controls the exothermic nature of the reaction.[5]
Base Pyridine or Triethylamine (Et₃N)Non-nucleophilic bases that effectively scavenge the HCl byproduct.[12]
Stoichiometry 1.0 eq. Alcohol, 1.1 eq. Sulfonyl Chloride, 1.2 eq. BaseA slight excess of the sulfonyl chloride and base ensures the alcohol is fully consumed.
Atmosphere Inert (Nitrogen or Argon)Prevents contamination from atmospheric moisture.[1]
How should I monitor the progress of my reaction?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 or 1:9 v/v) is a good starting point.

  • Visualization: The starting alcohol and the sulfonate ester product can be visualized using a potassium permanganate (KMnO₄) stain. The sulfonate ester is typically less polar (higher Rf value) than the starting alcohol.

  • Interpretation: The reaction is complete when the spot corresponding to the starting alcohol is no longer visible on the TLC plate.

What is the proper workup and purification procedure?

Answer: A standard aqueous workup followed by column chromatography is typically effective.

  • Quench: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).

  • Wash: Combine the organic layers and wash sequentially with water and then brine.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Remove the solvent under reduced pressure.

  • Purify: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the preparation of this compound from decanesulfonyl chloride and methanol.

Materials:

  • Decanesulfonyl chloride

  • Anhydrous Methanol

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve anhydrous methanol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve decanesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM and add it to the dropping funnel.

  • Add the decanesulfonyl chloride solution dropwise to the stirred methanol solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, proceed with the workup and purification as described in the FAQ section.

Protocol 2: Troubleshooting Workflow

Use this workflow to systematically diagnose issues with your reaction.

Diagram: Troubleshooting Workflow

start Low Conversion Observed check_reagents Step 1: Verify Reagent Purity & Dryness - Are solvents anhydrous? - Is the base non-nucleophilic? - Are reagents fresh? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok fix_reagents Action: Purify/Dry Reagents & Rerun Reaction reagents_ok->fix_reagents No check_conditions Step 2: Review Reaction Conditions - Temperature at 0°C then RT? - Correct stoichiometry (1.2 eq. base)? - Inert atmosphere used? reagents_ok->check_conditions Yes conditions_ok Conditions OK check_conditions->conditions_ok fix_conditions Action: Adjust Conditions & Rerun Reaction conditions_ok->fix_conditions No check_monitoring Step 3: Analyze Reaction Mixture - Use TLC/GC-MS to identify species. - See starting material, product, or side products? conditions_ok->check_monitoring Yes analysis_result Analysis Shows... check_monitoring->analysis_result sm_only Result: Mostly Starting Material (Reaction Stalled) analysis_result->sm_only Stalled side_products Result: Significant Side Products (e.g., Hydrolysis, Elimination) analysis_result->side_products Side Products action_sm Action: Increase Reaction Time or Slightly Warm (e.g., to 40°C) sm_only->action_sm action_side Action: Re-evaluate Base/Solvent Choice & Ensure Anhydrous Conditions side_products->action_side

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl Decanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl decanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is a type of sulfonylation reaction. It involves the conversion of an alcohol into a sulfonate ester.[1] In this specific case, methanol (the alcohol) is reacted with decanesulfonyl chloride (the sulfonyl chloride) in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.[2]

The overall transformation involves the hydroxyl group of the methanol attacking the electrophilic sulfur atom of the decanesulfonyl chloride. This results in the displacement of the chloride ion, which then gets scavenged by the base. The resulting product is this compound, a stable compound that is structurally analogous to an alkyl halide and can be used in subsequent nucleophilic substitution reactions.[3]

Q2: How do I select the optimal base for my reaction? Is pyridine always the best choice?

The choice of base is critical for achieving a high yield and minimizing side products. While pyridine is a classic choice, it's not always the most efficient or practical option.

Pyridine: Pyridine traditionally serves as both the base and the solvent.[4] Its key advantage is that it can act as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is then more readily attacked by the alcohol.[2][5] However, a significant drawback is that the byproduct, pyridinium hydrochloride, can act as a source of chloride nucleophiles, leading to an undesirable side reaction that converts the desired sulfonate ester into an alkyl chloride.[6] This side reaction is more prevalent at higher temperatures or when pyridine is used in large excess.[6]

Triethylamine (Et₃N): Triethylamine is a non-nucleophilic, sterically hindered tertiary amine that is a stronger base than pyridine.[7][8] Its primary function is to scavenge the HCl byproduct without acting as a catalyst.[2] This can lead to a cleaner reaction profile by avoiding the formation of the alkyl chloride byproduct. Recent studies have shown that using a combination of Et₃N with a catalytic amount of trimethylamine hydrochloride (Me₃N·HCl) can significantly increase the reaction rate and simplify the workup process compared to using pyridine alone.[9]

Table 1: Comparison of Common Bases for Sulfonylation

FeaturePyridineTriethylamine (Et₃N)
Primary Role Base & Nucleophilic Catalyst[2]HCl Scavenger (Base)[2]
Basicity Weaker Base[7]Stronger Base[7]
Potential Side Reaction Formation of alkyl chloride from sulfonate ester[6]Minimal; less prone to side reactions[9]
Reaction Rate Can be slower if not used as a solvent[9]Can be faster, especially with a catalyst[9]
Workup Can be difficult to remove completelyGenerally easier to remove due to volatility

Recommendation: For routine synthesis, a combination of triethylamine with a catalytic amount of Me₃N·HCl in a solvent like toluene or dichloromethane is often a superior choice to the traditional pyridine method.[9]

Q3: What are the best solvents for this reaction, and how important are anhydrous conditions?

The choice of solvent depends on the base used and the desired reaction temperature.

  • Dichloromethane (CH₂Cl₂): A common, inert aprotic solvent that is suitable for reactions running at or below room temperature.[10]

  • Toluene: An excellent choice, particularly for reactions that may require gentle heating or when using the Et₃N/Me₃N·HCl base system.[9]

  • Pyridine: Can be used as the solvent itself, though this is becoming less common due to the potential for side reactions and difficulties in removal during workup.[6]

Anhydrous Conditions: The presence of water is highly detrimental to the reaction. Water can hydrolyze the starting decanesulfonyl chloride and the this compound product.[11] Extreme conditions, including high concentrations of both the sulfonic acid precursor and the alcohol with minimal water, are necessary for sulfonate ester formation.[12][13] Even small amounts of water can dramatically slow down the reaction rate.[11] Therefore, it is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried before starting the experiment.

Q4: What is the ideal temperature range for synthesizing this compound?

The optimal temperature is a balance between reaction rate and selectivity.

  • Low Temperature (0 to 5 °C): This is the most commonly recommended temperature range.[6] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature helps to control the initial exothermic reaction and minimizes the formation of byproducts, especially the conversion of the sulfonate to the corresponding alkyl chloride.[6]

  • Room Temperature: Many modern protocols, especially those using catalytic systems, can be run efficiently at room temperature.[10][14]

High temperatures should generally be avoided as they can promote undesirable side reactions.[6]

Troubleshooting Guide

Q: My final yield is very low. What are the likely causes?

Low yield is a common issue that can stem from several factors. Use the following guide to diagnose the problem.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

LowYield_Troubleshooting start Low Yield Observed check_reagents Check Reagents & Conditions start->check_reagents check_workup Review Workup & Purification start->check_workup check_side_reactions Analyze for Side Products start->check_side_reactions sub_reagents1 Was the solvent anhydrous? check_reagents->sub_reagents1 sub_reagents2 Was the base appropriate? check_reagents->sub_reagents2 sub_reagents3 Was the temperature too high? check_reagents->sub_reagents3 sub_workup1 Was product lost during extraction? check_workup->sub_workup1 sub_side_reactions1 Is an alkyl chloride byproduct present? check_side_reactions->sub_side_reactions1 sol_reagents1 Redry solvent. Use molecular sieves. sub_reagents1->sol_reagents1 No sol_reagents2 Consider Et3N/cat. Me3N·HCl. sub_reagents2->sol_reagents2 No sol_reagents3 Run reaction at 0 °C. sub_reagents3->sol_reagents3 Yes sol_workup1 Optimize extraction pH. Perform back-extraction. sub_workup1->sol_workup1 Possibly sol_side_reactions1 Switch from pyridine to Et3N. Lower reaction temperature. sub_side_reactions1->sol_side_reactions1 Yes

  • Moisture Contamination: As discussed, water is highly detrimental. Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried.[11][13]

  • Inappropriate Base: If you are using pyridine, you may be losing the product to the formation of decyl chloride.[6] Consider switching to a non-nucleophilic base like triethylamine.[9]

  • Reaction Temperature: If the reaction was run at elevated temperatures, side reactions may have occurred. Running the reaction at 0°C is highly recommended to improve selectivity.[6]

  • Losses During Workup: Sulfonate esters can sometimes be sensitive to the pH of the aqueous phase during extraction. Ensure your workup procedure is optimized to keep the product in the organic layer.

Q: My NMR/GC-MS analysis shows a significant impurity. How can I identify and prevent it?

The most common impurity in this reaction is the corresponding alkyl chloride (1-chlorodecane).

  • Identification: This byproduct arises from the reaction of the this compound with chloride ions.[6] It can be identified by mass spectrometry (looking for the characteristic chlorine isotope pattern) or NMR spectroscopy.

  • Prevention: This side reaction is most common when using pyridine as a base.[6] To prevent it, you can:

    • Switch to a non-nucleophilic base system like triethylamine, optionally with a catalyst.[9]

    • Run the reaction at a lower temperature (0 °C).[6]

    • Avoid using a large excess of pyridine.

Optimized Experimental Protocols

Protocol 1: Standard Method using Pyridine

This method is a classic approach but may require optimization to minimize side-product formation.

  • Preparation: Dry all glassware thoroughly in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methanol (1.0 eq) and anhydrous pyridine (5-10 eq). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add decanesulfonyl chloride (1.2 eq) to the stirred solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly add cold dilute HCl to quench the reaction and neutralize excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography.

Protocol 2: High-Efficiency Method with Triethylamine

This optimized protocol utilizes a more modern base system to improve yield and reduce side reactions.[9]

  • Preparation: Dry all glassware thoroughly as described in Protocol 1.

  • Reaction Setup: To a flame-dried round-bottom flask, add methanol (1.0 eq), anhydrous toluene (or CH₂Cl₂), triethylamine (2.0 eq), and trimethylamine hydrochloride (0.1 eq). Cool the mixture to 0 °C.

  • Reagent Addition: In a separate flask, dissolve decanesulfonyl chloride (1.5 eq) in a small amount of the reaction solvent. Add this solution to the cooled, stirred reaction mixture dropwise over 20-30 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours. The reaction is typically much faster with this catalytic system. Monitor by TLC or GC-MS.[9]

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the salt with a small amount of fresh solvent.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Caption: General mechanism for the synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Methanol Methanol (CH₃OH) Attack Nucleophilic Attack of Methanol on Sulfur Methanol->Attack DecanesulfonylChloride Decanesulfonyl Chloride (C₁₀H₂₁SO₂Cl) DecanesulfonylChloride->Attack Base Base (e.g., Pyridine or Et₃N) Deprotonation Deprotonation by Base Base->Deprotonation Removes H⁺ Intermediate Intermediate Formation Attack->Intermediate Forms C-O-S bond Intermediate->Deprotonation Product This compound (C₁₀H₂₁SO₂OCH₃) Deprotonation->Product Byproduct Base·HCl Salt Deprotonation->Byproduct

References

  • Artificial Intelligence Techniques and Response Surface Methodology for the Optimization of Methyl Ester Sulfonate Synthesis from Used Cooking Oil by Sulfonation | ACS Omega . ACS Publications. Available at: [Link]

  • JP3445515B2 - Method for sulfonylation of alcohol. Google Patents.
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  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes . ResearchGate. Available at: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . PubMed. Available at: [Link]

  • Sulfonate Esters . Periodic Chemistry. Available at: [Link]

  • Why is pyridine used when making tosyl esters from alcohols? . Chemistry Stack Exchange. Available at: [Link]

  • A simple method for the synthesis of sulfonic esters . ResearchGate. Available at: [Link]

  • CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate . YouTube. Available at: [Link]

  • 10.3: Converting an Alcohol to a Sulfonate Ester . Chemistry LibreTexts. Available at: [Link]

  • US3084186A - Preparation of alkyl sulfonates. Google Patents.
  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding . ResearchGate. Available at: [Link]

  • Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine. CoLab.
  • Alkyl Sulfonates: Preparation and Reactions . YouTube. Available at: [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates . Novatia, LLC. Available at: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . PMC - NIH. Available at: [Link]

  • Using Pyridine vs. Triethylamine . Reddit. Available at: [Link]

  • Which is more basic, pyridine, triethylamine or ammonia? . Quora. Available at: [Link]

  • 02.11 Formation of Sulfonate Esters from Alcohols . YouTube. Available at: [Link]

  • In a reaction I am using pyridine as a solvent as well as a base. Can I use few drops of triethylamine as a base and ethanol/methanol as solvent? . ResearchGate. Available at: [Link]

  • Reaction Principle of Alcohol Ether Sulfonates by Sulfonated Alkylation Method – A Review . ResearchGate. Available at: [Link]

  • 17.6: Reactions of Alcohols . Chemistry LibreTexts. Available at: [Link]

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Navigating the Risks of Methylation: A Technical Guide to Methyl Decanesulfonate and Other Methylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice on handling methylating agents, with a specific focus on comparing the toxicities of compounds like methyl decanesulfonate, dimethyl sulfate (DMS), methyl iodide, and diazomethane. Our goal is to equip you with the knowledge to make informed decisions, ensuring both experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: How does the toxicity of this compound compare to other common methylating agents like dimethyl sulfate (DMS) and methyl iodide?

While specific toxicity data for this compound is not as extensively documented as for more common agents, we can infer its potential hazards based on the general principles of alkylating agent toxicity. The toxicity of methylating agents is often correlated with their efficiency as methyl transfer reagents. [1]

  • Dimethyl Sulfate (DMS): DMS is a potent methylating agent that is highly toxic, carcinogenic, mutagenic, and corrosive. It is readily absorbed through the skin, mucous membranes, and gastrointestinal tract. A significant danger of DMS is the potential for a fatal delayed respiratory tract reaction, and there is often no strong odor or immediate irritation to warn of a lethal concentration in the air. * Methyl Iodide (Iodomethane): Methyl iodide is also a hazardous substance, classified as a potential occupational carcinogen. [2][3]It can cause irritation to the eyes, skin, and respiratory system, as well as neurological effects such as dizziness and drowsiness. [2]Acute exposure can lead to severe health effects, and it is readily absorbed through the skin. [4]* This compound: As a sulfonate ester, this compound is expected to be a reactive alkylating agent and should be handled with extreme caution. While less volatile than methyl iodide, it still poses a significant risk. The primary concern with alkylating agents is their ability to methylate biological macromolecules like DNA, which can lead to mutagenic and carcinogenic effects. [5][6]

Q2: What are the primary mechanisms of toxicity for these methylating agents?

The primary mechanism of toxicity for these agents is their ability to transfer a methyl group to nucleophilic sites on biological molecules, most critically DNA. [5][7]This alkylation of DNA can lead to several adverse outcomes:

  • Mutagenesis: Methylation of DNA bases, particularly at the O6 position of guanine, can lead to mispairing during DNA replication, resulting in mutations. [7]* Cytotoxicity: The formation of certain methylated bases, such as N3-methyladenine, is considered highly toxic to cells. [8]DNA repair mechanisms can also generate cytotoxic intermediates. [7]* Carcinogenesis: The mutagenic potential of these agents is directly linked to their carcinogenic properties. [4][6] The reactivity and, consequently, the acute toxicity of these agents can vary. For instance, the high reactivity of DMS contributes to its severe and rapid toxic effects.

Q3: Are there safer alternatives to highly toxic methylating agents?

Yes, the high toxicity of traditional methylating agents has driven the search for safer alternatives. [9][10]

  • Dimethyl Carbonate (DMC): DMC has emerged as a more sustainable and environmentally benign alternative to agents like dimethyl sulfate and methyl halides. [9]It is less hazardous and can be used effectively in many O-methylation reactions, often serving as both the reagent and a non-toxic solvent. [9]* Trimethyl Phosphate: This reagent is considered a safer and milder methylating agent compared to dimethyl sulfate, particularly for the methylation of phenolic hydroxyl groups. [10]* Quaternary Ammonium Salts (QAS): QAS are presented as a promising alternative with significantly reduced hazards, being non-carcinogenic, non-mutagenic, non-flammable, and non-corrosive. [10] The choice of a methylating agent should always involve a careful risk assessment, balancing the required reactivity for the desired chemical transformation against the associated hazards. [11]

Troubleshooting Guide: Experimental & Safety Issues

Problem 1: I'm concerned about exposure while handling these agents. What are the essential safety precautions?

Working with potent methylating agents requires stringent safety protocols. A multi-layered approach to safety is crucial.

Essential Personal Protective Equipment (PPE):

  • PPE_Hierarchy FumeHood FumeHood Gloves Gloves FumeHood->Gloves Always Use Inside Hood Goggles Goggles FumeHood->Goggles Always Use Inside Hood Coat Coat FumeHood->Coat Always Use Inside Hood Respirator Respirator Coat->Respirator Assess Need

Safe Handling Practices:

  • Work Area: Always work within a properly functioning chemical fume hood. [12]Use disposable bench paper to protect surfaces from contamination. [13]* Avoid Inhalation: Never smell chemicals. [14]Ensure adequate ventilation to prevent the accumulation of toxic vapors.

  • Prevent Contact: Avoid direct contact with skin and eyes. [4]* No Mouth Pipetting: Always use a mechanical pipetting aid. [13]* Hygiene: Wash hands thoroughly after handling any chemical. [14]Do not eat, drink, or apply cosmetics in the laboratory. [14]

Problem 2: What should I do in case of a spill?

Immediate and proper response to a chemical spill is critical to minimize exposure and contamination. [15] Minor Spill (inside a chemical fume hood):

  • Alert others: Inform your colleagues in the immediate area.

  • Containment: Use a spill kit with appropriate absorbent materials (e.g., vermiculite) to contain the spill. [15]3. Neutralization/Decontamination: For some agents, specific quenching solutions can be used. For example, excess diazomethane can be quenched with acetic acid. [16]4. Cleanup: Carefully clean up the absorbed material.

  • Disposal: All cleanup materials must be disposed of as hazardous waste. [15] Major Spill (outside a chemical fume hood or a large volume):

  • Spill_Response_Workflow Start Chemical Spill Occurs Assess Assess Spill Size & Location Start->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Small & Contained MajorSpill Major Spill (Outside Hood / Large Volume) Assess->MajorSpill Large or Uncontained Contain Contain & Neutralize MinorSpill->Contain Evacuate Evacuate Area MajorSpill->Evacuate Cleanup Clean Up with Spill Kit Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose End Area Secured Dispose->End Alarm Activate Alarm Evacuate->Alarm Call911 Call Emergency Services Alarm->Call911 Call911->End

Problem 3: How do I properly quench and dispose of residual methylating agents?

Never dispose of active methylating agents down the drain or in regular waste streams. [16]They must first be neutralized or "quenched."

General Quenching Procedure (Always consult specific literature for the agent ):

  • Cool the reaction mixture: Use an ice bath to control the reaction rate.

  • Slowly add a quenching agent: Common quenching agents include:

    • For Diazomethane: Acetic acid is added dropwise until the yellow color disappears and gas evolution ceases. [16] * For other alkylating agents: Solutions of nucleophiles like sodium thiosulfate, ammonium hydroxide, or a secondary amine (e.g., diethylamine) in a suitable solvent can be used.

  • Verify completion: Ensure the quenching reaction is complete before proceeding with disposal.

  • Dispose of as hazardous waste: The quenched mixture and any contaminated materials must be collected and disposed of according to your institution's hazardous waste management guidelines. [15]

Problem 4: What are the signs of acute exposure, and what first aid measures should be taken?

Symptoms of acute exposure can vary depending on the agent and route of exposure but may include:

  • Inhalation: Coughing, shortness of breath, irritation of the respiratory tract. [2][17]High exposures can lead to pulmonary edema, a medical emergency. [12][17]* Skin Contact: Irritation, redness, and burns. [17]Systemic absorption can occur through the skin. [4]* Eye Contact: Severe irritation and potential for lasting damage. [17]* Ingestion: Highly toxic and potentially fatal. [4] First Aid Procedures:

  • General: Remove the individual from the source of exposure immediately, if it is safe to do so. [18]* Inhalation: Move the person to fresh air. Seek immediate medical attention. [12]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [19][18]Remove contaminated clothing. [19]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [18]* Ingestion: Do NOT induce vomiting. Seek immediate medical attention. [20] In all cases of suspected exposure, seek prompt medical evaluation and provide the Safety Data Sheet (SDS) for the specific chemical to the medical personnel. [4]

Comparative Toxicity Data

Methylating AgentKey Toxicological PropertiesExposure Limits (TWA)
Dimethyl Sulfate (DMS) Highly toxic, carcinogenic, mutagenic, corrosive. Fatal delayed respiratory effects. Not specified in provided search results.
Methyl Iodide Potential occupational carcinogen. [2][3]Irritant, neurotoxin. [2]Readily absorbed through skin. [4]NIOSH REL: 2 ppm (10 mg/m³); OSHA PEL: 5 ppm (28 mg/m³) [2][3]
Diazomethane Extremely toxic by inhalation, explosive. [16][21]Potent carcinogen. [17]Permissible exposure limit of 0.2 ppm. [21]
This compound Expected to be a potent alkylating agent, handle as a suspected carcinogen and mutagen.Not specified in provided search results.

TWA: Time-Weighted Average for an 8-hour workday.

Conclusion

Methylating agents are powerful tools in research and development, but their use demands a profound respect for their inherent toxicities. By understanding the risks associated with agents like this compound and its more common counterparts, and by rigorously adhering to safety protocols, researchers can mitigate these dangers. This guide serves as a foundational resource, but it is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and to follow all institutional and regulatory safety guidelines.

References

  • National Institutes of Health. (n.d.). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methyl iodide - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). METHYL IODIDE 1. Exposure Data - IARC Publications. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). METHYL IODIDE. Retrieved from [Link]

  • University of Illinois. (n.d.). Diazomethane - Division of Research Safety. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process. Retrieved from [Link]

  • Unknown. (n.d.). (Trimethylsilyl)diazomethane Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). DIAZOMETHANE - HAZARD SUMMARY. Retrieved from [Link]

  • University of New Mexico. (n.d.). TMS Diazomethane Standard Operating Procedure - Environmental Health & Safety. Retrieved from [Link]

  • PubMed. (2013). Comparison of the Biological Effects of MMS and Me-lex, a Minor Groove Methylating Agent: Clarifying the Role of N3-methyladenine. Retrieved from [Link]

  • ResearchGate. (2025). Advances in the Synthesis of Methylated Products Through Direct Approaches: A Guide for Selecting Methylation Reagents | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC. Retrieved from [Link]

  • A B Enterprises. (n.d.). Methyl Iodide vs. Alternatives: A Synthesis Perspective. Retrieved from [Link]

  • ACS Publications. (n.d.). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna | Environmental Science & Technology. Retrieved from [Link]

  • Manufacturing Chemist. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • Unknown. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Retrieved from [Link]

  • STOP Carcinogens at work. (n.d.). P - Personal protection. Retrieved from [Link]

  • ScienceDirect. (n.d.). Alkylating Agents, Methylating Agents. Retrieved from [Link]

  • Sciencemadness.org. (2008). Possible OTC, 'safe' methylating agents. Retrieved from [Link]

  • Sciencemadness.org. (2015). Possible OTC, 'safe' methylating agents. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures - Environmental Health & Safety. Retrieved from [Link]

  • PubMed Central. (2025). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety. Retrieved from [Link]

  • PubMed Central. (n.d.). The Implications of DNA Methylation for Toxicology. Retrieved from [Link]

  • POGO. (n.d.). Personal Protective Equipment - POGO Satellite Manual. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Basis for Threshold Responses to Methylating Agents - PMC. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Miami University. (n.d.). Chemical Spill - Emergency Procedures. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • Xcode Life. (2022). Methylation And Detoxification. Retrieved from [Link]

  • Tesseract Medical Research. (2025). Methylation and Detox: What You Need to Know. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Unknown. (n.d.). DIMETHYL SULFATE: REVIEW OF TOXICITY. Retrieved from [Link]

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Technical Support Center: Quenching Procedures for Reactions Involving Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the safe and effective handling of reactions involving methyl decanesulfonate. This resource is tailored for researchers, scientists, and drug development professionals. Within this guide, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experimental work. Our commitment is to provide you with field-tested, scientifically-grounded insights to ensure the integrity and safety of your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound, and why is a dedicated quenching procedure essential?

This compound is an alkyl sulfonate ester. In synthetic chemistry, it functions as a potent monofunctional alkylating agent, prized for the excellent leaving group ability of the decanesulfonate anion.[1][2] This high reactivity is precisely why a deliberate and thorough quenching step is not just recommended, but critical for several reasons:

  • Preventing Unwanted Side Reactions: Residual this compound is a reactive electrophile. If not neutralized, it can alkylate your desired product, solvents, or other species during subsequent workup and purification steps, leading to reduced yields and complex impurity profiles.

  • Ensuring Experimental Reproducibility: Unquenched reagent can interfere with analytical techniques and lead to inconsistent results, making it difficult to accurately assess reaction outcomes.

  • Safety and Handling: Alkylating agents as a class are recognized for their potential toxicity.[3] Effective quenching neutralizes the reactive nature of this compound, converting it into less hazardous byproducts, which is a crucial step before waste disposal.[3][4][5][6]

Q2: What are the primary mechanisms for quenching this compound, and how do I select the appropriate quenching agent?

The quenching of this compound is fundamentally a nucleophilic substitution reaction. You are introducing a nucleophile to react with and consume the electrophilic this compound. The two primary quenching mechanisms are:

  • Hydrolysis: Using water or an aqueous basic solution (like sodium bicarbonate) to hydrolyze the sulfonate ester. The hydroxide or bicarbonate ion acts as the nucleophile, attacking the sulfur atom or the methyl carbon.[7][8][9]

  • Nucleophilic Trapping: Employing other nucleophiles, such as amines (e.g., a saturated solution of ammonium chloride or an organic amine), to react with the this compound.

Your choice of quenching agent should be guided by the stability of your product and other components in the reaction mixture.

Table 1: Selection Guide for Common Quenching Agents

Quenching AgentPrimary MechanismIdeal ForKey Considerations & Expert Insights
Saturated Sodium Bicarbonate (NaHCO₃) Solution Basic HydrolysisGeneral purpose; reactions that may have produced acidic byproducts.This is often the default choice. It neutralizes excess acid and effectively quenches the alkylating agent. Be mindful of CO₂ evolution, which can cause pressure buildup. Always add it slowly, especially if quenching a reaction that was run with acid.
Saturated Ammonium Chloride (NH₄Cl) Solution Nucleophilic Trapping/Mildly Acidic HydrolysisQuenching reactions containing base-sensitive functional groups or products.[10][11][12]A saturated NH₄Cl solution is a weak acid (pKa ~9.24) and is an excellent choice when you need to neutralize a reaction containing a strong base (like an organometallic reagent) without introducing a strongly acidic proton that could cause side reactions.[10][11][12]
Water (H₂O) Neutral HydrolysisRobust reactions where the product is not sensitive to water or mild acidity.While simple, the hydrolysis of sulfonate esters in neutral water can be slow.[13] For complete and rapid quenching, a basic or mildly acidic aqueous solution is generally preferred.

TROUBLESHOOTING GUIDES

Issue 1: My analysis (NMR/LC-MS) shows that this compound is still present after the workup. What went wrong?

Symptom: You have performed a standard aqueous quench and extraction, but your analytical data indicates the presence of unreacted this compound in your isolated crude product.

Root Cause Analysis and Solutions:

  • Insufficient Quenching Time or Temperature: The quenching reaction, like any chemical reaction, requires sufficient time to go to completion. This is especially true if the reaction was performed at a low temperature.

    • Solution: After adding the quenching agent, ensure the mixture is stirred vigorously for a minimum of 15-30 minutes. If the reaction was conducted at a reduced temperature (e.g., 0 °C or -78 °C), it is crucial to allow the mixture to warm to room temperature during the quenching step to ensure a reasonable reaction rate.

  • Poor Phase Mixing: In a biphasic system (e.g., an organic solvent like dichloromethane and an aqueous quencher), the reaction can only occur at the interface between the two layers. If stirring is inadequate, the surface area for reaction is minimal, leading to incomplete quenching.

    • Solution: Use a magnetic stir bar and stir plate that can achieve vigorous, turbulent mixing. The goal is to create a well-dispersed mixture of the two phases, not a gently swirling vortex.

  • Hydrolysis of the Quenching Agent: In some specific cases, such as quenching a reaction containing a very strong, non-nucleophilic base, the intended nucleophile of the quenching agent may be consumed by an acid-base reaction before it can react with the this compound.

    • Solution: Ensure a significant excess of the quenching agent is used. Using a saturated aqueous solution helps to provide a large reservoir of the quenching species.

Logical Flow: Diagnosing Incomplete Quenching

G start Incomplete Quenching Detected q1 Was the quench stirred vigorously? start->q1 q2 Was the quench allowed to warm to RT? q1->q2 Yes sol1 Solution: Increase stir rate to ensure good phase mixing. q1->sol1 No q3 Was a sufficient excess of quencher used? q2->q3 Yes sol2 Solution: Allow mixture to stir at RT for 30 min. q2->sol2 No sol3 Solution: Use a saturated aqueous solution and ensure a volume excess. q3->sol3 No

Caption: A troubleshooting tree for incomplete quenching.

Issue 2: A persistent emulsion formed during the aqueous workup, and I can't separate the layers.

Symptom: After adding the aqueous quenching agent and shaking the separatory funnel, a thick, opaque layer forms between the organic and aqueous phases, which does not resolve upon standing.

Root Cause Analysis and Solutions:

Emulsions are stabilized by substances that act as surfactants, reducing the interfacial tension between the two immiscible liquids. These can be fine solid particulates or molecules with both polar and non-polar characteristics.

  • Vigorous Shaking: Overly aggressive shaking is a common cause, creating very fine droplets that are slow to coalesce.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers. If an emulsion has already formed, patience is the first step; let it stand for 10-30 minutes.

  • "Salting Out": The presence of dissolved organic material in the aqueous layer can contribute to emulsion formation.

    • Solution: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase, making it more polar.[14][15] This forces less polar organic components out of the aqueous layer and can help to break the emulsion.[14][15]

  • Filtration: Fine solid particles from the reaction mixture can stabilize an emulsion.

    • Solution: Filter the entire emulsified mixture through a pad of Celite® or glass wool.[15] This physically removes the solid particles, often causing the layers to separate immediately in the filtrate.[15]

EXPERIMENTAL PROTOCOLS

Protocol 1: Standard Quenching of this compound with Saturated Sodium Bicarbonate

This is a robust, general-purpose protocol for quenching reactions run in common aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate).

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Cooling: If the reaction was run at elevated temperatures, cool the mixture to room temperature using a water bath. If you anticipate a highly exothermic quench, pre-cool the reaction flask to 0 °C in an ice bath.

  • Slow Addition: While stirring the reaction mixture vigorously, slowly add the saturated NaHCO₃ solution. A good starting point is a volume equal to that of the organic solvent. Caution: If your reaction was run under acidic conditions, add the bicarbonate solution very slowly to control the rate of CO₂ evolution.

  • Stirring for Completion: Allow the biphasic mixture to stir at room temperature for at least 30 minutes to ensure the quenching reaction is complete.

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the organic layer. Extract the aqueous layer with two additional portions of the organic solvent to recover any dissolved product.

  • Combine and Dry: Combine all the organic extracts in a single flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄, and swirl the flask. The drying agent should move freely and not clump together, indicating the solution is dry.

  • Isolate Product: Filter the solution to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow: Standard Quenching and Workup

G A 1. Cool Reaction Mixture to Room Temperature B 2. Slowly Add Saturated NaHCO₃ with Vigorous Stirring A->B C 3. Stir Biphasic Mixture for 30 Minutes B->C D 4. Transfer to Separatory Funnel & Separate Layers C->D E 5. Extract Aqueous Layer (2x) with Organic Solvent D->E F 6. Combine Organic Layers & Dry over Na₂SO₄ E->F G 7. Filter and Concentrate F->G H Crude Product G->H

Caption: A step-by-step workflow for the standard quenching procedure.

References

  • Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of Organic Chemistry. Available at: [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Available at: [Link]

  • Mori, A., Nagayama, M., & Mandai, H. Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic. Available at: [Link]

  • Duarte, F., et al. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. Available at: [Link]

  • Frontier, A. (2026). Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. Available at: [Link]

  • Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ResearchGate. Available at: [Link]

  • Williams, A., et al. (1981). Catalysis of sulfonate ester hydrolysis by an intramolecular amide group assistance. Journal of the American Chemical Society. Available at: [Link]

  • Frontier, A. (2026). How To: Manage an Emulsion. University of Rochester, Department of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction? Chemistry Stack Exchange. Available at: [Link]

  • University of York, Department of Chemistry. Problems with extractions. University of York. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ammonium Chloride? Patsnap Synapse. Available at: [Link]

  • Wikipedia. (2024). Ammonium chloride. Wikipedia. Available at: [Link]

  • Common Organic Chemistry. Ammonium Chloride. Common Organic Chemistry. Available at: [Link]

  • Organic Chemistry. (2023). Alkyl Sulfonates: Preparation and Reactions. YouTube. Available at: [Link]

  • Organic Chemistry. (2023). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. YouTube. Available at: [Link]

  • Product Quality Research Institute. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. Available at: [Link]

Sources

Analytical challenges in quantifying "Methyl decanesulfonate" in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of methyl decanesulfonate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this potential genotoxic impurity (PGI) in challenging matrices. As a reactive alkylating agent, this compound falls under the purview of stringent regulatory guidelines, such as the ICH M7 guideline, which necessitates its control to limit potential carcinogenic risk.[1][2][3] The inherent analytical challenges, including its reactivity and potential for matrix interference, demand robust and well-understood methodologies.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific issues you may encounter during your experimental work. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

Q1: Why is the quantification of this compound critical in pharmaceutical development?

A1: this compound is an alkyl sulfonate, a class of compounds recognized as potentially genotoxic impurities (PGIs).[2][3] These impurities can react with DNA, leading to mutations and potentially increasing the risk of cancer, even at trace levels.[2] Regulatory bodies, guided by frameworks like the ICH M7 guideline, require strict control of such impurities in active pharmaceutical ingredients (APIs) and drug products to ensure patient safety.[1][2][3] Therefore, accurate and sensitive quantification of this compound is a critical aspect of pharmaceutical quality control and regulatory compliance.

Q2: What are the primary analytical techniques for quantifying this compound?

A2: The most common and effective techniques for the trace-level quantification of alkyl sulfonates like this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS).[4] GC-MS is suitable due to the volatility of smaller alkyl sulfonates, while LC-MS/MS is often preferred for its versatility and ability to handle less volatile or thermally labile compounds.[4] Derivatization techniques are also frequently employed to improve the chromatographic behavior and detection sensitivity of these analytes.[5][6]

Q3: What is the Threshold of Toxicological Concern (TTC) and how does it apply to this compound?

A3: The Threshold of Toxicological Concern (TTC) is a risk assessment concept used for certain impurities that are present at very low levels in pharmaceutical products. For genotoxic impurities, the TTC is a default limit for acceptable intake that is considered to pose a negligible carcinogenic risk. The widely accepted TTC for a single genotoxic impurity is 1.5 µ g/day for lifetime exposure.[3] This value is used to set the specification limit for impurities like this compound when compound-specific carcinogenicity data is not available.

Q4: Can I use a UV detector for the analysis of this compound?

A4: Direct UV detection of this compound is generally not feasible due to its lack of a suitable chromophore. However, derivatization can be employed to introduce a UV-active moiety into the molecule. For instance, reacting this compound with a reagent like sodium dibenzyldithiocarbamate can yield a derivative with strong UV absorbance, enabling sensitive detection by HPLC-UV.[5][6][7] This approach can be a practical alternative when access to mass spectrometry is limited.

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format, addressing specific issues that may arise during the analysis of this compound.

Part 1: Sample Preparation

Q: I am experiencing low and inconsistent recovery of this compound from my API matrix. What could be the cause?

A: Low and variable recovery is a common challenge when extracting trace analytes from complex matrices. Several factors could be at play:

  • Inadequate Dissolution of the Matrix: The API or other matrix components may not be fully dissolving in the chosen solvent, trapping the this compound.

    • Solution: Experiment with different solvents or solvent mixtures to ensure complete dissolution of the sample matrix. For matrices containing polymers like HPMC or Polyox, a mixture of water and an organic solvent (e.g., methanol or acetonitrile) may be necessary.[8] Gentle heating or sonication can also aid dissolution, but be mindful of the potential for analyte degradation.

  • Analyte Adsorption: this compound may adsorb to glassware, plasticware, or undissolved matrix components.

    • Solution: Silanize glassware to reduce active sites for adsorption. Minimize the use of plastics where possible. Ensure complete dissolution of the matrix before any subsequent extraction steps.

  • Inefficient Extraction Technique: The chosen extraction method (e.g., liquid-liquid extraction (LLE) or solid-phase extraction (SPE)) may not be optimal for this compound in your specific matrix.

    • Solution for LLE: Optimize the extraction solvent and pH. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

    • Solution for SPE: Screen different sorbent types (e.g., C18, ion-exchange). Ensure the cartridge is properly conditioned and that the wash steps are not eluting the analyte. The elution solvent must be strong enough to desorb the this compound completely.

Q: My results show high variability between replicate preparations of the same sample. What should I investigate?

A: High variability often points to inconsistencies in the sample preparation workflow.

  • Non-homogenous Sample: If the sample is a solid, it may not be sufficiently homogenized, leading to variations in the concentration of this compound in different aliquots.

    • Solution: Thoroughly grind and mix solid samples before weighing.

  • Inconsistent Pipetting/Weighing: At trace levels, small errors in weighing or pipetting can lead to significant variations in the final concentration.

    • Solution: Use calibrated analytical balances and pipettes. For viscous solutions, ensure that the pipetting technique is consistent.

  • Analyte Instability: this compound, being a reactive alkylating agent, may be degrading during sample preparation.

    • Solution: Minimize the sample preparation time and keep samples cool. Investigate the stability of this compound in the chosen solvent and matrix over the duration of the sample preparation process. Avoid harsh pH conditions or high temperatures if possible.

Part 2: Chromatographic Analysis (GC-MS & LC-MS/MS)

Q: I am observing poor peak shape (fronting or tailing) for this compound in my GC-MS analysis. What are the likely causes and solutions?

A: Poor peak shape in GC-MS can be attributed to several factors:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated injector liner and a high-quality, low-bleed GC column. Regular maintenance, including trimming the column and replacing the liner and septa, is crucial.

  • Improper Injection Technique: A slow injection or a mismatched solvent can lead to peak broadening or fronting.

    • Solution: Use an autosampler for consistent and rapid injections. The injection solvent should be compatible with the stationary phase and have a lower boiling point than the analyte.

  • Column Overload: Injecting too much analyte can saturate the column, resulting in fronting peaks.

    • Solution: Dilute the sample or reduce the injection volume. This is less likely to be an issue at trace impurity levels but can occur if the concentration is higher than expected.

Q: In my LC-MS/MS analysis, the signal for this compound is suppressed, and the response is inconsistent. How can I mitigate matrix effects?

A: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis of complex samples.[9][10][11]

  • Co-eluting Matrix Components: Endogenous compounds from the matrix that co-elute with this compound can compete for ionization in the MS source, leading to a suppressed signal.[11]

    • Solution 1: Improve Chromatographic Separation: Optimize the LC method to separate this compound from the interfering matrix components. This can involve trying different columns (e.g., C18, HILIC), mobile phase compositions, and gradients.

    • Solution 2: Enhance Sample Cleanup: Implement a more rigorous sample preparation procedure to remove matrix components before analysis. Techniques like SPE are very effective at this.[12]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal. This is the most robust way to compensate for matrix effects.

    • Solution 4: Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of detection for this compound.

Q: I am not seeing any peak for this compound, even in my spiked samples. What should I check?

A: A complete loss of signal can be alarming. Here is a systematic approach to troubleshooting:

  • Verify Instrument Performance:

    • LC-MS/MS: Check the MS spray for consistency.[13] Infuse a tuning solution to ensure the mass spectrometer is functioning correctly. Verify that the correct MRM transitions and collision energies are being used.

    • GC-MS: Confirm that the filament is on and that there are no major leaks in the system. Check the tune report to ensure the instrument is sensitive.

  • Check the Analytical Method:

    • Retention Time Window: Ensure that the acquisition window is wide enough to capture the analyte peak, as retention times can shift.[14]

    • Derivatization (if applicable): If you are using a derivatization step, verify that the reaction is proceeding as expected. Check the pH, temperature, and reaction time. Prepare a derivatized standard outside of the matrix to confirm the chemistry is working.

  • Investigate Sample Preparation:

    • Complete Analyte Loss: It's possible that the analyte is being completely lost during a sample preparation step. For example, in an LLE, the analyte may be in the aqueous phase when you are analyzing the organic phase. In SPE, it might be unretained or irreversibly bound to the sorbent.

    • Solution: Analyze aliquots from each step of your sample preparation process to pinpoint where the loss is occurring.

Experimental Protocols & Data Presentation

Table 1: Example Method Performance for this compound Analysis
ParameterGC-MS/MSLC-MS/MS with Derivatization
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 95.2%102.5%
Precision (RSD %) 3.5%2.8%
LOD (µg/mL) 0.050.01
LOQ (µg/mL) 0.150.03

This data is illustrative and should be established for your specific method and matrix.

Protocol 1: Sample Preparation of a Pharmaceutical API using Solid-Phase Extraction (SPE)
  • Sample Dissolution: Accurately weigh 100 mg of the API into a volumetric flask. Dissolve in an appropriate solvent (e.g., 10 mL of 50:50 acetonitrile:water) to a final concentration of 10 mg/mL. Vortex or sonicate to ensure complete dissolution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 1 mL of the dissolved sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar impurities and matrix components.

  • Elution: Elute the this compound from the cartridge with 5 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Derivatization for HPLC-UV Analysis
  • Reaction Setup: To the reconstituted sample from the SPE cleanup (or an appropriate aliquot of the sample extract), add 50 µL of a derivatizing agent solution (e.g., 0.2 mg/mL sodium diethyldithiocarbamate in a suitable buffer).[15]

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 7 using a suitable buffer or a dilute solution of sodium hydroxide.[15]

  • Reaction Conditions: Cap the vial and heat the reaction mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 1 hour).[15] These conditions must be optimized for your specific application.

  • Quenching and Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC-UV system or further diluted if necessary.

Visualizing Workflows

Diagram 1: General Troubleshooting Workflow for Low Analyte Signal

G start Low or No Signal for This compound check_instrument Verify Instrument Performance (Tune, Calibration, Spray Check) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Troubleshoot & Remediate Instrument Issue instrument_ok->fix_instrument No check_method Review Analytical Method (RT Window, Transitions, Derivatization) instrument_ok->check_method Yes fix_instrument->check_instrument method_ok Method OK? check_method->method_ok fix_method Optimize Method Parameters method_ok->fix_method No check_sample_prep Investigate Sample Preparation (Recovery, Stability, Dilution) method_ok->check_sample_prep Yes fix_method->check_method sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok fix_sample_prep Optimize Sample Prep Protocol (e.g., SPE, LLE) sample_prep_ok->fix_sample_prep No resolved Issue Resolved sample_prep_ok->resolved Yes fix_sample_prep->check_sample_prep

Caption: A decision tree for troubleshooting low or absent analyte signals.

Diagram 2: Decision-Making for Mitigating Matrix Effects

G start Inconsistent Signal or Suspected Matrix Effects use_sil_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->use_sil_is implement_sil_is Implement SIL-IS for Quantification use_sil_is->implement_sil_is Yes optimize_chroma Optimize Chromatography to Separate Analyte from Matrix use_sil_is->optimize_chroma No end Matrix Effects Mitigated implement_sil_is->end separation_achieved Sufficient Separation? optimize_chroma->separation_achieved enhance_cleanup Enhance Sample Cleanup (e.g., SPE, LLE) separation_achieved->enhance_cleanup No separation_achieved->end Yes cleanup_effective Cleanup Effective? enhance_cleanup->cleanup_effective dilute_sample Dilute Sample & Re-analyze (Check S/N) cleanup_effective->dilute_sample No cleanup_effective->end Yes dilute_sample->end

Caption: A workflow for addressing and mitigating analytical matrix effects.

References

Sources

Validation & Comparative

A Comparative Guide to Regioselective Methylation: Methyl Decanesulfonate vs. Dimethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced landscape of organic synthesis, the regioselective introduction of a methyl group is a critical transformation that can profoundly influence the biological activity, solubility, and metabolic stability of a molecule. The choice of methylating agent is therefore a pivotal decision, balancing reactivity, selectivity, and safety. This guide provides an in-depth, objective comparison of methyl decanesulfonate and the widely used dimethyl sulfate (DMS) for regioselective methylation, supported by theoretical principles and practical experimental guidance.

The Theoretical Bedrock of Regioselectivity

The outcome of a competitive methylation reaction, particularly with ambident nucleophiles possessing multiple reactive sites (e.g., O- vs. N-alkylation), is governed by a delicate interplay of electronic and steric factors. Two key principles provide a framework for predicting and controlling regioselectivity: the Hard and Soft Acids and Bases (HSAB) theory and the principles of kinetic versus thermodynamic control.

Hard and Soft Acids and Bases (HSAB) Principle

The HSAB theory classifies chemical species as "hard" or "soft" based on their polarizability.[1] Hard acids and bases are small, have a high charge density, and are weakly polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable.[1] The central tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[2]

In the context of methylation, the electrophilic methyl group of the methylating agent is the Lewis acid, and the nucleophilic sites of the substrate (e.g., oxygen and nitrogen atoms) are the Lewis bases.

  • Dimethyl Sulfate (DMS): The methyl group in DMS is considered a hard acid . This is due to the strong electron-withdrawing effect of the sulfate group, which imparts a significant partial positive charge on the methyl carbon, making it less polarizable.

  • Methyl Alkanesulfonates (e.g., this compound): Similar to DMS, the methyl group in methyl alkanesulfonates is also a hard acid . The sulfonate group is a strong electron-withdrawing group, leading to a hard electrophilic methyl center.

The nucleophilic sites on a substrate also exhibit hard or soft character. For instance, in an aminophenol, the oxygen of the hydroxyl group is a harder nucleophile than the nitrogen of the amine group. According to the HSAB principle, a hard methylating agent like DMS or this compound would be expected to preferentially react with the harder nucleophilic site (oxygen), favoring O-methylation.

Kinetic vs. Thermodynamic Control

The regioselectivity of a reaction can also be dictated by whether it is under kinetic or thermodynamic control.[3]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[4] The kinetic product is formed via the reaction pathway with the lowest activation energy.[5]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for the equilibration of products.[3] Under these conditions, the most stable product (the thermodynamic product) will be the major isomer.[5]

In many cases of O- vs. N-methylation, the N-methylated product is thermodynamically more stable than the O-methylated product. However, the O-methylation pathway often has a lower activation energy, making the O-methylated product the kinetic product.[6] This distinction is crucial for directing the outcome of a methylation reaction.

Head-to-Head Comparison: this compound vs. Dimethyl Sulfate

FeatureThis compoundDimethyl Sulfate (DMS)
Reactivity High, comparable to other alkyl sulfonates.Very high, a powerful methylating agent.
Regioselectivity Expected to favor O-methylation as a hard methylating agent.[7]Favors O-methylation with ambident nucleophiles under kinetic control.
Leaving Group Decanesulfonate (a good leaving group)Methylsulfate (an excellent leaving group)
Byproducts Decanesulfonic acidSulfuric acid (highly corrosive)
Safety Considered toxic and should be handled with care. The long alkyl chain may reduce volatility compared to shorter-chain sulfonates.Extremely toxic, corrosive, and a suspected carcinogen. Requires stringent safety protocols.
Handling Typically a liquid at room temperature. Lower vapor pressure than DMS may be an advantage.A volatile liquid requiring handling in a fume hood with specialized personal protective equipment (PPE).
Cost & Availability Generally less common and potentially more expensive than DMS.Readily available and cost-effective for industrial applications.

The Causality Behind Experimental Choices

The choice between this compound and dimethyl sulfate hinges on a careful consideration of the desired outcome and the practical constraints of the synthesis.

  • For Preferential O-Methylation (Kinetic Control): Both reagents are suitable due to their "hard" nature. The selection may come down to safety and handling considerations. The potentially lower volatility of this compound could make it a more manageable option in a laboratory setting. To favor the kinetic product, the reaction should be conducted at low temperatures and for a short duration.

  • For Preferential N-Methylation (Thermodynamic Control): If the N-methylated product is desired and is the thermodynamically more stable isomer, the reaction can be driven towards this outcome by using higher temperatures and longer reaction times, allowing for the isomerization of the initially formed O-methylated product.

  • Substrate Scope: Both reagents are effective for a broad range of nucleophiles, including phenols, anilines, and thiols.

Experimental Protocols: A Practical Guide to Regioselective Methylation of 2-Aminophenol

This section provides a detailed, step-by-step methodology for the regioselective methylation of 2-aminophenol, a common substrate with competing O- and N-nucleophilic sites.

Synthesis of this compound

This compound can be prepared from decanesulfonyl chloride and methanol.

Materials:

  • Decanesulfonyl chloride

  • Methanol (anhydrous)

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve decanesulfonyl chloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanol and triethylamine in diethyl ether dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Regioselective O-Methylation of 2-Aminophenol (Kinetic Control)

This protocol aims to favor the formation of 2-methoxyaniline.

Materials:

  • 2-Aminophenol

  • This compound or Dimethyl Sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a dry round-bottom flask, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Add anhydrous acetone to the flask and stir the suspension at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the methylating agent (this compound or dimethyl sulfate, 1.1 eq) dropwise to the cooled suspension.

  • Maintain the reaction temperature at 0 °C and monitor the progress by TLC.

  • Upon completion (typically within a few hours), quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-methoxyaniline.

Regioselective N-Methylation of 2-Aminophenol (Thermodynamic Control)

This protocol is designed to favor the formation of 2-(methylamino)phenol.

Materials:

  • 2-Aminophenol

  • This compound or Dimethyl Sulfate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry round-bottom flask, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Add anhydrous DMF to the flask and stir the suspension.

  • Heat the reaction mixture to a higher temperature (e.g., 80-100 °C).

  • Slowly add the methylating agent (this compound or dimethyl sulfate, 1.1 eq) to the heated suspension.

  • Maintain the reaction at the elevated temperature and monitor its progress by TLC until the desired N-methylated product is maximized. This may require several hours to allow for equilibration.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Reaction Workflow

G cluster_synthesis Synthesis of this compound cluster_methylation Regioselective Methylation of 2-Aminophenol Decanesulfonyl_Chloride Decanesulfonyl Chloride Reaction_S Reaction Decanesulfonyl_Chloride->Reaction_S Methanol Methanol Methanol->Reaction_S Base Base (e.g., Triethylamine) Base->Reaction_S Methyl_Decanesulfonate This compound Reaction_S->Methyl_Decanesulfonate Aminophenol 2-Aminophenol Reaction_M Methylation Aminophenol->Reaction_M Methylating_Agent Methylating Agent (this compound or DMS) Methylating_Agent->Reaction_M Conditions Reaction Conditions (Temperature, Time, Solvent) Conditions->Reaction_M O_Methylation O-Methylation (Kinetic Product) 2-Methoxyaniline N_Methylation N-Methylation (Thermodynamic Product) 2-(Methylamino)phenol Reaction_M->O_Methylation Low Temp, Short Time Reaction_M->N_Methylation High Temp, Long Time G cluster_hsab HSAB Principle cluster_control Kinetic vs. Thermodynamic Control Hard_Acid Hard Acid (Methyl Group in DMS/Sulfonate) Hard_Base Hard Base (Oxygen of Phenol) Hard_Acid->Hard_Base Favored Interaction Soft_Base Soft Base (Nitrogen of Amine) Hard_Acid->Soft_Base Disfavored Interaction Reactants Reactants (2-Aminophenol + Methylating Agent) Kinetic_Product Kinetic Product (O-Methylated) Reactants->Kinetic_Product Low Activation Energy (Fast) Thermodynamic_Product Thermodynamic Product (N-Methylated) Reactants->Thermodynamic_Product High Activation Energy (Slow) Kinetic_Product->Thermodynamic_Product Equilibration at High Temp

Caption: Theoretical principles governing regioselective methylation.

Conclusion

Both this compound and dimethyl sulfate are potent "hard" methylating agents capable of regioselective methylation. The choice between them is a strategic one, guided by the desired product, reaction conditions, and paramountly, safety considerations. While dimethyl sulfate is a highly reactive and cost-effective reagent for large-scale applications, its extreme toxicity necessitates stringent handling protocols. This compound, while potentially less volatile and offering a comparable reactivity profile for O-methylation under kinetic control, may be a more suitable choice for laboratory-scale synthesis where safety and ease of handling are prioritized. A thorough understanding of the underlying principles of HSAB theory and kinetic versus thermodynamic control empowers the researcher to manipulate reaction conditions to achieve the desired regiochemical outcome, a cornerstone of modern synthetic chemistry.

References

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A Researcher's Guide to Safer Methylation: A Comparative Analysis of Alternatives to Hazardous Alkyl Sulfonates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, methylation remains a cornerstone transformation. It is fundamental to modifying scaffolds, altering solubility, blocking reactive sites, and fine-tuning the biological activity of molecules. For decades, the go-to reagents for this crucial reaction have been highly efficient but notoriously hazardous compounds like dimethyl sulfate (DMS) and alkyl sulfonates such as methyl methanesulfonate (MMS).[1][2][3] While their reactivity is undisputed, their toxicity, carcinogenicity, and challenging handling protocols present significant risks to researchers and the environment.[4][5][6][7]

This guide provides a critical comparison of safer, more sustainable alternatives to traditional hazardous methylating agents. We will move beyond simply listing substitutes and delve into the mechanistic rationale, comparative performance data, and detailed experimental protocols that empower researchers to make informed, safety-conscious decisions without compromising scientific outcomes. The focus is on shifting the paradigm from high-risk, high-reward chemistry to intelligent, green, and equally effective synthetic strategies.

The Problem with a Classic: The Hazard Profile of Traditional Methylating Agents

Before exploring alternatives, it is crucial to understand the risks we aim to mitigate. Alkylating agents like dimethyl sulfate (DMS) and methyl methanesulfonate (MMS) are potent electrophiles, a property that makes them excellent methyl donors. However, this same reactivity is the source of their extreme danger.

  • Extreme Toxicity and Carcinogenicity: Both DMS and MMS are classified as probable human carcinogens (Group B2 by the EPA for DMS; reasonably anticipated to be a human carcinogen by the NTP for MMS).[1][3][6] They are potent alkylating agents that can methylate DNA, leading to mutations.[1][4]

  • Insidious Exposure Risk: A particularly dangerous feature of DMS is the delayed onset of symptoms.[2] Exposure to what may seem like harmless vapor concentrations can lead to severe and potentially fatal damage to the respiratory tract, eyes, and skin hours later.[2][5]

  • Corrosivity and Handling: These reagents are corrosive to tissues and metals.[2] They require stringent handling protocols, including the use of specialized personal protective equipment (PPE) and work within a certified chemical fume hood. Decontamination procedures for spills and equipment are also complex.

These significant drawbacks have fueled the search for "green" methylating agents—reagents that are not only effective but also nontoxic, biodegradable, and safer to handle.[8][9]

The Leading Alternative: Dimethyl Carbonate (DMC)

Among the green alternatives, dimethyl carbonate (DMC) has emerged as the most versatile and widely adopted substitute for hazardous methylating agents.[8][10][11] Originally developed as a replacement for the highly toxic phosgene, DMC's utility as a methylating agent is now well-established.[11][12]

Why is DMC a Superior Choice?

  • Safety Profile: DMC is considered nontoxic and environmentally benign.[8][13] It is biodegradable and its production process avoids the use of hazardous precursors.[8][11]

  • High Selectivity: One of DMC's most significant advantages is its exceptional selectivity for mono-methylation, particularly for C-H and N-H bonds.[8][12] This is a stark contrast to reagents like methyl iodide or DMS, which often produce significant amounts of di-methylated byproducts.[12]

  • Green Byproducts: Methylation with DMC, typically catalyzed by a mild base like K₂CO₃, produces methanol and CO₂ as the primary byproducts. The methanol can often be recycled, and the process avoids the formation of inorganic salts that complicate purification and create waste streams.[8][12]

  • Dual Role: In many protocols, an excess of DMC can serve as both the methylating reagent and the solvent, simplifying the reaction setup and reducing the overall solvent load.[12][14]

Performance Comparison: DMC vs. Traditional Agents

To provide a clear, data-driven comparison, the following table summarizes the key performance and safety metrics for DMC against traditional hazardous methylating agents.

FeatureMethyl Methanesulfonate (MMS) / Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Toxicity Highly toxic, corrosive, potent mutagen.[1][2][4][5][15]Nontoxic, biodegradable.[8][11]
Carcinogenicity Probable/suspected human carcinogen.[1][3][6][7]Not considered a carcinogen.
Typical Substrates Phenols, carboxylic acids, amines, active methylenes.Phenols, carboxylic acids, amines, active methylenes.[8][10][12][14]
Selectivity Often yields mixtures of mono- and poly-methylated products.Excellent selectivity for mono-methylation (>99% in many cases).[12][14]
Reaction Conditions Often milder temperatures (room temp. to moderate heat).Higher temperatures required (typically 90-200°C), often in an autoclave.[12][14]
Byproducts Inorganic salts (e.g., sulfates, halides), requiring disposal.[12]Methanol (recyclable) and CO₂.[8][12]
Handling Requires extreme caution, specialized PPE, and ventilation.[2][5]Standard laboratory handling procedures.

Decision Workflow for Selecting a Methylation Protocol

Choosing the appropriate methylation reagent requires balancing reactivity, substrate compatibility, safety, and scalability. The following workflow provides a logical framework for this decision-making process.

G start Assess Methylation Need (Substrate, Scale, Functional Group) is_acid_sensitive Is the substrate acid/base sensitive? start->is_acid_sensitive can_use_heat Can the protocol tolerate high heat (90-200°C)? is_acid_sensitive->can_use_heat No explore_other Explore Other Mild Reagents (e.g., Trimethyl Orthoacetate, Methylboronic Acid) is_acid_sensitive->explore_other Yes need_mono Is high mono-methylation selectivity critical? can_use_heat->need_mono Yes use_traditional Consider Traditional Agent (e.g., DMS, MeI) WITH EXTREME CAUTION - High reactivity at lower temp - Poor selectivity can_use_heat->use_traditional No use_dmc Use Dimethyl Carbonate (DMC) - High safety - Excellent selectivity - Green byproducts need_mono->use_dmc Yes need_mono->use_traditional No

Caption: Decision workflow for selecting a methylation reagent.

Emerging Alternatives: Expanding the Toolkit

While DMC is a powerful front-line alternative, other reagents offer unique advantages in specific contexts.

Trimethyl Orthoacetate & Orthoformate

Orthoesters like trimethyl orthoacetate (TMOA) and trimethyl orthoformate (TMOF) are emerging as valuable methylating agents, particularly for the selective mono-C-methylation of arylacetonitriles—key intermediates in the synthesis of NSAIDs like ibuprofen.[16]

  • Mechanism: The reaction proceeds at high temperatures, and the presence of methanol as a co-solvent is crucial for tuning the reaction toward high mono-methylation selectivity.[16]

  • Advantages: Like DMC, these reagents can provide excellent selectivity where traditional methods fail.[16] They are generally used as reagents in organic synthesis for other purposes and are not associated with the high toxicity of classic alkylating agents.[17][18][19]

Copper-Catalyzed Methylation with Methylboronic Acid

For researchers working with sensitive substrates that cannot tolerate the high temperatures or basic conditions of DMC protocols, a fundamentally different approach using a nucleophilic methyl source is attractive. Recent developments have shown that methylboronic acid, a stable and easy-to-handle solid, can be used for the O-methylation of carboxylic acids under aerobic copper-catalyzed conditions.[20][21]

  • Mechanism: This method utilizes an oxidative cross-coupling pathway, analogous to the Chan-Lam arylation, which is mechanistically distinct from the traditional Sₙ2 displacement of electrophilic reagents.[20][21]

  • Advantages: This strategy avoids the intrinsic toxicity associated with electrophilic methylating agents and proceeds under milder conditions, which can improve functional group tolerance.[20]

Experimental Protocols: Putting Safety into Practice

The following protocols provide detailed, step-by-step procedures for common methylation reactions using safer alternatives.

Protocol 1: Selective O-Methylation of a Phenol using Dimethyl Carbonate (DMC)

This protocol is adapted from procedures for the methylation of flavonoids and other phenolic compounds, where DMC serves as both the reagent and solvent.[13][22]

Materials:

  • Phenolic substrate (e.g., 4-hydroxyacetophenone)

  • Dimethyl Carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1.0 eq) in dimethyl carbonate (approx. 8-10 mL per 0.5 mmol of substrate).

  • Catalyst Addition: Add the base catalyst. If using DBU, add 1.2 eq.[13] If using K₂CO₃, add 2.0 eq.

  • Heating: Heat the solution to reflux (approx. 90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using K₂CO₃, filter the solid catalyst.

    • Evaporate the excess DMC under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl methyl ether.

Causality: The use of a base like DBU or K₂CO₃ is essential.[13] DBU acts as a nucleophilic catalyst, reacting with DMC to form a more active methylating agent, which allows the reaction to proceed at a relatively mild 90°C.[13] K₂CO₃ deprotonates the phenol, forming the phenoxide which is the active nucleophile for the methylation reaction.

Protocol 2: Selective Mono-C-Methylation of Phenylacetonitrile using DMC

This protocol demonstrates the power of DMC for highly selective C-methylation of active methylene compounds.[12][23]

Materials:

  • Phenylacetonitrile

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Stainless-steel autoclave

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: To a stainless-steel autoclave, add the substrate (e.g., phenylacetonitrile, 1.0 eq), potassium carbonate (2.0 eq), and dimethyl carbonate. A large excess of DMC (e.g., 30-100 molar excess) is used as both reagent and solvent.[12]

  • Heating: Seal the autoclave and heat the mixture to 180-200°C with stirring for 4-8 hours. The autogenous pressure will increase during the reaction.

  • Monitoring & Workup:

    • After cooling the autoclave to room temperature and carefully venting any excess pressure, open the vessel.

    • Filter the solid K₂CO₃.

    • Remove the excess DMC by distillation or rotary evaporation.

    • Analyze the crude product by GC-MS to confirm conversion and selectivity. The selectivity for the mono-methylated product is typically >99%.[12]

  • Purification: The resulting 2-phenylpropionitrile can be purified by vacuum distillation.

Causality: The high temperature is necessary to overcome the activation energy for C-methylation with the less reactive DMC. The reaction is performed in an autoclave to contain the pressure generated by heating the low-boiling DMC well above its boiling point. The use of a mild base like K₂CO₃ is sufficient to generate the carbanion nucleophile at these elevated temperatures.

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for performing a methylation reaction using a green reagent like DMC in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep1 Select Substrate & Safer Reagent (e.g., DMC) prep2 Choose Appropriate Catalyst (e.g., K2CO3, DBU) prep1->prep2 prep3 Assemble Glassware (Flask, Condenser, etc.) or Autoclave prep2->prep3 react1 Charge Vessel with Substrate, Catalyst, DMC prep3->react1 react2 Heat to Target Temperature (e.g., 90°C or 180°C) react1->react2 react3 Monitor Progress via TLC/GC react2->react3 workup1 Cool Reaction & Quench react3->workup1 workup2 Filter Catalyst & Remove Excess Reagent workup1->workup2 workup3 Liquid-Liquid Extraction workup2->workup3 workup4 Purify by Chromatography or Distillation workup3->workup4 analysis1 Characterize Product (NMR, MS, etc.) workup4->analysis1 analysis2 Calculate Yield and Assess Purity analysis1->analysis2

Caption: General laboratory workflow for methylation using DMC.

Conclusion

The transition from hazardous, high-potency methylating agents like methyl decanesulfonate and its infamous relatives, DMS and MMS, to safer alternatives is not just a matter of regulatory compliance but a fundamental step toward more responsible and sustainable science. Dimethyl carbonate has proven itself to be a robust, highly selective, and environmentally benign reagent for a wide range of O-, N-, and C-methylation reactions. While higher reaction temperatures are often required, the benefits of enhanced safety, simplified workup, and the elimination of toxic waste streams are compelling.

For researchers and drug development professionals, embracing these greener protocols minimizes personal risk and aligns with the modern principles of sustainable chemistry. As emerging methods using reagents like orthoesters and methylboronic acid continue to be developed, the toolkit for safe and effective methylation will only expand, making hazardous, traditional protocols increasingly obsolete.

References

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  • Gorin, D. J. (2014). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. ACS Petroleum Research Fund Annual Report. [Link]

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A Senior Application Scientist's Guide to the Validation of Methylation Sites by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular science and therapeutic development, the precise modification of a molecule can dramatically alter its function, efficacy, and safety. Methylation, the addition of a methyl (–CH₃) group, is a fundamental reaction that can profoundly influence a compound's biological activity. Our focus here is on the use of methyl decanesulfonate as a methylating agent and, more critically, the robust validation of the resulting methylation site—a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool.

This guide provides an in-depth comparison of NMR spectroscopy with other validation techniques, offering a rationale for experimental choices and detailed protocols to ensure scientific rigor.

The Role of this compound in Methylation

This compound (CH₃(CH₂)₉SO₃CH₃) is an effective methylating agent, belonging to the class of alkyl sulfonates. These reagents function via a nucleophilic substitution (Sₙ2) reaction mechanism. A nucleophilic atom on the target molecule, such as an oxygen in a phenol or a nitrogen in an amine, attacks the electrophilic methyl group of this compound. This process displaces the decanesulfonate anion, a stable leaving group, resulting in the formation of a new carbon-oxygen or carbon-nitrogen bond.

The choice of a specific methylating agent is often dictated by factors such as reactivity, solubility, and reaction conditions. While reagents like methyl iodide and dimethyl sulfate are common, alkyl sulfonates like this compound offer a different reactivity profile and can be advantageous in certain synthetic contexts.[1] However, regardless of the agent used, unambiguous confirmation of the methylation site is paramount.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment of individual atoms, making it exceptionally well-suited for identifying the precise location of a newly introduced methyl group.

Key NMR Experiments for Methylation Validation
  • ¹H NMR (Proton NMR): This is often the first and most informative experiment. The addition of a methyl group introduces a new signal (typically a singlet integrating to three protons) in the ¹H NMR spectrum. The chemical shift (δ) of this signal is highly diagnostic of its electronic environment.

    • O-CH₃ (e.g., on a phenol): Typically appears in the range of 3.8–4.0 ppm.[3][4]

    • N-CH₃ (e.g., on an amine): Generally found between 2.0–3.0 ppm.[5]

  • ¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule. A new signal corresponding to the methyl carbon will appear, typically in the range of 20-40 ppm for N-CH₃ and 50-65 ppm for O-CH₃.

  • 2D NMR Techniques for Unambiguous Assignment: When the structure is complex or ¹H NMR alone is insufficient, two-dimensional NMR experiments are indispensable for confirming connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[6][7] An HSQC spectrum will show a cross-peak connecting the ¹H signal of the new methyl group to its corresponding ¹³C signal, confirming that the observed protons are indeed attached to that specific carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away.[7][8] By observing a correlation from the methyl protons to the carbon atom at the site of methylation (e.g., the aromatic carbon of a phenol or the alpha-carbon next to an amine), the exact location of the methylation can be definitively established.

Comparison of Validation Techniques

While NMR is a premier tool, other techniques can provide complementary information or may be chosen based on specific experimental constraints.

TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, highly reproducible.[9][10]Relatively low sensitivity, requires larger sample amounts.[9][11]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, requires very small sample amounts, can identify molecular weight of the product.[10][12]Provides limited structural information on its own, may not distinguish between isomers.[9]
X-ray Crystallography Determines the 3D arrangement of atoms in a crystalline solid.Provides a definitive, high-resolution 3D structure.Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule.
Infrared (IR) Spectroscopy Measures the vibration of atoms in a molecule.Can confirm the disappearance of a functional group (e.g., O-H or N-H stretch) upon methylation.Provides limited information on the precise location of the methyl group.

Experimental Workflow and Protocols

A robust validation process follows a logical sequence of steps, from the initial reaction to final data analysis.

Visualizing the Workflow

G cluster_0 Synthesis cluster_1 Purification & Initial Check cluster_2 Definitive Validation Reactant Starting Material (e.g., Phenol) Reaction Methylation with This compound Reactant->Reaction Workup Reaction Work-up & Purification Reaction->Workup MS_Check Mass Spectrometry (Confirm MW) Workup->MS_Check NMR_Acq NMR Data Acquisition (1H, 13C, HSQC, HMBC) MS_Check->NMR_Acq Analysis Spectral Analysis & Structure Confirmation NMR_Acq->Analysis

Caption: A typical workflow for methylation and subsequent validation.

General Protocol for O-Methylation of a Phenol

This protocol is a general guideline and requires optimization for specific substrates. Always consult the Safety Data Sheet (SDS) for all reagents before use.[13]

Materials:

  • Phenolic substrate (1.0 eq.)

  • This compound (1.2 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq.)

  • Anhydrous acetone or DMF

  • Dichloromethane or ethyl acetate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the phenol, potassium carbonate, and anhydrous acetone. Stir the suspension at room temperature.

  • Addition of Methylating Agent: Add this compound dropwise to the stirring suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Interpretation: A Case Study

Let's consider the methylation of 4-aminophenol. This molecule has two potential sites for methylation: the phenolic oxygen (O-methylation) and the amino nitrogen (N-methylation). NMR is the ideal tool to distinguish between these two products.

ProductKey ¹H NMR SignalKey HMBC Correlation
4-methoxyaniline (O-methylated) Singlet at ~3.8 ppm (O-CH₃)Protons of the O-CH₃ group will show a correlation to the aromatic carbon at the C4 position (the carbon attached to the oxygen).
4-hydroxy-N-methylaniline (N-methylated) Singlet at ~2.8 ppm (N-CH₃)Protons of the N-CH₃ group will show a correlation to the aromatic carbon at the C1 position (the carbon attached to the nitrogen).
Decision Tree for NMR Analysis

G Start Acquire 1H NMR CheckSignal Is a new methyl signal (singlet, 3H) observed? Start->CheckSignal NoReaction Incomplete or No Reaction CheckSignal->NoReaction No Ambiguous Is the site of methylation ambiguous? CheckSignal->Ambiguous Yes Success Methylation Confirmed Ambiguous->Success No RunHMBC Acquire 2D HMBC Ambiguous->RunHMBC Yes AnalyzeHMBC Analyze HMBC for long-range correlations RunHMBC->AnalyzeHMBC AnalyzeHMBC->Success

Caption: A logical approach to NMR data analysis for methylation validation.

Conclusion

The validation of methylation sites is a non-negotiable step in chemical synthesis and drug development. While methods like mass spectrometry are invaluable for confirming the successful addition of a methyl group by mass, NMR spectroscopy provides the definitive, high-resolution data required to confirm the location of that group. Through a combination of 1D and 2D NMR experiments, researchers can gain unambiguous insights into molecular structure, ensuring the integrity of their results and the progression of their research on a solid, validated foundation.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Benchchem. (n.d.). Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
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A Researcher's Guide to Confirming Methylation by Methyl Decanesulfonate Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the broader scientific community, the precise characterization of protein and nucleic acid methylation is paramount. This post-translational or nucleic acid modification is a critical regulator of cellular processes, and its misregulation is implicated in numerous diseases.[1] While many reagents can induce methylation, this guide focuses on confirming and characterizing methylation introduced by methyl decanesulfonate, comparing the available mass spectrometry (MS) techniques to provide a framework for robust and reliable analysis.

Methylation, the addition of a methyl group (–CH₃), can occur on various amino acid residues, most notably lysine and arginine, and on DNA and RNA bases.[2] Mass spectrometry has become an indispensable tool for identifying the exact sites of these modifications with high sensitivity and precision.[1][3] This guide will delve into the nuances of experimental design, from the choice of methylating agent to the selection of the most appropriate MS fragmentation technique and data analysis workflow.

The Reagent: Understanding this compound

This compound belongs to the family of alkyl sulfonate esters, which are potent alkylating agents. Its mechanism of action involves the nucleophilic attack by a lone pair of electrons from a biomolecule (such as the nitrogen on a lysine side chain or a guanine base) on the methyl group, with the decanesulfonate anion acting as a good leaving group.

While less common than reagents like methyl methanesulfonate (MMS) or dimethyl sulfate (DMS), this compound offers a different hydrophobicity profile due to its long alkyl chain, which could potentially influence its interaction with and accessibility to methylation sites within folded biomolecules. It's crucial to recognize that like other alkylating agents, this compound is a genotoxin and a potential carcinogen, requiring careful handling.[4]

Core Mass Spectrometry Techniques for Methylation Confirmation

The fundamental principle behind detecting methylation via mass spectrometry is the precise measurement of the mass increase corresponding to the addition of a methyl group (+14.01565 Da), a dimethyl group (+28.0313 Da), or a trimethyl group (+42.04695 Da).[2] Modern MS-based proteomics workflows are powerful tools for identifying and characterizing these modifications.[2][5]

High-Resolution Mass Spectrometry (HR-MS)

The first step in confirming methylation is to detect the characteristic mass shift in the intact protein or, more commonly, in peptides after proteolytic digestion. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide the necessary mass accuracy to confidently assign this small mass change.

Why it's essential: HR-MS distinguishes the methyl group's mass from other potential modifications or isotopic peaks, providing the initial, high-confidence evidence of a successful methylation event.

Tandem Mass Spectrometry (MS/MS) for Site Localization

Once the presence of methylation is confirmed, the next critical step is to pinpoint its exact location on the biomolecule. This is achieved through tandem mass spectrometry (MS/MS), where precursor ions of methylated peptides are isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern reveals the position of the modification. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

CID is a "slow-heating" method where ions are fragmented by collision with an inert gas.[6] This process typically cleaves the peptide backbone's weakest bonds, generating a series of b- and y-type fragment ions. The mass of these fragments can then be used to reconstruct the peptide sequence and localize the modification.

  • Strengths: Robust, widely available, and effective for small, low-charged peptides.[6]

  • Weaknesses: CID can be problematic for labile post-translational modifications (PTMs).[7] In the case of methylation on certain residues like arginine, the high energy of CID can cause the methyl group to be lost as a neutral species, making localization difficult.

ETD is a non-ergodic fragmentation method that involves transferring an electron to a multiply protonated peptide ion.[7] This induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.

  • Strengths: ETD is particularly well-suited for analyzing labile PTMs, including methylation and phosphorylation, because it tends to preserve the modification on the amino acid side chain during fragmentation.[7][8] This makes it an invaluable tool for unambiguously localizing methylation sites that are difficult to assign with CID.[8]

  • Weaknesses: ETD is generally more effective for peptides with higher charge states (≥3+) and can have a slower scan rate compared to CID, potentially identifying fewer total peptides in a complex mixture.[7]

Expert Insight: The choice between CID and ETD is not always mutually exclusive. Many modern mass spectrometers can perform "decision-tree" experiments, where the instrument intelligently chooses the best fragmentation method based on the precursor ion's charge state and mass-to-charge ratio.[9] For comprehensive methylation analysis, acquiring data with both CID and ETD can provide complementary fragmentation information, increasing the confidence of site localization.[8]

Comparative Overview of Methylating Agents

While this guide focuses on this compound, a comparison with more common alternatives is essential for informed experimental design.

FeatureThis compoundMethyl Methanesulfonate (MMS)Dimethyl Sulfate (DMS)
Class Alkyl sulfonate esterAlkyl sulfonate esterDialkyl sulfate
Reactivity HighHighVery High
Primary Targets Preferential methylation of guanine and adenine in DNA.[10] Also methylates protein nucleophiles (e.g., Lys, Arg, His).Preferential methylation of guanine and adenine in DNA.[11]Strong methylating agent for a wide range of nucleophiles.[12]
Byproducts Decanesulfonic acidMethanesulfonic acidMonomethyl sulfate, sulfuric acid
Safety Genotoxic, potential carcinogen.Genotoxic, mutagen, carcinogen.[4]Highly toxic, corrosive, carcinogen.[12]
Considerations for MS The long alkyl chain may confer different solubility and reactivity profiles in complex biological samples.Well-characterized, but can cause side reactions like oxidation.[10]Highly efficient but can lead to over-methylation and requires stringent safety protocols.

Visualizing the Methylation Analysis Workflow

A typical workflow for confirming protein methylation by this compound involves several key steps, from sample preparation to data analysis.

Methylation_Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Protein_Extraction Protein Extraction from Cells/Tissues Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Methylation In vitro Methylation with this compound Digestion->Methylation Cleanup Sample Cleanup (e.g., C18 Desalting) Methylation->Cleanup LC_Separation LC Separation of Peptides Cleanup->LC_Separation MS1_Scan MS1 Scan (HR-MS) Detect Mass Shift (+14.01565 Da) LC_Separation->MS1_Scan Isolation Precursor Ion Isolation MS1_Scan->Isolation MS2_Scan MS/MS Fragmentation (CID and/or ETD) Isolation->MS2_Scan Database_Search Database Searching (e.g., MaxQuant, Proteome Discoverer) MS2_Scan->Database_Search PSM_Validation Peptide-Spectrum Match (PSM) Validation (FDR <1%) Database_Search->PSM_Validation Localization Site Localization & Confidence Scoring PSM_Validation->Localization Quantification Quantitative Analysis (Optional) Localization->Quantification

Caption: Workflow for protein methylation analysis using mass spectrometry.

Step-by-Step Experimental Protocol

This protocol outlines a general procedure for the in vitro methylation of a protein digest followed by mass spectrometry analysis.

1. Protein Digestion: a. Denature the purified protein sample in a buffer containing 8 M urea. b. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide. c. Dilute the urea concentration to <1 M and digest the protein overnight with a protease (e.g., trypsin).

2. In vitro Methylation Reaction: a. To the peptide mixture, add a suitable buffer (e.g., HEPES, pH 7.5). b. Add this compound to a final concentration of 1-10 mM. Note: This concentration may require optimization. c. Incubate the reaction at room temperature for 1-2 hours. d. Quench the reaction by adding a scavenger like Tris or by proceeding directly to cleanup.

3. Sample Cleanup: a. Acidify the peptide solution with trifluoroacetic acid (TFA) to a pH < 3. b. Use a C18 StageTip or ZipTip to desalt and concentrate the peptides. c. Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid). d. Dry the eluted peptides in a vacuum centrifuge.

4. LC-MS/MS Analysis: a. Reconstitute the dried peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid). b. Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. c. Elute the peptides over a gradient of increasing organic solvent. d. Set up the mass spectrometer to acquire MS1 scans in the Orbitrap or FT-ICR, followed by data-dependent MS/MS scans of the most abundant precursor ions using both CID and ETD fragmentation.

5. Data Analysis: a. Use a proteomics software suite to search the acquired MS/MS spectra against a protein database. b. Specify methylation of relevant amino acid residues (e.g., Lys, Arg) as a variable modification. c. Filter the peptide-spectrum matches (PSMs) to a false discovery rate (FDR) of <1%.[13] d. Manually inspect the MS/MS spectra of identified methylated peptides to validate the site localization. Look for continuous b/y- or c/z-ion series where the mass shift correctly identifies the modified residue.

Interpreting Fragmentation Data for Confident Localization

The key to confident site assignment lies in the MS/MS spectrum. Below is a conceptual diagram illustrating how fragmentation patterns pinpoint a methylation site.

MSMS_Fragmentation cluster_peptide Peptide: P-E-P-T(Me)-I-D-E cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) P1 P1 E2 E2 P3 P3 T4_Me T(Me) I5 I5 D6 D6 E7 E7 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b4 b4 b3->b4 Annotation1 Mass of b3 is calculated from P-E-P. Mass of b4 is calculated from P-E-P-T(Me). The mass difference reveals methylation on Threonine. b3->Annotation1 b5 b5 b4->b5 b6 b6 b5->b6 y6 y6 y5 y5 y6->y5 y4 y4 y5->y4 y3 y3 y4->y3 Annotation2 Similarly, the mass difference between y3 (I-D-E) and y4 (T(Me)-I-D-E) confirms the modification site. y4->Annotation2 y2 y2 y3->y2 y1 y1 y2->y1

Caption: Idealized MS/MS fragmentation localizing a methyl group.

In this example, the mass of the b₄ ion would be 14.01565 Da greater than the mass of a b₄ ion from the unmodified peptide. Similarly, the y₄ ion would show this mass increase. The presence of a complete series of fragment ions bracketing the modified residue provides the highest confidence for localization.

Conclusion and Best Practices

Confirming methylation by this compound requires a systematic and multi-faceted approach. While HR-MS provides the initial evidence, robust site localization is only achievable through careful MS/MS analysis. For labile modifications like methylation, incorporating ETD alongside CID is a critical strategy to ensure confident and comprehensive characterization.

Key Takeaways:

  • Orthogonal Fragmentation: Employ both CID and ETD to maximize sequence coverage and confidently localize methylation sites, especially on residues prone to neutral loss.[8]

  • High Mass Accuracy: Use high-resolution mass spectrometers for both MS1 and MS/MS scans to minimize ambiguity in assigning mass shifts.

  • Beware of Artifacts: Be aware that some sample preparation steps, particularly those involving methanol, can cause artificial methylation of acidic residues (aspartic and glutamic acid).[13] This can be a source of false positives.

  • Validate with Data: Always manually inspect the MS/MS spectra for key methylated peptides to ensure the automated software assignment is supported by clear fragment ion evidence.

By integrating these techniques and principles, researchers can build a self-validating system to confidently identify, localize, and characterize methylation events, paving the way for a deeper understanding of their biological roles.

References

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  • National Institutes of Health. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC. Available from: [Link]

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  • PubMed Central. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Available from: [Link]

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  • Glen Jackson. Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Available from: [Link]

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  • ResearchGate. In vitro Methylation Assay to Study Protein Arginine Methylation | Request PDF. Available from: [Link]

  • PubMed. Methylation of desmethyl analogue of Y nucleosides. Wyosine from guanosine. Available from: [Link]

  • National Institutes of Health. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC. Available from: [Link]

  • ResearchGate. (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Available from: [Link]

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  • Unknown Source. Chemical probes and methods for the study of protein arginine methylation. Available from: [Link]

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A Comparative Guide to Methylating Agents: Quantitative Analysis of Methylation Efficiency Using Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Methylation

Methylation, the addition of a methyl (CH₃) group to a substrate, is a cornerstone of chemical synthesis and biological regulation. In drug development and life sciences research, it is a fundamental tool for modifying the physicochemical properties of molecules to enhance biological activity, improve solubility, and alter metabolic pathways.[1] For researchers, the choice of methylating agent is a critical decision, balancing reactivity, selectivity, safety, and cost.[2][3]

This guide provides an in-depth technical comparison of methyl decanesulfonate as a methylating agent against common alternatives. We will delve into the quantitative methods for assessing methylation efficiency, offering field-proven insights and detailed experimental protocols to ensure accuracy and reproducibility in your research.

The Landscape of Methylating Agents: A Comparative Overview

The efficacy of a methylation reaction depends heavily on the chosen reagent. While highly reactive agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are prevalent, their significant toxicity and handling challenges have spurred the search for safer, more manageable alternatives.[4][5] this compound, a sulfonate ester, emerges as a compelling option, offering a unique balance of reactivity and improved handling characteristics.

Mechanism of Action: The SN2 Pathway

This compound, like other common methylating agents, transfers its methyl group via a bimolecular nucleophilic substitution (SN2) reaction.[1] The substrate, acting as a nucleophile, attacks the electrophilic methyl group, leading to the displacement of the decanesulfonate anion, a stable and effective leaving group.

Caption: SN2 mechanism for methylation using this compound.

Performance Comparison of Methylating Agents

To provide a clear, objective comparison, the following table summarizes the key performance characteristics of this compound against two widely used alternatives: dimethyl sulfate (DMS) and methyl iodide (MeI).

FeatureThis compoundDimethyl Sulfate (DMS)Methyl Iodide (MeI)
Reactivity Moderate to HighVery High[4][6]Very High[5]
Selectivity Good for mono-methylationCan lead to di-methylationGood for mono-methylation[7]
Safety Profile Hazardous; handle with care. Less volatile than MeI.Extremely toxic, suspected carcinogenToxic, suspected carcinogen, volatile[5]
Byproducts Non-volatile, water-soluble decanesulfonate saltsSulfuric acid and sulfate salts[8][9]Iodide salts
Handling Liquid with a high boiling point, simplifying handlingHigh-boiling liquid, but requires stringent safety protocolsVolatile liquid, requires careful handling[7]
Cost Generally higher than DMSCost-effective for industrial scale[4]More expensive than DMS[4]

Quantitative Analysis of Methylation Efficiency

Accurate quantification of methylation is essential to validate the success of a reaction. Among the available analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the "gold standard" due to its high accuracy, sensitivity, and precision.[10][11]

Overall Experimental Workflow

The process of quantifying methylation efficiency involves a systematic workflow, from the initial reaction to the final data analysis.

Caption: Workflow for quantitative analysis of methylation efficiency.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing a methylation reaction with this compound and quantifying the results using LC-MS/MS.

Protocol 1: O-Methylation of a Phenolic Substrate

This protocol details the methylation of a generic phenol, a common transformation in drug synthesis. The principles are broadly applicable to other nucleophilic substrates.

Rationale: This procedure utilizes the Williamson ether synthesis framework. Anhydrous potassium carbonate is chosen as a mild base to deprotonate the phenol, forming a nucleophilic phenoxide without promoting hydrolysis of the sulfonate ester. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

Materials:

  • Phenolic substrate

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard glassware for workup

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the phenolic substrate (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone to achieve a substrate concentration of 0.1–0.5 M.

  • Reagent Addition: While stirring vigorously, add this compound (1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or direct injection into an LC-MS. The reaction is complete upon the disappearance of the starting phenol.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify via column chromatography on silica gel if necessary.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol describes the quantification of a methylated small molecule product relative to the unreacted starting material. For DNA methylation analysis, the initial steps would be replaced by enzymatic hydrolysis of DNA to nucleosides.[12][13]

Rationale: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[10] By monitoring specific precursor-to-product ion transitions for both the analyte (methylated product) and the starting material, we can achieve accurate quantification even in complex matrices.

Procedure:

  • Standard Preparation:

    • Prepare certified reference standards of both the unmethylated starting material and the purified methylated product.

    • Create a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the experimental samples.

  • Sample Preparation:

    • Accurately weigh a sample of the crude reaction mixture post-workup (before purification).

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Method Development:

    • Chromatography: Develop a reverse-phase HPLC method (e.g., using a C18 column) that achieves baseline separation of the starting material and the methylated product.

    • Mass Spectrometry: Infuse the pure standards into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.

      • Example for a hypothetical phenol (MW=150.2) and its methylated product (MW=164.2):

        • Starting Material: Precursor ion [M+H]⁺ = 151.2; select a stable product ion.

        • Product: Precursor ion [M+H]⁺ = 165.2; select a stable product ion.

  • Data Acquisition:

    • Inject the calibration standards to generate a standard curve for each compound.

    • Inject the prepared reaction samples.

  • Quantification and Efficiency Calculation:

    • Using the instrument's software, integrate the peak areas for the starting material and the product in your samples.

    • Calculate the concentration of each using the linear regression equation from the respective standard curve.

    • Convert concentrations to moles.

    • Calculate the methylation efficiency using the following formula:

      Methylation Efficiency (%) = [Moles of Methylated Product / (Moles of Methylated Product + Moles of Residual Starting Material)] x 100

Conclusion

The selection of a methylating agent requires a careful balance of reactivity, safety, and scalability. This compound presents a valuable alternative to traditional agents like DMS and MeI, offering comparable reactivity for many substrates with potentially simplified handling due to its lower volatility and different byproduct profile.

Ultimately, the success of any methylation strategy hinges on robust and accurate quantification. The LC-MS/MS methodology detailed here serves as a reliable, "gold standard" approach to determine methylation efficiency with high precision.[10][11] By combining a well-reasoned choice of methylating agent with a rigorous analytical framework, researchers can confidently advance their synthetic and drug development programs.

References

  • Song, L., et al. (2005). A Method to Assess Genomic DNA Methylation Using High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

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  • CD BioSciences. Global DNA Modification Quantification by LC-MS/MS. CD BioSciences Website. [Link]

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  • Thomson, J. P., & Meehan, R. R. (2012). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Longdom Publishing SL. [Link]

  • O'Brown, Z. K., & Megason, S. G. (2015). Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. PMC. [Link]

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  • Friso, S., et al. (2007). Development and validation of a gas chromatography/mass spectrometry method for the assessment of genomic DNA methylation. PubMed. [Link]

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  • Selva, M., & Perosa, A. (2008). a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry. [Link]

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  • Oakes, C. C., et al. (2006). Evaluation of a quantitative DNA methylation analysis technique using methylation-sensitive/dependent restriction enzymes and real-time PCR. PubMed. [Link]

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The Methylation Matrix: A Comparative Guide to Methyl Triflate and Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of a methylating agent is paramount to achieving desired reaction outcomes. This guide provides an in-depth, objective comparison of two sulfonate-based methylating agents: the widely recognized powerhouse, methyl trifluoromethanesulfonate (methyl triflate, MeOTf), and its less common long-chain counterpart, methyl decanesulfonate. This analysis, grounded in fundamental principles of physical organic chemistry and supported by experimental insights, will empower you to make informed decisions for your synthetic challenges.

Executive Summary

Methyl triflate is an exceptionally powerful and reactive methylating agent, prized for its ability to alkylate even weakly nucleophilic substrates.[1][2] Its potency stems from the extraordinary stability of its triflate leaving group. Conversely, this compound, a non-fluorinated long-chain alkanesulfonate, is a significantly milder methylating agent. The choice between them hinges on a trade-off between sheer reactivity and the need for selectivity and milder reaction conditions. While methyl triflate is the go-to reagent for challenging methylations, this compound represents a class of reagents that could be useful when a less aggressive agent is required, though it is not a commonly used reagent in its own right.

The Decisive Factor: A Deep Dive into Leaving Group Ability

The efficacy of a methylating agent of the type CH₃-X is fundamentally determined by the stability of the leaving group, X⁻. A more stable leaving group, which is the conjugate base of a strong acid, will more readily depart, rendering the methyl group more electrophilic. Sulfonate esters are renowned for being excellent leaving groups due to the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate anion.[3]

The dramatic difference in reactivity between methyl triflate and this compound can be directly attributed to the electronic effects of their respective sulfonate side chains.

  • Methyl Triflate (MeOTf): The triflate (CF₃SO₃⁻) anion is the conjugate base of triflic acid (CF₃SO₃H), a superacid with a pKa of approximately -14 to -15.[4][5] The potent electron-withdrawing inductive effect of the three fluorine atoms pulls electron density away from the sulfonate core, extensively delocalizing and stabilizing the negative charge upon its departure.[6][7] This makes the triflate one of the best leaving groups in organic chemistry.[7]

  • This compound: The decanesulfonate (CH₃(CH₂)₉SO₃⁻) anion is the conjugate base of decanesulfonic acid. While still a strong acid, its pKa is significantly higher than that of triflic acid, estimated to be in the range of -1 to -2, similar to other alkanesulfonic acids like methanesulfonic acid. The long alkyl chain has a weak electron-donating inductive effect, which slightly destabilizes the resulting anion compared to the triflate anion.

This vast difference in the acidity of their parent acids directly translates to a profound difference in leaving group ability and, consequently, the methylating power of the corresponding methyl esters.

G Comparative Leaving Group Stability cluster_0 Methyl Triflate (Highly Reactive) cluster_1 This compound (Moderately Reactive) MeOTf CF₃SO₃-CH₃ Triflate_Anion CF₃SO₃⁻ (Extremely Stable Anion) MeOTf->Triflate_Anion Departs Easily Triflic_Acid CF₃SO₃H (Superacid, pKa ≈ -14) Triflate_Anion->Triflic_Acid Conjugate Base Of MeODs C₁₀H₂₁SO₃-CH₃ Decanesulfonate_Anion C₁₀H₂₁SO₃⁻ (Stable Anion) MeODs->Decanesulfonate_Anion Departs Less Readily Decanesulfonic_Acid C₁₀H₂₁SO₃H (Strong Acid, pKa ≈ -1) Decanesulfonate_Anion->Decanesulfonic_Acid Conjugate Base Of

Caption: Relationship between parent acid strength and leaving group stability.

Comparative Analysis: Performance in the Lab

The theoretical differences in leaving group ability manifest in distinct practical performance characteristics.

PropertyMethyl Trifluoromethanesulfonate (Methyl Triflate)This compound
Molecular Formula C₂H₃F₃O₃SC₁₁H₂₄O₃S
Molecular Weight 164.10 g/mol [1]236.37 g/mol
Boiling Point ~100 °C[1]Not readily available
Reactivity Exceptionally high; a "super" methylating agent.[8]Moderate; significantly lower than methyl triflate.
Leaving Group pKa ~ -14[4]~ -1 to -2 (estimated)
Substrate Scope Very broad; methylates poor nucleophiles like amides and nitriles.[1][2]Limited to moderately good nucleophiles (e.g., amines, alkoxides).
Reaction Conditions Often cryogenic temperatures (-78 °C) to control reactivity; inert atmosphere.Typically room temperature to moderate heating may be required.
Handling & Safety Highly toxic, corrosive, and moisture-sensitive.[9][10] Must be handled with extreme caution in a fume hood.[11][12]Expected to be a skin and eye irritant, but less acutely toxic than MeOTf.
Byproduct Triflic acid (a superacid).[5]Decanesulfonic acid (a strong, surfactant-like acid).[13][14]

Experimental Protocol: A Model Methylation of a Hindered Amine

To illustrate the practical differences, consider the N-methylation of a sterically hindered and weakly nucleophilic secondary amine, such as di-tert-butylamine. This protocol is a representative workflow and should be adapted and optimized for specific substrates.

Objective: To compare the efficacy of Methyl Triflate vs. This compound for the N-methylation of di-tert-butylamine.

Materials:

  • Di-tert-butylamine

  • Methyl trifluoromethanesulfonate (MeOTf)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., 10% Ethyl Acetate in Hexanes)

G Experimental Workflow Setup Dissolve Amine & Base in Anhydrous DCM under N₂ Atmosphere Cool Cool Reaction Mixture (e.g., 0°C or -78°C for MeOTf) Setup->Cool Add Slowly Add Methylating Agent (1.1 eq) Cool->Add React Stir & Monitor Reaction by TLC Add->React Quench Quench with Saturated NaHCO₃ (aq) React->Quench Extract Extract with DCM, Wash with Brine Quench->Extract Dry Dry Organic Layer (MgSO₄), Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General workflow for the comparative methylation experiment.

Procedure using Methyl Triflate (MeOTf):

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve di-tert-butylamine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add MeOTf (1.1 eq) dropwise via syringe over 5 minutes.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up & Analysis: Carefully quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Procedure using this compound:

  • In a round-bottom flask, dissolve di-tert-butylamine (1.0 eq) and DIPEA (1.2 eq) in DCM.

  • To the stirred solution at room temperature, add this compound (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC. If no reaction is observed after several hours, gently heat the mixture to reflux.

  • Work-up & Analysis: Follow the same work-up and purification procedure as described for the methyl triflate reaction.

Expected Outcome: The reaction with methyl triflate is expected to proceed rapidly even at low temperatures to give a high yield of the methylated amine. In contrast, the reaction with this compound is anticipated to be very sluggish or may not proceed at all, even with heating, due to the combination of a sterically hindered substrate and a less reactive methylating agent.

Conclusion: Selecting the Right Tool for the Job

The choice between methyl triflate and this compound is a clear-cut decision based on the required reactivity.

Choose Methyl Triflate when:

  • The substrate is a poor nucleophile (e.g., amides, hindered alcohols, or deactivated heterocycles).[1]

  • Rapid and complete methylation is required.

  • Milder methylating agents like methyl iodide or dimethyl sulfate have failed.[2]

  • The resulting superacidic byproduct can be tolerated and effectively neutralized during work-up.

Consider a non-fluorinated alkanesulfonate (like this compound) when:

  • A milder, less aggressive methylating agent is needed for a sensitive substrate that might decompose under the harsh conditions required for more potent reagents.

  • High selectivity is required in the presence of multiple nucleophilic sites of varying reactivity.

  • Cost and acute toxicity are major concerns, although safer alternatives are likely available.

References

  • Ketone Pharma. Trifluoromethanesulfonic acid.

  • Pearson. (2022-05-04). Leaving Group Conversions - Sulfonyl Chlorides.

  • Ataman Kimya. TRIFLIC ACID.

  • ECHEMI. Methyl triflate SDS, 333-27-7 Safety Data Sheets.

  • No Added Chemicals. (2011-09-11). Triflic acid.

  • Periodic Chemistry. (2019-02-25). Sulfonate Esters.

  • Aadi's guide to Organic Chemistry. Alcoholic Leaving Group Derivatives.

  • Aarti Industries Ltd. Methyl Trifluoromethane Sulfonate (Methyl Triflate) Manufacturer.

  • ChemicalBook. Trifluoromethanesulfonic acid | 1493-13-6.

  • Chemistry LibreTexts. (2022-10-04). 4.10: Leaving Group Formation.

  • CAMEO Chemicals - NOAA. METHYL TRIFLUOROMETHANE SULFONATE.

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  • lifechem pharma. Methyl Trifluoromethanesulfonate Methyl Triflate.

  • RoCo Global. Methyl triflate, >98%.

  • MDPI. (2017-01-20). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.

  • Fisher Scientific. SAFETY DATA SHEET - Methyl trifluoromethanesulfonate.

  • National Center for Biotechnology Information. (2010). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 15(4), 2445–2463.

  • PubChem. Methyl triflate.

  • Santa Cruz Biotechnology. SAFETY DATA SHEET - (Trimethylsilyl)methyl trifluoromethanesulfonate.

  • Pearson+. A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate.

  • Wikipedia. Triflic acid.

  • ResearchGate. (2020-05-20). How to pre-dilute methyl triflate for a methylation reaction (question from a non-chemist)?.

  • Benchchem. A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate.

  • Wikipedia. Triflate.

  • BenchChem. A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates.

  • Sigma-Aldrich. Sodium 1-decanesulfonate (D3412) - Product Information Sheet.

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The Art of Alkylation: A Comparative Review of Methyl Decanesulfonate and Other Agents in DNA Methylation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetics, the ability to induce and study DNA methylation is paramount. Chemical alkylating agents are powerful tools in this endeavor, allowing for the controlled modification of DNA and the subsequent investigation of cellular repair mechanisms, gene regulation, and the development of novel therapeutics. This guide provides an in-depth, comparative analysis of common DNA methylating agents, with a special focus on the less-characterized methyl decanesulfonate, offering a framework for selecting the appropriate tool for your research needs.

Introduction to DNA Methylation and Alkylating Agents

DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to DNA, primarily at the C5 position of cytosine residues within CpG dinucleotides. This modification plays a crucial role in regulating gene expression, genomic stability, and cellular differentiation. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, making the study of this process a key area of biomedical research.

Alkylating agents are a class of compounds that introduce alkyl groups onto nucleophilic sites in biological molecules, including DNA. In the context of DNA methylation studies, they serve as potent tools to induce methylation at various base positions, mimicking both physiological and pathological methylation events. The choice of alkylating agent is critical, as each compound possesses a unique profile of reactivity, specificity, and downstream biological effects.

The Workhorses: A Comparative Analysis of Common DNA Methylating Agents

The field of DNA methylation research has been dominated by a few well-characterized alkylating agents. Understanding their distinct properties is essential for designing and interpreting experiments.

Methyl Methanesulfonate (MMS): The Prototypical Methylating Agent

Methyl methanesulfonate (MMS) is a monofunctional alkylating agent that has been extensively used to study DNA damage and repair. It is known to methylate DNA through an S(N)2 (bimolecular nucleophilic substitution) mechanism.

  • Mechanism of Action: MMS primarily methylates nitrogen atoms in purine bases, with the major adducts being N7-methylguanine (N7-meG) and N3-methyladenine (N3-meA). N7-meG is the most abundant lesion, while N3-meA is highly cytotoxic as it blocks DNA replication.

  • Cellular Response: The lesions induced by MMS are primarily repaired by the Base Excision Repair (BER) pathway. Unrepaired lesions can lead to replication fork stalling and the formation of DNA double-strand breaks, activating other repair pathways like Homologous Recombination (HR).

  • Applications: MMS is a valuable tool for inducing DNA damage to study BER and HR pathways, assessing the genotoxicity of compounds, and screening for drugs that target DNA repair mechanisms.

Ethyl Methanesulfonate (EMS): A Powerful Mutagen

Ethyl methanesulfonate (EMS) is another widely used monofunctional alkylating agent, particularly in the field of genetics for inducing mutations.[1] It is a potent mutagen due to its ability to cause mispairing during DNA replication.

  • Mechanism of Action: Similar to MMS, EMS acts via an S(_N)2 mechanism. It ethylates guanine at the O6 position, forming O6-ethylguanine. This altered base preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations after DNA replication.[2]

  • Cellular Response: The O6-ethylguanine adduct can be repaired by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). If not repaired, the mispairing leads to permanent mutations.

  • Applications: EMS is the mutagen of choice for forward genetic screens in a variety of organisms, from bacteria to plants and animals, to identify genes involved in specific biological processes.[1][3]

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG): A Potent Carcinogen

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a powerful mutagen and carcinogen that acts as a methylating agent.[4]

  • Mechanism of Action: MNNG can methylate DNA at various positions, but it is particularly known for generating O6-methylguanine (O6-meG), a highly mutagenic lesion that, like its ethylated counterpart, leads to G:C to A:T transitions.[4]

  • Cellular Response: O6-meG lesions are a substrate for the AGT protein. The persistence of O6-meG is strongly correlated with the mutagenic and carcinogenic potential of MNNG. MNNG also induces other lesions that are recognized by the mismatch repair (MMR) system.[5]

  • Applications: MNNG is used as a model carcinogen to study the mechanisms of chemical carcinogenesis and the role of DNA repair in preventing cancer. It is also used to induce mutations for genetic studies.

Table 1: Comparison of Common DNA Methylating Agents

FeatureMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
Primary Mechanism S(_N)2 AlkylationS(_N)2 AlkylationAlkylation
Major DNA Adducts N7-methylguanine, N3-methyladenineO6-ethylguanineO6-methylguanine
Primary Biological Effect Cytotoxicity, Replication BlockMutagenesis (G:C to A:T transitions)Mutagenesis, Carcinogenesis
Primary Repair Pathway Base Excision Repair (BER)O6-alkylguanine-DNA alkyltransferase (AGT)AGT, Mismatch Repair (MMR)
Common Applications DNA damage/repair studies, genotoxicity testingForward genetic screens, mutagenesisCarcinogenesis studies, mutagenesis

The Enigma of this compound: A Theoretical and Comparative Perspective

In contrast to the well-studied short-chain alkyl methanesulfonates, "this compound" is not a commonly cited agent in DNA methylation literature. This absence warrants a scientific inquiry into the potential reasons, based on chemical principles and the properties of related long-chain alkylating agents.

Chemical Structure and Predicted Reactivity

This compound possesses a methyl group as the alkylating moiety, similar to MMS. However, the leaving group is a long-chain decanesulfonate. The increased size and steric bulk of the decane chain would likely influence its reactivity and ability to access the nucleophilic centers within the DNA helix.

It is plausible that the bulky decanesulfonate group could sterically hinder the approach of the methyl group to the DNA bases, particularly within the confines of the DNA grooves. This could lead to a significantly lower rate of DNA methylation compared to MMS.

Potential for Intercalation and Altered Specificity

While steric hindrance is a likely factor, the long, hydrophobic decane chain could also introduce novel interactions with the DNA molecule. It is conceivable that the decane tail could intercalate between DNA base pairs or bind within the major or minor grooves, potentially altering the specificity of methylation. However, without experimental data, this remains speculative.

Why the Obscurity? A Scientific Inference

The lack of literature on this compound in DNA methylation studies likely stems from a combination of factors:

  • Reduced Reactivity: The aforementioned steric hindrance is a strong candidate for significantly lower reactivity towards DNA compared to its short-chain counterparts.

  • Synthesis and Solubility Challenges: The synthesis and purification of long-chain alkyl sulfonates can be more complex, and their solubility in aqueous buffers used for biological experiments may be limited.

  • Availability of Superior Alternatives: With highly effective and well-characterized agents like MMS, EMS, and MNNG readily available, there has been little impetus to explore potentially less efficient long-chain alternatives for general DNA methylation studies.

Experimental Protocols

The successful application of DNA methylating agents requires carefully designed and executed protocols. Below are representative protocols for the use of EMS for mutagenesis in Arabidopsis thaliana and for the analysis of DNA methylation patterns using MeDIP-Seq and Bisulfite Sequencing.

Protocol for EMS Mutagenesis in Arabidopsis thaliana Seeds

This protocol is adapted from established methods for inducing mutations in Arabidopsis.[1][3]

Materials:

  • Arabidopsis thaliana seeds

  • Ethyl methanesulfonate (EMS)

  • 0.1 M Phosphate buffer, pH 7.0

  • 0.1 M Sodium thiosulfate

  • Sterile water

  • Microcentrifuge tubes

  • Shaker

Procedure:

  • Seed Preparation: Weigh out the desired amount of Arabidopsis seeds and place them in a microcentrifuge tube.

  • Pre-soaking: Add sterile water to the seeds and incubate for 10-12 hours at 4°C to allow for imbibition.

  • EMS Treatment: Remove the water and add the EMS solution (typically 0.2% to 0.5% in phosphate buffer) to the seeds. Incubate with gentle shaking for 8-12 hours at room temperature. Caution: EMS is a potent mutagen. Handle with appropriate safety precautions in a fume hood.

  • Washing: Carefully remove the EMS solution and wash the seeds several times with 0.1 M sodium thiosulfate to inactivate the EMS.

  • Final Washes: Wash the seeds multiple times with sterile water to remove any residual sodium thiosulfate.

  • Plating: The mutagenized seeds (M1 generation) are now ready to be plated on soil or sterile growth medium.

General Workflow for MeDIP-Seq Analysis

Methylated DNA Immunoprecipitation followed by Sequencing (MeDIP-Seq) is a powerful technique for genome-wide analysis of DNA methylation.

Workflow:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the cells or tissue of interest.

  • DNA Fragmentation: Shear the genomic DNA to a desired size range (typically 100-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the fragmented DNA with an antibody specific for 5-methylcytosine (5mC).

  • Capture of Methylated DNA: Use antibody-binding beads to capture the antibody-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound DNA and then elute the enriched methylated DNA fragments.

  • Library Preparation: Prepare a sequencing library from the enriched DNA fragments.

  • Next-Generation Sequencing: Sequence the library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and identify regions of methylation enrichment.

Overview of Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution DNA methylation analysis.[6]

Principle:

  • Bisulfite Conversion: Treatment of genomic DNA with sodium bisulfite converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: The bisulfite-converted DNA is then amplified by PCR, during which the uracil residues are replaced with thymine.

  • Sequencing and Analysis: The amplified DNA is sequenced, and the sequence is compared to the original reference sequence. Any remaining cytosines in the sequence represent methylated cytosines in the original DNA.

Visualization of Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.

DNA Alkylation Mechanisms

DNA_Alkylation cluster_MMS Methyl Methanesulfonate (MMS) cluster_EMS Ethyl Methanesulfonate (EMS) cluster_MNNG N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) MMS MMS (CH3SO3CH3) N7_meG N7-methylguanine MMS->N7_meG SN2 reaction N3_meA N3-methyladenine MMS->N3_meA SN2 reaction DNA DNA N7_meG->DNA Adduct Formation N3_meA->DNA Adduct Formation EMS EMS (CH3SO3C2H5) O6_etG O6-ethylguanine EMS->O6_etG SN2 reaction O6_etG->DNA Adduct Formation MNNG MNNG O6_meG O6-methylguanine MNNG->O6_meG Methylation O6_meG->DNA Adduct Formation

Caption: Mechanisms of DNA adduct formation by common alkylating agents.

Experimental Workflow for DNA Methylation Analysis

DNA_Methylation_Workflow cluster_analysis Analysis Methods start Biological Sample gDNA Genomic DNA Extraction start->gDNA treatment Treatment with Alkylating Agent (e.g., MMS, EMS) gDNA->treatment Optional analysis DNA Methylation Analysis gDNA->analysis treatment->analysis MeDIP MeDIP-Seq analysis->MeDIP Bisulfite Bisulfite Sequencing analysis->Bisulfite MassSpec Mass Spectrometry analysis->MassSpec

Caption: General workflow for studying induced DNA methylation.

Conclusion

The selection of a DNA methylating agent is a critical decision in the design of experiments aimed at understanding the intricacies of DNA methylation and its role in health and disease. While MMS, EMS, and MNNG remain the stalwart tools of the trade, each with its own distinct advantages and applications, the exploration of novel agents is an ongoing endeavor. The case of this compound highlights the importance of considering fundamental chemical principles, such as steric hindrance and reactivity, when evaluating the potential utility of a new compound. By understanding the comparative strengths and weaknesses of the available toolkit, researchers can make informed choices to advance our knowledge of the epigenetic landscape.

References

  • Leyser, H. M. O., & Furner, I. J. (n.d.). EMS MUTAGENESIS OF ARABIDOPSIS. Department of Genetics, University of Cambridge.
  • Ottoline Leyser, H. M., & Furner, I. J. (n.d.). EMS MUTAGENESIS OF ARABIDOPSIS. Department of Genetics, University of Cambridge.
  • Diagenode. (n.d.). MeDIP SEQUENCING PROTOCOL.
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  • A, M., S, B., C, C., A, P., & P, V. (n.d.).
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  • Bonner, M., & Kmiec, E. (n.d.). Using methyl methanesulfonate (MMS) to stimulate targeted gene repair activity in mammalian cells.
  • Lundin, C., North, M., Erixon, K., Walters, K., Jenssen, D., Goldman, A. S. H., & Helleday, T. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic acids research, 33(12), 3799–3811.
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Assessing the genotoxicity of "Methyl decanesulfonate" compared to other alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the genotoxicity of methyl decanesulfonate, contextualized by a comparison with other well-characterized alkylating agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of genotoxicity for this class of compounds, outlines relevant experimental protocols, and presents a comparative analysis based on available data and structure-activity relationships (SAR).

Introduction: The Imperative of Genotoxicity Assessment for Alkylating Agents

Alkylating agents are a class of reactive compounds capable of introducing alkyl groups into nucleophilic sites on macromolecules, including DNA.[1] This reactivity is the basis for their use as chemotherapeutic agents to induce cytotoxic DNA damage in cancer cells.[2][3] However, this same reactivity can lead to mutagenic and carcinogenic effects, making a thorough genotoxicity assessment critical, particularly when these agents are present as impurities in pharmaceutical products.[4][5] Regulatory bodies have established stringent controls for such impurities to limit potential carcinogenic risk.[6][7]

Sulfonate esters, including this compound, are recognized as potential genotoxic impurities that can arise during pharmaceutical manufacturing processes.[4][5] While short-chain alkyl sulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are well-documented genotoxins, the profile of their long-chain counterparts is less understood. This guide aims to bridge this knowledge gap by comparing the known genotoxic profiles of short-chain agents with the expected profile of this compound, based on scientific principles and emerging data on related long-chain compounds.

Mechanism of Action: DNA Alkylation

The genotoxicity of alkyl sulfonate esters stems from their ability to act as alkylating agents, transferring an alkyl group to the DNA molecule.[4] This process, known as DNA adduction, can occur at several nucleophilic sites on DNA bases, with the N7 position of guanine and the N3 position of adenine being common targets.[5][8] The formation of these DNA adducts can disrupt normal DNA replication and transcription, leading to mutations, chromosomal damage, and potentially carcinogenesis.[9][10]

The specific mechanism of alkylation, either through an S(_N)1 or S(_N)2 reaction pathway, influences the reactivity and, consequently, the mutagenic potential of the agent.[11] Short-chain alkyl sulfonates, such as MMS, are potent S(_N)2 alkylating agents.[8]

cluster_alkylation Mechanism of DNA Alkylation Alkylating_Agent Alkylating Agent (e.g., Alkyl Sulfonate) DNA DNA Double Helix Alkylating_Agent->DNA Covalent Bonding DNA_Adduct Alkylated DNA (DNA Adduct) DNA->DNA_Adduct Alkylation Mutation Mutation (e.g., Point Mutation, Chromosome Aberration) DNA_Adduct->Mutation Faulty DNA Replication/Repair

Caption: General mechanism of DNA alkylation leading to mutation.

Comparative Genotoxicity Profiles

Well-Characterized Short-Chain Alkylating Agents: MMS and EMS

Methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are among the most studied genotoxic alkylating agents and serve as important benchmarks.

  • Methyl Methanesulfonate (MMS): MMS is a potent monofunctional methylating agent known to induce DNA damage.[8] It is a classic S(_N)2-type alkylating agent that primarily methylates the N7 position of guanine and the N3 position of adenine.[8] MMS is consistently positive in a wide range of genotoxicity assays, including the bacterial reverse mutation (Ames) test, and is used as a positive control in such studies.[12] Its genotoxicity has been demonstrated to be dose-dependent in various cell lines.[13]

  • Ethyl Methanesulfonate (EMS): Similar to MMS, EMS is a well-established mutagen that induces point mutations, primarily G:C to A:T transitions, through guanine alkylation. It is widely used in genetic research to induce random mutations. Numerous in vivo studies have demonstrated the genotoxicity of EMS, with effects observed at doses of 50 mg/kg and higher. While its dose-response relationship can be complex, its mutagenic potential is undisputed.

This compound and Long-Chain Alkyl Sulfonates: A Structure-Activity Relationship (SAR) Perspective

Direct experimental data on the genotoxicity of this compound is scarce in publicly available literature. However, its genotoxic potential can be assessed based on structure-activity relationships within the alkyl sulfonate class and recent findings on related long-chain compounds.

The key structural difference between this compound and the highly genotoxic MMS and EMS is the length of the alkyl chain (a C10 chain in decanesulfonate versus a C1 or C2 chain). This difference is critical in determining the molecule's physical properties and its ability to interact with DNA.

Recent studies on homologous series of methyl ester sulphonates (MES) with longer alkyl chains (C12, C14, C16, and C18) have shown that these compounds are not mutagenic in the bacterial reverse mutation (Ames) test. These findings are significant as they suggest a trend of decreasing genotoxicity with increasing alkyl chain length for this class of compounds. The lack of mutagenicity is likely due to factors such as reduced bioavailability to the genetic material or steric hindrance that prevents effective DNA alkylation.

Given that this compound has a C10 alkyl chain, it falls into the category of long-chain alkyl sulfonates. Based on the available data for other long-chain MES, it is predicted that this compound would also exhibit a low potential for genotoxicity. This is in stark contrast to its short-chain counterparts.

Data Summary

The following table summarizes the comparative genotoxicity of this compound, MMS, and EMS.

FeatureMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)This compound
Alkyl Chain Length C1C2C10
Alkylation Mechanism Predominantly S(_N)2[8]S(_N)2-likeExpected to be less reactive
Ames Test Result PositivePositivePredicted Negative (based on long-chain MES data)
Genotoxic Potential HighHighLow (Predicted)
Primary DNA Adducts N7-methylguanine, N3-methyladenine[8]O6-ethylguanineNot characterized, expected to be minimal

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The bacterial reverse mutation assay, or Ames test, is a widely used method for detecting the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation in the genes responsible for its synthesis. The test assesses a chemical's ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.[4]

Rationale for Experimental Choices
  • Multiple Tester Strains: A battery of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is used to detect different types of mutations, such as base-pair substitutions and frameshift mutations.

  • Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous metabolic activation system, typically a liver fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats (S9 mix). This is crucial because some chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the body.[4]

  • Dose Range Finding: A preliminary cytotoxicity assay is performed to determine a suitable dose range for the main experiment. The highest concentration should show some evidence of toxicity but not be so high as to prevent the detection of revertant colonies.

  • Positive and Negative Controls: The inclusion of a solvent (negative) control and known mutagens (positive controls) for each strain, with and without S9 mix, is essential to validate the experimental system.

Step-by-Step Protocol (Plate Incorporation Method)
  • Preparation: Prepare overnight cultures of the selected bacterial tester strains. Prepare the test article solutions at various concentrations, as well as the positive and negative controls. If metabolic activation is required, prepare the S9 mix.

  • Exposure: In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (or control), and 0.5 mL of the S9 mix or buffer (for experiments without metabolic activation).

  • Incubation (Pre-incubation method variation): For the pre-incubation method, the mixture from step 2 is incubated at 37°C for a defined period (e.g., 20-30 minutes) before proceeding to the next step. This can increase the sensitivity for some mutagens.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of the required amino acid to allow for a few cell divisions) to the tube from step 2 (or 3). Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate.

  • Incubation: Once the top agar has solidified, invert the plates and incubate them at 37°C for 48-72 hours.

  • Scoring: After incubation, count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control value.

cluster_workflow Ames Test Workflow (Plate Incorporation) Start Start Prep Prepare Bacterial Cultures, Test Compound, and S9 Mix Start->Prep Mix Mix Bacteria, Test Compound, and S9 Mix/Buffer Prep->Mix TopAgar Add Molten Top Agar Mix->TopAgar Pour Pour onto Minimal Glucose Agar Plate TopAgar->Pour Incubate Incubate at 37°C for 48-72 hours Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data and Determine Mutagenicity Count->Analyze End End Analyze->End

Caption: A simplified workflow of the Ames test.

Conclusion

The assessment of genotoxicity is a critical component of safety evaluation in drug development. While short-chain alkyl sulfonates like MMS and EMS are established genotoxins, a growing body of evidence suggests that their long-chain counterparts exhibit a significantly lower genotoxic potential. Based on structure-activity relationships and negative mutagenicity data for other long-chain methyl ester sulphonates, this compound is predicted to have a low risk of genotoxicity.

References

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Cross-Validation of Experimental Results for Methyl Decanesulfonate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of experimental data is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of Methyl decanesulfonate, a representative alkyl sulfonate. Alkyl sulfonates are often monitored as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing, making their accurate detection at trace levels critical.[1][2]

This document will delve into the cross-validation of results obtained from two prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).[3] We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance.

Introduction to this compound and the Imperative of Cross-Validation

This compound belongs to the class of alkyl sulfonate esters, which are recognized as potential alkylating agents and, consequently, are often scrutinized for their genotoxic potential.[2] Their presence in active pharmaceutical ingredients (APIs) can arise from the reaction of residual alcohols with sulfonyl-containing reagents or intermediates. Therefore, sensitive and validated analytical methods are required for their control.

What is Cross-Validation in Analytical Chemistry?

In the context of analytical chemistry, cross-validation is the process of verifying that a particular analytical method yields reliable and consistent results.[4][5][6][7] This can be achieved by comparing the data from two distinct analytical methods.[8] The goal is to demonstrate the accuracy and precision of the measurements, providing a high degree of confidence in the reported values.

This guide will use a comparative framework to illustrate the cross-validation of analytical results for this compound, providing a practical example for researchers working with similar compounds.

Comparative Analysis of Analytical Techniques: GC-FID vs. GC-MS

The choice of an analytical technique is a critical decision in method development. Here, we compare GC-FID and GC-MS for the analysis of this compound.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their boiling points and polarity. The detector combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms.Separates compounds similarly to GC-FID. The mass spectrometer then ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio, providing structural information.[9]
Selectivity Lower. The FID is a universal detector for organic compounds and responds to nearly all carbon-containing compounds.Higher. The MS can be operated in selected ion monitoring (SIM) mode to target specific ions of the analyte, significantly reducing matrix interference.[2]
Sensitivity Generally good, but can be limited by co-eluting impurities.Excellent, especially in SIM mode, allowing for very low detection limits.[1][2]
Identification Based solely on retention time, which is not unique to a single compound.Provides both retention time and a mass spectrum, which acts as a "molecular fingerprint," offering a much higher degree of confidence in compound identification.[9]
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial cost and requires more specialized expertise for operation and data interpretation.
Ideal Application Routine quality control where the sample matrix is relatively clean and the analyte concentration is not extremely low.Trace-level analysis, impurity profiling, and method validation where high selectivity and confident identification are crucial.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using GC-FID and GC-MS.

Sample Preparation (Common for both methods)

The sample preparation procedure is designed to extract this compound from a drug substance matrix.

  • Weighing: Accurately weigh 100 mg of the drug substance into a 10 mL glass vial.

  • Dissolution: Add 5 mL of a suitable solvent (e.g., dichloromethane or a greener alternative like cyclopentyl methyl ether) to dissolve the drug substance.[10]

  • Spiking (for validation): For accuracy and precision studies, spike the sample with a known concentration of a this compound standard solution.

  • Extraction: If the drug substance is not fully soluble, vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the solid material.

  • Transfer: Carefully transfer the supernatant to a clean GC vial for analysis.

GC-FID Method

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis A Weigh Drug Substance B Dissolve in Solvent A->B C Spike with Standard (optional) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Inject into GC E->F 1 µL Injection G Separation in Column F->G H Detection by FID G->H I Data Acquisition H->I J Report Result (ppm) I->J Quantification based on Peak Area vs. Calibration Curve

Caption: GC-FID analytical workflow for this compound.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent polar capillary column.[3]

  • Inlet Temperature: 220 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

GC-MS Method

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Drug Substance B Dissolve in Solvent A->B C Spike with Standard (optional) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Inject into GC E->F 1 µL Injection G Separation in Column F->G H Ionization (EI) G->H I Mass Analysis (Quadrupole) H->I J Detection (SIM/Scan) I->J K Data Acquisition J->K L Report Result (ppm) K->L Quantification & Identification based on Ion Abundance & Mass Spectrum

Caption: GC-MS analytical workflow for this compound.

  • Gas Chromatograph: Agilent 7890B coupled to a 5977B Mass Spectrometer or equivalent.

  • Column: Same as GC-FID.

  • Inlet and Oven Parameters: Same as GC-FID.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: To be determined from the mass spectrum of a this compound standard (a plausible quantifier for a related compound, methyl methanesulfonate, is m/z 95).

    • Qualifier Ions: To be determined from the mass spectrum (e.g., for methyl methanesulfonate, m/z 79 and 80 could be used).

  • Dwell Time: 100 ms per ion.

Performance Comparison and Cross-Validation Data

The following tables present hypothetical but realistic performance data for the two methods, based on typical results for alkyl sulfonate analysis.[1][2]

Table 1: Method Validation Parameters

ParameterGC-FIDGC-MS (SIM)Acceptance Criteria
Linearity (r²) > 0.995> 0.999≥ 0.99
Limit of Detection (LOD) 1.5 ppm0.05 ppmReportable
Limit of Quantitation (LOQ) 5.0 ppm0.15 ppmReportable
Precision (%RSD, n=6) < 5%< 3%≤ 15%
Accuracy (% Recovery) 90-110%95-105%80-120%

Table 2: Cross-Validation of Spiked Samples

Three batches of a drug substance were spiked with this compound at a target concentration of 10 ppm and analyzed by both methods.

Sample BatchGC-FID Result (ppm)GC-MS Result (ppm)% Difference
Batch 19.810.1-2.97%
Batch 210.510.3+1.94%
Batch 39.59.9-4.04%
Average 9.93 10.1 -1.68%

The low percentage difference between the results obtained from the two independent methods provides strong evidence for the validity of the analytical data.

Conclusion and Recommendations

Both GC-FID and GC-MS are viable techniques for the analysis of this compound.

  • GC-FID is a robust and cost-effective method suitable for routine analysis where the expected concentration of the impurity is well above the detection limit and the sample matrix is relatively clean.

  • GC-MS , particularly in SIM mode, offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for confirmatory analysis. Its ability to provide structural information is invaluable for unambiguous peak identification.

For a comprehensive cross-validation, it is recommended to use an orthogonal analytical technique. In this case, the high selectivity of GC-MS serves as an excellent confirmatory method for the quantitative results obtained by GC-FID. This dual-method approach ensures the highest level of confidence in the reported data, which is essential for regulatory submissions and ensuring patient safety.

References

  • Cross-validation (analytical chemistry) - Wikipedia. Available from: [Link]

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  • Cross-validation (analytical chemistry) - Wikiwand. Available from: [Link]

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  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients Research Article. Available from: [Link]

  • Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD - MDPI. Available from: [Link]

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  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central. Available from: [Link]

  • A comparison of several modern alkylating agents - arkat usa. Available from: [Link]

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  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC - NIH. Available from: [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Methyl Decanesulfonate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of methyl decanesulfonate. As a sulfonate ester, this compound is presumed to be a potent alkylating agent, sharing hazardous characteristics with compounds like methyl methanesulfonate (MMS), a known mutagen and suspected carcinogen.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Assessment & Immediate Safety Profile

This compound belongs to the sulfonate ester class of chemicals. Many compounds in this class are potent alkylating agents, meaning they can transfer an alkyl group to nucleophilic sites in biological molecules, including DNA.[2] This mechanism is the basis for their potential mutagenicity and carcinogenicity.[1] Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.

Key Hazards:

  • Mutagenicity & Carcinogenicity: Suspected to cause genetic defects and potentially cancer.[1]

  • Toxicity: Toxic if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[1][3]

  • Sensitization: May cause an allergic skin reaction.[1]

Due to these significant risks, direct disposal into standard waste streams or sanitary sewers is strictly prohibited.[4] All materials contaminated with this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against exposure. Before handling this compound, ensure you are wearing the appropriate protective gear.[5] All operations should be conducted within a certified chemical fume hood to minimize inhalation risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is mandatory.Provides robust protection against direct skin contact and potential permeation. Double-gloving minimizes exposure in case the outer glove is compromised.[6]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield is required if there is a significant splash hazard.Protects eyes from direct contact with the liquid, which can cause serious irritation or damage.[1][6]
Body Protection A fully-buttoned, flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Operations must be performed in a chemical fume hood. If this is not possible, a NIOSH-approved respirator with appropriate cartridges is required.Prevents inhalation of potentially harmful vapors.[6][7]
Footwear Closed-toe, closed-heel shoes made of a chemically resistant material.Protects feet from potential spills.[7]

Spill Management Protocol

Immediate and correct action is necessary in the event of a spill to prevent exposure and the spread of contamination. The following steps should only be undertaken by trained personnel.[8]

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Immediately alert others in the vicinity. Evacuate and restrict access to the affected area.[9]

  • Don PPE: Before re-entering the area, don the full PPE ensemble as described in Section 2.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity to control vapor spread.[8]

  • Contain the Spill: Create a dike around the spill's outer edges using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[8]

  • Absorb the Liquid: Gently cover the spill with the inert absorbent material, working from the outside in. Do not use combustible materials like paper towels for the initial absorption.[8]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. Apply a decontamination solution (see Section 6) with a mop or sponge, then wipe clean with fresh absorbent pads or paper towels.[8][10]

  • Dispose of all Materials: All materials used in the cleanup, including gloves, pads, and contaminated clothing, must be placed in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands and any potentially exposed skin with soap and water.

Spill_Management_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Protocol cluster_final Final Steps Spill Spill Detected Evacuate Alert & Evacuate Area Spill->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Contain Contain with Inert Absorbent Don_PPE->Contain Absorb Absorb Liquid Contain->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of all Cleanup Materials as Hazardous Waste Decontaminate->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for safe management of a this compound spill.

Waste Classification and Segregation

Proper waste classification is a legal requirement and ensures safe handling throughout the disposal chain.[11][12]

  • Waste Determination: Any this compound, solutions containing it, or materials contaminated by it (e.g., gloves, absorbent materials, empty containers) must be classified as hazardous waste.[11]

  • EPA Waste Code: While not specifically listed, this waste may fall under "characteristic" waste codes if it meets certain criteria (e.g., toxicity).[13] Consult your institution's Environmental Health and Safety (EHS) office for the precise local and national codes to use. It is the generator's responsibility to make this determination.[11]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[14] Incompatible materials can lead to dangerous reactions. Keep it segregated from strong oxidizing agents.[15]

Disposal Procedures

There are two primary pathways for the disposal of this compound. The choice depends on institutional capabilities and the quantity of waste.

Disposal_Decision_Tree cluster_A Pathway A: Direct Disposal cluster_B Pathway B: Chemical Degradation Start This compound Waste Generated Question Is it a small quantity? Are you authorized for chemical degradation? Start->Question Package Package, Label & Store Securely Question->Package No Degrade Follow Chemical Degradation Protocol Question->Degrade Yes Transfer Transfer to EHS / Licensed Waste Hauler Package->Transfer Neutralize Neutralize Final Solution Degrade->Neutralize Package_B Package Treated Waste for Disposal Neutralize->Package_B Package_B->Transfer

Caption: Decision tree for selecting the proper disposal pathway.

Pathway A: Direct Disposal via Licensed Service (Recommended)

This is the most secure and universally recommended method for disposing of this compound waste.

  • Container Selection: Use a designated, compatible hazardous waste container. The container must be in good condition, have a tightly sealing lid, and be made of a material that will not react with the waste.[11]

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Accumulation: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility, away from incompatible materials.

  • Transfer: Arrange for pickup and disposal through your institution's EHS office, which will use a licensed and approved hazardous waste disposal service. The primary disposal method employed by such services is typically high-temperature incineration.[16][17]

Pathway B: Chemical Degradation via Hydrolysis (Small Quantities Only)

For laboratories equipped and authorized to perform chemical neutralization, the following protocol can be used to degrade small quantities of liquid this compound waste, reducing its primary hazard as an alkylating agent. This procedure is adapted from established methods for similar sulfonate esters.

Causality: This procedure uses alkaline hydrolysis. The hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the electrophilic sulfur atom or the methyl carbon of the ester. This breaks the ester bond, forming decanesulfonic acid salt and methanol. Sodium thiosulfate is then added as a secondary nucleophile to scavenge any remaining unreacted this compound.[18]

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products MDS This compound (C₁₀H₂₁SO₃CH₃) Salt Sodium Decanesulfonate (C₁₀H₂₁SO₃Na) MDS->Salt Hydrolysis Methanol Methanol (CH₃OH) MDS->Methanol NaOH Sodium Hydroxide (NaOH) NaOH->Salt

Caption: Simplified reaction for the alkaline hydrolysis of this compound.

Protocol:

  • Preparation: Conduct this entire procedure in a chemical fume hood while wearing full PPE. Place the container of this compound waste in an ice bath to control the reaction temperature.

  • Basification: While stirring the waste solution, slowly add 1 M NaOH solution until the pH is between 10 and 12. This creates the alkaline conditions necessary for hydrolysis.

  • Degradation: Continue stirring and slowly add a 1 M sodium thiosulfate solution. A general guideline is to use a 2:1 molar ratio of sodium thiosulfate to the estimated amount of this compound. If the concentration is unknown, add the thiosulfate solution in a 1:1 volume ratio to the waste.

  • Reaction: The reaction may be exothermic; use the ice bath to maintain the temperature below 40°C. Allow the mixture to stir for at least 2 hours to ensure the reaction is complete.

  • Neutralization: Once degradation is complete, neutralize the resulting solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., 1 M HCl).

  • Final Disposal: This final, treated solution must still be disposed of as hazardous chemical waste. Although the primary hazard has been mitigated, it must be collected in a labeled hazardous waste container and transferred to your EHS office for final disposal.

Decontamination Procedures

All non-disposable equipment, glassware, and surfaces that have come into contact with this compound must be thoroughly decontaminated.[10][19]

  • Gross Contamination Removal: Remove any visible residue by scraping or wiping with a disposable tool (e.g., a plastic spatula or paper towel), which must then be disposed of as hazardous waste.[10]

  • Wash and Rinse: Wash the equipment or surface with a laboratory detergent solution (e.g., Liquinox).

  • Solvent Rinse (Optional): For glassware, a rinse with a suitable solvent like methanol or acetone can help remove any remaining organic residues. Collect this solvent rinse as hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water.

  • Verification: For critical applications, an equipment blank may be collected by rinsing the decontaminated item with pure solvent and analyzing the rinse for any residual contamination.[10]

By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem.

References

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Navigating the Unseen Threat: A Definitive Guide to Handling Methyl Decanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the responsible handling of novel chemical entities is paramount. Methyl decanesulfonate, a member of the sulfonate ester class of compounds, presents a significant, often underestimated, hazard due to its potent alkylating nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

The Invisible Danger: Understanding the Genotoxic Threat

This compound is classified as a potent alkylating agent. This seemingly simple organic molecule possesses the ability to transfer a methyl group to nucleophilic sites on biological macromolecules, most critically, our DNA. This alkylation can lead to mutations, chromosomal damage, and potentially initiate carcinogenesis.[1][2] Therefore, it must be handled with the same stringent precautions as known cytotoxic and genotoxic compounds.[2][3] The National Institute for Occupational Safety and Health (NIOSH) provides extensive guidelines for handling hazardous drugs, which serve as a foundational reference for working with potent alkylating agents like this compound.[2]

Fortifying the Front Line: Your Personal Protective Equipment (PPE) Arsenal

Given the serious and insidious nature of the hazard, a multi-layered approach to personal protection is non-negotiable. Standard laboratory PPE is insufficient. The following table outlines the minimum required PPE for any task involving the handling of this compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978)Provides a robust barrier against dermal absorption. The outer glove is removed immediately after handling, minimizing the spread of contamination.
Gown Disposable, low-permeability, solid-front gown with tight-fitting cuffsProtects the torso and arms from splashes and aerosol exposure.
Eye/Face Protection Chemical splash goggles and a full-face shieldEnsures complete protection of the eyes and face from splashes of liquid or generation of aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorEssential when handling the solid compound or when there is a potential for aerosol generation.

The Operational Blueprint: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, well-defined workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Pre-Operational Phase: Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound must occur within a designated area, clearly marked with hazard signage. This work must be conducted within a certified chemical fume hood or a containment primary engineering control (C-PEC) to ensure proper ventilation and containment.[4]

  • Gather all Materials: Before introducing this compound into the work area, ensure all necessary equipment, reagents, and waste containers are present and readily accessible within the containment area.

  • Donning PPE: Follow a systematic donning procedure, moving from the least critical to the most critical items. A recommended sequence is gown, N95 respirator, inner gloves, eye protection, face shield, and finally, outer gloves.

G cluster_pre_op Pre-Operational Phase Designated Area Setup Designated Area Setup Gather Materials Gather Materials Designated Area Setup->Gather Materials Don PPE Don PPE Gather Materials->Don PPE G cluster_post_op Post-Operational Phase Remove Outer Gloves Remove Outer Gloves Remove Face Shield/Goggles Remove Face Shield/Goggles Remove Outer Gloves->Remove Face Shield/Goggles Remove Gown Remove Gown Remove Face Shield/Goggles->Remove Gown Remove Respirator & Inner Gloves Remove Respirator & Inner Gloves Remove Gown->Remove Respirator & Inner Gloves Thorough Hand Washing Thorough Hand Washing Remove Respirator & Inner Gloves->Thorough Hand Washing

Figure 2: PPE Doffing Sequence

The Aftermath: A Meticulous Disposal Plan

Improper disposal of this compound and contaminated materials can lead to environmental contamination and unintended exposure. A dedicated and clearly labeled hazardous waste stream must be established.

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and weighing vessels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware must be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of any quantity down the drain. [5]* Sharps: Any contaminated sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

Decontamination and Neutralization

In Case of Emergency: Immediate Response Protocols

Skin Exposure:

  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention. [6] Eye Exposure:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention. [6] Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult or has stopped, provide artificial respiration if trained to do so.

  • Seek immediate medical attention. [6] Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Seek immediate medical attention.

In all cases of exposure, provide the Safety Data Sheet (SDS) for a related compound like Methyl Methanesulfonate to the attending medical personnel.

Technical Data at a Glance

PropertyValue (for Methyl Methanesulfonate)
Molecular Formula C2H6O3S
Molecular Weight 110.13 g/mol [7]
Appearance Colorless to amber liquid [7]
Boiling Point 202-203 °C [8]
Water Solubility Soluble [8]
Primary Hazards Alkylating agent, genotoxic, carcinogenic [7]

Conclusion

The responsible and safe handling of potent chemical agents like this compound is a cornerstone of scientific integrity and professional practice. By understanding the underlying hazards and meticulously adhering to the operational and disposal plans outlined in this guide, you can mitigate the risks and continue your vital research with confidence. This guide is intended to be a living document; as more specific data on this compound becomes available, these recommendations should be reviewed and updated.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.